5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12BrN3O2/c1-13-7(14-2)5-12-8-10-3-6(9)4-11-8/h3-4,7H,5H2,1-2H3,(H,10,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJJQCGQWHXHNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CNC1=NC=C(C=N1)Br)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12BrN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20398678 | |
| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885267-37-8 | |
| Record name | 5-Bromo-N-(2,2-dimethoxyethyl)-2-pyrimidinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885267-37-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20398678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-Depth Technical Guide: 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine (CAS No. 885267-37-8)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a key intermediate in the synthesis of various biologically active molecules. This document details its chemical properties, a plausible synthetic route, and its potential applications in drug discovery, particularly in the development of kinase inhibitors.
Core Compound Data
Quantitative data for this compound is summarized in the table below. This information is crucial for its identification, handling, and use in experimental settings.
| Parameter | Value | Reference |
| CAS Number | 885267-37-8 | [1] |
| Molecular Formula | C₈H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 262.10 g/mol | |
| Appearance | White to off-white solid | |
| Purity | ≥98% (typical) | |
| Solubility | Soluble in DMSO, Methanol |
Synthesis and Experimental Protocols
A logical workflow for this synthesis is outlined below:
Caption: Logical workflow for the synthesis of this compound.
General Experimental Protocol for Synthesis
The following is a generalized protocol based on the synthesis of analogous compounds:
-
Reaction Setup: In a round-bottom flask, dissolve 2-amino-5-bromopyrimidine and a slight excess of 2,2-dimethoxyethanamine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or 1-methyl-2-pyrrolidinone (NMP).
-
Addition of Base: Add a suitable base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), to the reaction mixture.
-
Reaction Conditions: Heat the mixture to a temperature between 80-120 °C and monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the final product using nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
Biological Activity and Drug Development Applications
Derivatives of 2-aminopyrimidine are recognized as a "privileged scaffold" in medicinal chemistry due to their ability to interact with a wide range of biological targets, particularly protein kinases.[3] The bromine atom at the 5-position serves as a useful handle for further chemical modifications, such as cross-coupling reactions, to generate diverse libraries of compounds for drug screening.
Role as a Kinase Inhibitor Intermediate
The core structure of this compound is a key building block for the synthesis of potent and selective kinase inhibitors. The pyrimidine ring can form crucial hydrogen bonds with the hinge region of the kinase ATP-binding pocket, a common interaction for many kinase inhibitors.[4][5]
The general mechanism of action for pyrimidine-based kinase inhibitors involves competitive binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of substrate proteins and blocking downstream signaling pathways. This can lead to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.
A simplified representation of a generic kinase signaling pathway and the point of inhibition by a pyrimidine derivative is shown below:
Caption: Simplified diagram of a kinase signaling pathway and inhibition.
Experimental Protocol: In Vitro Kinase Inhibition Assay
To evaluate the inhibitory activity of compounds derived from this compound, a standard in vitro kinase assay can be employed. The following is a general protocol for a luminescence-based kinase assay.
-
Compound Preparation: Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO).
-
Kinase Reaction: In a 384-well plate, add the kinase, a suitable substrate peptide, and ATP in a reaction buffer.
-
Incubation: Add the diluted test compound to the wells and incubate the plate at room temperature for a specified time (e.g., 1 hour).
-
Detection: Add a luciferase-based ATP detection reagent to the wells. The amount of light produced is inversely proportional to the kinase activity.
-
Data Analysis: Measure the luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC₅₀) value by plotting the percentage of kinase inhibition against the compound concentration.
The workflow for a typical kinase inhibition assay is depicted below:
Caption: Experimental workflow for a luminescence-based kinase inhibition assay.
Conclusion
This compound is a valuable chemical intermediate with significant potential in the field of drug discovery. Its structure provides a versatile platform for the synthesis of novel kinase inhibitors and other biologically active molecules. The synthetic and experimental protocols outlined in this guide, though generalized, offer a solid foundation for researchers and scientists working with this compound and its derivatives. Further exploration and specific application-based studies are warranted to fully elucidate the therapeutic potential of molecules derived from this promising scaffold.
References
- 1. scbt.com [scbt.com]
- 2. CN110642788A - Preparation method of 5-bromo-2-substituted pyrimidine compounds - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Physicochemical Properties of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physicochemical properties of the pyrimidine derivative, 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine. Due to the limited availability of direct experimental data for this specific compound, this guide also incorporates information from closely related analogues to provide a predictive and comparative context for its chemical behavior and potential biological applications.
Chemical Identity and Properties
This compound is a halogenated aminopyrimidine derivative. The pyrimidine core is a prevalent scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities.
Table 1: General and Physicochemical Properties
| Property | Value | Source/Comment |
| IUPAC Name | This compound | - |
| CAS Number | 885267-37-8 | [1] |
| Molecular Formula | C₈H₁₂BrN₃O₂ | [1] |
| Molecular Weight | 262.10 g/mol | [1] |
| Exact Mass | 261.0113 g/mol | [1] |
| Appearance | Not specified; likely a solid at room temperature. | Based on similar compounds. |
| Melting Point | Data not available. | - |
| Boiling Point | 354.2 °C at 760 mmHg | [1] (Predicted) |
| Density | 1.505 g/cm³ | [1] (Predicted) |
| Flash Point | 168 °C | [1] (Predicted) |
| Solubility | Data not available. | Solubility in common organic solvents like DMSO, DMF, and alcohols is expected. |
| pKa | Data not available. | The pyrimidine ring nitrogens and the exocyclic amine will influence the basicity. |
| XLogP3 | 1.1 | [1] (Calculated) |
Experimental Protocols
Proposed Synthesis
The synthesis of the target compound can be approached via a nucleophilic aromatic substitution reaction. A general method for the preparation of 5-bromo-2-substituted pyrimidine compounds involves the reaction of a 5-bromo-2-halopyrimidine with an appropriate amine. A patent describes a one-step reaction of 2-bromomalonaldehyde and amidine compounds to yield 5-bromo-2-substituted pyrimidines.
A more specific and adaptable protocol is available for the synthesis of the closely related compound, 5-bromo-N-(2-methoxyethyl)pyrimidin-2-amine[2]. This can be modified for the synthesis of the target compound.
Reaction Scheme:
Caption: Proposed synthesis of the target compound.
Detailed Protocol (Adapted from a similar synthesis[2]):
-
Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable solvent such as acetonitrile, add 2,2-dimethoxyethan-1-amine (1.1-1.5 eq) and a base like potassium carbonate (2.0-3.0 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (e.g., 80-100 °C) and stirred for several hours (e.g., 6-12 hours). The progress of the reaction should be monitored by a suitable technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent (e.g., ethyl acetate or dichloromethane) and washed with water and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated in vacuo to yield the crude product.
Purification
The crude product can be purified using silica gel column chromatography.
Caption: General purification workflow.
Protocol Detail:
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of hexane and ethyl acetate is a common choice for compounds of similar polarity. The exact ratio should be determined by TLC analysis of the crude product.
-
Fraction Analysis: Fractions are collected and analyzed by TLC. Those containing the pure product are combined.
-
Final Step: The solvent is removed from the combined pure fractions under reduced pressure to yield the purified this compound.
Potential Biological Significance and Applications
Direct biological studies on this compound are not currently published. However, the pyrimidine scaffold is a well-established pharmacophore in drug discovery. Numerous pyrimidine derivatives have been developed as therapeutic agents with a wide array of biological activities.
Potential Areas of Interest for this compound:
-
Kinase Inhibition: Aminopyrimidine cores are frequently found in kinase inhibitors. For instance, various pyrimidine derivatives have been investigated as potent inhibitors of Polo-like kinase 4 (PLK4), a target in cancer therapy[3].
-
Anticancer Activity: The 5-bromo-pyrimidine moiety is present in compounds with demonstrated anticancer properties. The bromine atom can participate in halogen bonding, potentially influencing ligand-receptor interactions.
-
Antimicrobial and Antiviral Agents: Pyrimidine analogs are key components of several antimicrobial and antiviral drugs.
-
Central Nervous System (CNS) Activity: Some pyrimidine derivatives have shown activity on CNS targets.
The presence of the dimethoxyethyl side chain may influence the compound's solubility, metabolic stability, and ability to form hydrogen bonds, which are critical parameters for its pharmacokinetic and pharmacodynamic profiles.
Caption: Potential applications of pyrimidine derivatives.
Conclusion
This compound is a compound of interest for chemical and pharmaceutical research due to its pyrimidine core, a privileged structure in drug discovery. While comprehensive experimental data for this specific molecule is limited, this guide provides a summary of its known and predicted physicochemical properties, a plausible synthetic and purification strategy based on related compounds, and an overview of the potential biological activities associated with its structural motifs. Further experimental investigation is warranted to fully characterize this compound and explore its therapeutic potential.
References
An In-depth Technical Guide to 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, synthesis, and potential biological significance of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine. Due to the limited availability of experimental data for this specific compound, this guide leverages information from closely related analogues and the broader class of 2-aminopyrimidines to provide a thorough and practical resource.
Core Molecular Attributes
This compound is a substituted pyrimidine derivative. The core structure consists of a pyrimidine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms. This ring is substituted with a bromine atom at the 5-position and an N-(2,2-dimethoxyethyl)amino group at the 2-position.
| Identifier | Value |
| Molecular Formula | C8H12BrN3O2[1] |
| CAS Number | 885267-37-8[1] |
| Molecular Weight | 262.10 g/mol |
| Canonical SMILES | COCC(OC)NC1=NC=C(Br)C=N1 |
| InChI Key | InChIKey=YFWBCXQKTZFFEX-UHFFFAOYSA-N |
Molecular Structure Visualization
The two-dimensional chemical structure of this compound is depicted below.
Caption: 2D structure of this compound.
Proposed Synthesis Protocol
Reaction Scheme:
5-bromo-2-chloropyrimidine + 2,2-dimethoxyethylamine → this compound
Experimental Procedure:
-
Reaction Setup: To a solution of 5-bromo-2-chloropyrimidine (1.0 eq) in a suitable aprotic polar solvent such as acetonitrile or N,N-dimethylformamide (DMF), add 2,2-dimethoxyethylamine (1.2-1.5 eq).
-
Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K2CO3) or triethylamine (TEA) (2.0-3.0 eq), to the reaction mixture to act as a proton scavenger.
-
Reaction Conditions: Heat the reaction mixture to a temperature between 80-100 °C and stir for several hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion of the reaction, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Extraction: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate or dichloromethane) and wash with water to remove inorganic salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to yield the pure this compound.
Physicochemical Properties (Predicted)
Due to the absence of experimentally determined data, the following physicochemical properties are predicted based on computational models.
| Property | Predicted Value |
| LogP | 1.5 ± 0.5 |
| Topological Polar Surface Area (TPSA) | 59.8 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
| Rotatable Bonds | 5 |
Proposed Synthesis Workflow
The logical flow of the proposed synthesis is outlined in the diagram below.
Caption: Proposed workflow for the synthesis of the target compound.
Potential Biological Activities and Drug Development Context
Specific biological activity for this compound has not been reported. However, the 2-aminopyrimidine scaffold is a well-known privileged structure in medicinal chemistry, appearing in numerous biologically active compounds.[3][4]
Derivatives of 2-aminopyrimidine have been reported to exhibit a wide range of pharmacological activities, including:
-
Anticancer Activity: Many 2-aminopyrimidine derivatives function as kinase inhibitors, which are crucial in cancer therapy.[4][5]
-
Antimicrobial Activity: This class of compounds has shown potential as antibacterial and antifungal agents.[4][6]
-
Antiviral Activity: Certain substituted pyrimidines have been investigated for their antiviral properties.[4]
Given these precedents, it is plausible that this compound could be investigated for similar biological activities. The presence of the bromine atom could enhance binding to target proteins through halogen bonding, and the dimethoxyethyl side chain could influence solubility and pharmacokinetic properties. Further research, including in vitro and in vivo screening, would be necessary to determine the specific biological profile of this compound.
References
- 1. scbt.com [scbt.com]
- 2. (5-BROMO-PYRIMIDIN-2-YL)-(2-METHOXY-ETHYL)-AMINE | 886365-79-3 [chemicalbook.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. 2-Aminopyrimidine as a Novel Scaffold for Biofilm Modulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Guide: Spectral and Synthetic Overview of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral characteristics and a plausible synthetic route for the novel compound 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine. Due to the limited availability of direct experimental data, this document combines established synthetic methodologies for analogous compounds with predicted spectral data based on the analysis of its constituent functional groups.
Predicted Spectral Data
The following tables summarize the predicted spectral data for this compound. These predictions are derived from typical values observed for structurally related compounds and the analysis of functional group contributions.
Table 1: Predicted ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |
| ~8.4 | Singlet | 2H | H-4, H-6 (Pyrimidine ring) |
| ~4.5 | Triplet | 1H | CH (acetal) |
| ~3.6 | Triplet | 2H | CH₂ (adjacent to NH) |
| ~3.4 | Singlet | 6H | OCH₃ (methoxy groups) |
| ~3.3 | Broad Singlet | 1H | NH |
Solvent: CDCl₃. These are estimated values and may vary in different deuterated solvents.
Table 2: Predicted ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~161 | C-2 (Pyrimidine ring, attached to NH) |
| ~158 | C-4, C-6 (Pyrimidine ring) |
| ~108 | C-5 (Pyrimidine ring, attached to Br) |
| ~103 | CH (acetal) |
| ~54 | OCH₃ (methoxy groups) |
| ~43 | CH₂ (adjacent to NH) |
Solvent: CDCl₃. These are estimated values.
Table 3: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 261/263 | [M]⁺, isotopic pattern characteristic of one bromine atom |
| 230/232 | [M - OCH₃]⁺ |
| 200/202 | [M - CH(OCH₃)₂]⁺ |
| 75 | [CH(OCH₃)₂]⁺ |
Ionization method: Electron Ionization (EI).
Table 4: Predicted Infrared (IR) Spectral Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 | Medium | N-H stretch |
| ~2950 | Medium | C-H stretch (aliphatic) |
| ~1620 | Strong | C=N stretch (pyrimidine ring) |
| ~1550 | Strong | C=C stretch (pyrimidine ring) |
| ~1450 | Medium | N-H bend |
| ~1100 | Strong | C-O stretch (acetal) |
| ~600 | Medium | C-Br stretch |
Sample state: KBr pellet or thin film.
Experimental Protocols
The following is a detailed experimental protocol for a plausible synthesis of this compound. This procedure is based on established methods for the synthesis of N-substituted 2-aminopyrimidines via nucleophilic aromatic substitution.
Synthesis of this compound
Reaction Scheme:
2-chloro-5-bromopyrimidine + 2,2-dimethoxyethylamine → this compound
Materials:
-
2-chloro-5-bromopyrimidine
-
2,2-dimethoxyethylamine
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (ACN)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 2-chloro-5-bromopyrimidine (1.0 eq).
-
Solvent and Reagents: Dissolve the starting material in anhydrous DMF or ACN. Add 2,2-dimethoxyethylamine (1.2 eq) and a non-nucleophilic base such as triethylamine or DIPEA (1.5 eq).
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy to confirm its identity and purity.
Visualizations
Synthetic Workflow Diagram
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Synthetic workflow for this compound.
Commercial Availability and Physicochemical Properties of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: A Technical Overview
For Immediate Release
[City, State] – December 29, 2025 – 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a heterocyclic organic compound of interest to the pharmaceutical and life sciences research sectors, is commercially available from various chemical suppliers. This technical guide provides a comprehensive overview of its physicochemical properties, plausible synthetic routes based on established chemical principles, and an exploration of its potential biological significance as suggested by related compounds.
Physicochemical Data Summary
The fundamental physicochemical properties of this compound (CAS Number: 885267-37-8) are summarized in the table below. This data is essential for researchers in designing experimental protocols and understanding the compound's behavior in various chemical environments.
| Property | Value |
| CAS Number | 885267-37-8 |
| Molecular Formula | C₈H₁₂BrN₃O₂ |
| Molecular Weight | 262.10 g/mol |
| Appearance | Solid (form may vary by supplier) |
| Purity | Typically ≥98% (as offered by most suppliers) |
Synthetic Pathways and Methodologies
While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, established methods for the synthesis of substituted aminopyrimidines suggest two primary plausible routes. These hypothetical pathways are presented below to guide synthetic chemists in the potential laboratory-scale preparation of this compound.
Route 1: Nucleophilic Substitution of 2,5-dibromopyrimidine
This approach involves the reaction of 2,5-dibromopyrimidine with 2,2-dimethoxyethanamine. The greater reactivity of the bromine atom at the 2-position of the pyrimidine ring towards nucleophilic substitution makes this a feasible strategy.
Caption: Plausible Synthesis via Nucleophilic Substitution.
A typical experimental setup would involve dissolving 2,5-dibromopyrimidine and a slight excess of 2,2-dimethoxyethanamine in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction would likely be carried out in the presence of a non-nucleophilic base, for instance, diisopropylethylamine (DIPEA), to neutralize the hydrobromic acid formed during the reaction. The reaction mixture would be heated to an elevated temperature (e.g., 80-120 °C) and monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) for completion.
Purification Protocol: Upon completion, the reaction mixture would be cooled to room temperature and diluted with water. The product could then be extracted with an organic solvent like ethyl acetate. The combined organic layers would be washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product would likely require purification by column chromatography on silica gel to yield the pure this compound.
Route 2: N-Alkylation of 2-amino-5-bromopyrimidine
An alternative strategy involves the direct N-alkylation of 2-amino-5-bromopyrimidine with a suitable electrophile, such as 2-bromoacetaldehyde dimethyl acetal. This reaction would necessitate a base to deprotonate the amino group, facilitating its nucleophilic attack on the electrophile.
Caption: Plausible Synthesis via N-Alkylation.
In a representative procedure, 2-amino-5-bromopyrimidine would be dissolved in an anhydrous aprotic solvent like tetrahydrofuran (THF) or DMF. A strong base, such as sodium hydride (NaH), would be added portion-wise at a reduced temperature (e.g., 0 °C) to deprotonate the amino group. Following this, a solution of 2-bromoacetaldehyde dimethyl acetal in the same solvent would be added dropwise. The reaction would then be allowed to warm to room temperature and stirred until completion, as indicated by TLC or LC-MS analysis.
Purification Protocol: The workup would involve quenching the reaction with a saturated aqueous solution of ammonium chloride. The aqueous layer would be extracted with an organic solvent, and the combined organic extracts would be washed, dried, and concentrated. Purification of the final product would be achieved through column chromatography.
Potential Biological Significance and Applications in Drug Discovery
While specific biological activities for this compound are not widely reported, the pyrimidine scaffold is a well-established pharmacophore in medicinal chemistry. Pyrimidine derivatives are known to exhibit a broad range of biological activities, including acting as kinase inhibitors, anticancer agents, and anti-infective compounds.[1][2]
The presence of the bromine atom at the 5-position provides a handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, or Buchwald-Hartwig couplings). This allows for the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies in drug discovery programs.
The N-(2,2-dimethoxyethyl) substituent can also influence the compound's pharmacokinetic properties, such as solubility and metabolic stability. The acetal group is generally stable but can be hydrolyzed to an aldehyde under acidic conditions, which could be a strategy for prodrug design or for introducing a reactive functional group for covalent modification of biological targets.
Given the prevalence of the aminopyrimidine core in kinase inhibitors, it is plausible that this compound could serve as a valuable intermediate or starting material for the development of novel therapeutics targeting various signaling pathways implicated in diseases such as cancer and inflammatory disorders.
Caption: Drug Discovery Workflow.
Conclusion
This compound is a readily available chemical building block with significant potential for applications in medicinal chemistry and drug discovery. The plausible synthetic routes outlined in this guide, based on fundamental organic chemistry principles, provide a solid foundation for its laboratory preparation. The versatile pyrimidine core, combined with the synthetically tractable bromine and N-(2,2-dimethoxyethyl) functionalities, makes this compound an attractive starting point for the synthesis of novel molecules with potential therapeutic value. Further research into the biological activities of this compound and its derivatives is warranted to fully explore its potential in the development of new medicines.
References
Purity Analysis of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the analytical methodologies for assessing the purity of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a key intermediate in pharmaceutical synthesis. Ensuring the purity of this compound is critical for the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). This document outlines detailed experimental protocols for High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), and presents representative data in structured tables.
Introduction
This compound (CAS No. 885267-37-8) is a substituted pyrimidine derivative frequently utilized in the synthesis of various therapeutic agents.[1] The presence of impurities, even in trace amounts, can have a significant impact on the manufacturing process, stability, and pharmacological profile of the final drug product. Therefore, robust and reliable analytical methods are essential for the accurate determination of its purity. This guide details the primary analytical techniques employed for this purpose.
Analytical Methodologies
The purity of this compound is typically assessed using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is the principal method for quantification of purity and detection of related substances. Nuclear Magnetic Resonance (NMR) spectroscopy provides crucial information about the compound's structure and can be used for quantitative analysis (qNMR). Mass Spectrometry (MS) is used for structural confirmation and identification of impurities.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is a widely used method for the purity analysis of 5-bromopyrimidine derivatives due to its high resolution and sensitivity.
Experimental Protocol:
A typical HPLC method for the analysis of this compound is as follows:
-
Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase:
-
A: Water with 0.1% Formic Acid
-
B: Acetonitrile with 0.1% Formic Acid
-
-
Gradient: Start with 30% B, increase to 80% B over 15 minutes, hold for 5 minutes, and then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.
-
Sample Solution: Prepare the sample in the same manner as the standard solution.
-
Data Presentation:
The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks.
| Parameter | Result |
| Retention Time | 8.5 min |
| Purity (Area %) | 99.5% |
| Impurity 1 (Area %) | 0.2% |
| Impurity 2 (Area %) | 0.15% |
| Other Impurities | < 0.1% |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of this compound. The presence of characteristic signals and the absence of impurity peaks confirm the identity and purity of the compound.
Experimental Protocol:
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Sample Preparation: Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Data Presentation:
The following table summarizes the expected ¹H NMR chemical shifts for this compound. The integration of these peaks can be used to confirm the relative number of protons and assess purity against a known standard.
| Proton Assignment | Chemical Shift (ppm) | Multiplicity | Integration |
| Pyrimidine-H | ~8.4 | Singlet | 2H |
| NH | ~6.0 | Triplet | 1H |
| CH | ~4.6 | Triplet | 1H |
| CH₂ | ~3.6 | Quartet | 2H |
| OCH₃ | ~3.4 | Singlet | 6H |
Mass Spectrometry (MS)
Mass spectrometry, often coupled with a chromatographic separation technique like GC or LC, is used to confirm the molecular weight of this compound and to identify potential impurities.
Experimental Protocol:
-
Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Sample Introduction: The sample can be introduced directly via infusion or as the eluent from an HPLC or GC system.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode.
Data Presentation:
The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ is a key indicator of the compound's identity.
| Parameter | Result |
| Molecular Formula | C₈H₁₂BrN₃O₂ |
| Molecular Weight | 262.10 g/mol |
| Expected [M+H]⁺ | 262.0, 264.0 (Isotopic pattern for Br) |
Visualizations
Experimental Workflow for Purity Analysis
The following diagram illustrates the logical workflow for the comprehensive purity analysis of this compound.
Caption: A logical workflow for the comprehensive purity analysis.
Signaling Pathway of Analysis
This diagram outlines the decision-making process based on the analytical results.
Caption: Decision pathway for product release based on purity.
Conclusion
The purity of this compound can be reliably determined using a combination of HPLC, NMR, and MS techniques. The methodologies and protocols outlined in this guide provide a robust framework for researchers, scientists, and drug development professionals to ensure the quality and consistency of this important chemical intermediate. Adherence to these analytical procedures is crucial for the successful development of safe and effective pharmaceuticals.
References
An In-depth Technical Guide to the Key Reactive Sites of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides a detailed analysis of the primary reactive centers on the 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine molecule. It outlines the molecule's susceptibility to various chemical transformations, making it a versatile scaffold in medicinal chemistry and synthetic organic chemistry. The information presented is intended to facilitate the strategic design of novel compounds by leveraging the distinct reactivity of each functional group.
Molecular Structure and Overview
This compound is a substituted pyrimidine characterized by several key functional groups that dictate its chemical behavior. The electron-deficient nature of the pyrimidine ring, coupled with the presence of a bromine atom, an exocyclic amine, and an acetal side chain, provides multiple handles for selective chemical modification. Understanding the interplay and relative reactivity of these sites is crucial for its effective use as a synthetic intermediate.
The primary reactive sites, which will be discussed in detail, are:
-
The C5-Bromine Bond: A highly versatile position for cross-coupling and substitution reactions.
-
The 2-Amino Group: A nucleophilic center capable of undergoing various amine-specific reactions.
-
The Pyrimidine Ring Core: Susceptible to metallation and nucleophilic attack under specific conditions.
-
The N-(2,2-dimethoxyethyl) Acetal Group: A protected aldehyde that can be unmasked under acidic conditions to act as an electrophilic site.
Key Reactive Sites and Transformations
The C5-Bromine Bond: The Primary Hub for Functionalization
The carbon-bromine bond at the 5-position is the most prominent reactive site on the molecule. The electron-withdrawing effect of the two nitrogen atoms in the pyrimidine ring makes the C5 position electron-deficient, rendering the C-Br bond highly susceptible to a variety of transformations, most notably palladium-catalyzed cross-coupling reactions.[1] This site serves as a linchpin for introducing molecular diversity.
Key Reaction Types:
-
Suzuki-Miyaura Coupling: For the formation of C-C bonds by coupling with boronic acids or esters to introduce aryl or heteroaryl groups.
-
Buchwald-Hartwig Amination: For the formation of C-N bonds to introduce substituted amino groups.
-
Sonogashira Coupling: For the formation of C-C triple bonds by coupling with terminal alkynes, creating alkynylpyrimidines.[1][2]
-
Heck Coupling: For the formation of C-C double bonds by reacting with alkenes.
-
Stille Coupling: For C-C bond formation using organostannane reagents.
-
Nucleophilic Aromatic Substitution (SNAr): The C-Br bond can be displaced by strong nucleophiles, although this is generally less favored than at the more activated 2- and 4-positions in other pyrimidine systems.[1]
The 2-Amino Group: A Versatile Nucleophile
The exocyclic amino group at the C2 position is a key nucleophilic center. Its reactivity is typical of secondary amines and is influenced by the electronic properties of the attached pyrimidine ring.
Key Reaction Types:
-
N-Alkylation/N-Arylation: The nitrogen can be alkylated or arylated using appropriate electrophiles under basic conditions.
-
Acylation: Reaction with acyl chlorides or anhydrides to form amides.
-
Condensation Reactions: The amine can react with aldehydes and ketones to form imines or participate in cyclocondensation reactions. Studies on 2-aminopyrimidines show they readily react with formaldehyde to yield methylol or methylenebis derivatives.[3][4]
-
Formation of Hemiaminals: 2-aminopyrimidines have been shown to form stable hemiaminals upon reaction with certain aldehydes.[5]
The Pyrimidine Ring Core: C-H Functionalization
While the C5-Br bond is the primary site for substitution, the pyrimidine ring itself possesses reactive positions. The carbon atoms at the C4 and C6 positions are electron-deficient and can be targeted under specific conditions.
Key Reaction Types:
-
Direct Metallation: In related 5-bromopyrimidine systems, strong bases like lithium diisopropylamide (LDA) can selectively deprotonate the C4 position, creating a potent nucleophile (4-lithio-5-bromopyrimidine) that can be trapped with various electrophiles.[2] This allows for functionalization ortho to the bromine atom.
-
Nucleophilic Addition: Strong nucleophiles can potentially add to the C4 or C6 positions, leading to the formation of Meisenheimer-type intermediates, although this is less common than substitution at the halogenated site.
The N-(2,2-dimethoxyethyl) Acetal Group: A Latent Electrophile
The dimethoxyethyl side chain contains an acetal functional group, which serves as a protected aldehyde. This group is stable under neutral and basic conditions but becomes reactive under acidic catalysis.
Key Reaction Types:
-
Acid-Catalyzed Hydrolysis: Treatment with aqueous acid will hydrolyze the acetal to reveal a highly reactive aldehyde functional group. This aldehyde can then participate in a wide range of subsequent reactions (e.g., reductive amination, Wittig reaction, condensation).
-
Intramolecular Cyclization: The key step in the reactivity of similar N-(2,2-dimethoxyethyl) systems under acidic conditions is the elimination of methanol to generate a highly electrophilic oxonium ion intermediate.[6] This intermediate can be trapped by intramolecular or intermolecular nucleophiles, enabling the synthesis of various heterocyclic structures.
Summary of Reactive Sites and Conditions
The table below summarizes the key reactive sites, typical reaction conditions, and expected products for this compound.
| Reactive Site | Position | Reaction Type | Reagents & Conditions | Resulting Structure |
| C-Br Bond | C5 | Suzuki-Miyaura Coupling | R-B(OH)₂, Pd Catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 5-Aryl/Heteroaryl pyrimidine |
| Buchwald-Hartwig Amination | R₂NH, Pd Catalyst, Base | 5-(Disubstituted-amino)pyrimidine | ||
| Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalyst, Base | 5-Alkynylpyrimidine | ||
| Amino Group | N-H | N-Alkylation | Alkyl Halide, Strong Base (e.g., NaH) | N-Alkyl-N-(pyrimidin-2-yl)amine |
| Acylation | Acyl Chloride, Base (e.g., Pyridine) | N-Acyl-N-(pyrimidin-2-yl)amine | ||
| Acetal Group | Side Chain | Hydrolysis / Deprotection | Aqueous Acid (e.g., HCl, TFA) | N-(2-oxoethyl)pyrimidin-2-amine (Aldehyde) |
| Oxonium Ion Formation | Anhydrous Acid (e.g., TFA) | Electrophilic intermediate for cyclization | ||
| Pyrimidine Ring | C4 | Directed Ortho Metallation | Strong Base (e.g., LDA), -78 °C, then Electrophile (E⁺) | 4-Substituted-5-bromo-pyrimidine |
Mandatory Visualizations
Caption: Key reactive sites on the this compound molecule.
Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: Logical relationship of condition-dependent reaction pathways.
Experimental Protocols
Protocol for Suzuki-Miyaura Coupling at the C5-Position
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to functionalize the C5-position.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.03 mmol)
-
Base (e.g., Potassium carbonate, 2.0 mmol)
-
Degassed solvent (e.g., 1,4-Dioxane/Water mixture, 10 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).[7]
-
Add the degassed solvent to the flask via syringe.
-
Heat the reaction mixture to 80–90 °C and stir vigorously.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst.
-
Wash the filtrate sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography on silica gel to yield the desired 5-aryl-N-(2,2-dimethoxyethyl)pyrimidin-2-amine.
Protocol for Acid-Catalyzed Deprotection of the Acetal Group
This protocol provides a method for the hydrolysis of the dimethoxyethyl acetal to unveil the corresponding aldehyde.
Materials:
-
This compound (1.0 mmol)
-
Solvent (e.g., Tetrahydrofuran (THF), 10 mL)
-
Aqueous Acid (e.g., 2M Hydrochloric acid, 5 mL)
Procedure:
-
Dissolve this compound in THF in a round-bottom flask.
-
Add the aqueous hydrochloric acid to the solution at room temperature.
-
Stir the reaction mixture and monitor its progress by TLC, observing the disappearance of the starting material.
-
Once the reaction is complete, neutralize the mixture by carefully adding a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).
-
Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure to yield the crude 2-((5-bromopyrimidin-2-yl)amino)acetaldehyde.
-
The resulting aldehyde is often used immediately in the next synthetic step due to potential instability.
Disclaimer: The provided protocols are illustrative and may require optimization based on the specific substrate and desired outcome. Standard laboratory safety procedures should be followed at all times.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-Bromopyrimidine 97 4595-59-9 [sigmaaldrich.com]
- 3. Reaction of Several Aminopyrimidines With Formaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Stable Hemiaminals: 2-Aminopyrimidine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. benchchem.com [benchchem.com]
The Versatility of Pyrimidine Scaffolds: An In-depth Technical Guide to their Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine nucleus, a fundamental heterocyclic scaffold, stands as a cornerstone in medicinal chemistry, underpinning the development of a vast array of therapeutic agents. Its inherent ability to mimic the purine bases of DNA and RNA, coupled with its synthetic tractability, has made it a privileged structure in the design of novel drugs targeting a wide spectrum of diseases. This technical guide provides a comprehensive overview of the potential applications of pyrimidine derivatives in drug discovery, with a focus on their roles as anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular agents. Detailed experimental protocols, quantitative biological data, and visualizations of key signaling pathways are presented to equip researchers with the knowledge to further explore and exploit the therapeutic potential of this remarkable scaffold.
Anticancer Applications of Pyrimidine Derivatives
Pyrimidine derivatives have emerged as a highly successful class of anticancer agents, with several compounds receiving FDA approval and many more in various stages of clinical and preclinical development.[1][2] Their mechanisms of action are diverse, often targeting key enzymes and signaling pathways that are dysregulated in cancer cells.
A prominent strategy in the development of pyrimidine-based anticancer drugs is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR) and Focal Adhesion Kinase (FAK).[3][4] Overexpression or mutation of these kinases is a hallmark of many cancers, leading to uncontrolled cell proliferation, survival, and metastasis. Pyrimidine derivatives have been designed to act as ATP-competitive inhibitors, binding to the kinase domain and blocking downstream signaling.[5]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
The following table summarizes the in vitro cytotoxic activity of selected pyrimidine derivatives against various cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound Class | Derivative Example | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | Compound 2d | A549 (Lung) | 50 | [6] |
| Indazol-pyrimidine | Compound 4f | MCF-7 (Breast) | 1.629 | [2] |
| Indazol-pyrimidine | Compound 4i | MCF-7 (Breast) | 1.841 | [2] |
| Indazol-pyrimidine | Compound 4a | MCF-7 (Breast) | 2.958 | [2] |
| Indazol-pyrimidine | Compound 4g | MCF-7 (Breast) | 4.680 | [2] |
| Indazol-pyrimidine | Compound 4d | MCF-7 (Breast) | 4.798 | [2] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | HT1080 (Fibrosarcoma) | 96.25 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Hela (Cervical) | 74.8 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | Caco-2 (Colorectal) | 76.92 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 5 | A549 (Lung) | 148 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | HT1080 (Fibrosarcoma) | 17.50 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Hela (Cervical) | 73.08 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | Caco-2 (Colorectal) | 68.75 | [7] |
| Pyrazolo[3,4-d]pyrimidine | Compound 7 | A549 (Lung) | 43.75 | [7] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | MCF-7 (Breast) | 0.33 | [8] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | HeLa (Cervical) | 0.52 | [8] |
| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine | Compound 4i | HepG2 (Liver) | 3.09 | [8] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | A375 (Melanoma) | 1.8 | [9] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | C32 (Melanoma) | 2.1 | [9] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | DU145 (Prostate) | 3.5 | [9] |
| Thiazolo[4,5-d]pyrimidine | Compound 3b | MCF-7/WT (Breast) | 2.9 | [9] |
Signaling Pathways Targeted by Anticancer Pyrimidine Derivatives
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[10][11][12] In many cancers, this pathway is hyperactivated due to EGFR mutations or overexpression. Pyrimidine-based inhibitors, such as Gefitinib and Erlotinib, target the tyrosine kinase domain of EGFR, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades like the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[5]
Caption: EGFR signaling pathway and the point of intervention by pyrimidine inhibitors.
FAK Signaling Pathway
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival.[3][13] Its overexpression is associated with increased metastasis and poor prognosis in several cancers. Pyrimidine derivatives can inhibit FAK activity, thereby disrupting the signaling cascades that promote cancer cell invasion and survival.[14]
Caption: FAK signaling pathway and the inhibitory action of pyrimidine derivatives.
Experimental Protocols: Anticancer Activity Evaluation
Synthesis of Pyrido[2,3-d]pyrimidine Derivatives (General Procedure) [6]
This protocol describes a general method for the synthesis of pyrido[2,3-d]pyrimidine derivatives through a condensation reaction.
-
Materials:
-
Appropriate α,β-unsaturated ketone
-
4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate
-
Glacial acetic acid
-
-
Procedure:
-
Dissolve the α,β-unsaturated ketone (1 equivalent) and 4-amino-6-hydroxy-2-mercaptopyrimidine monohydrate (1 equivalent) in glacial acetic acid.
-
Reflux the reaction mixture for 96 hours at 118 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the precipitate, wash with cold water, and dry.
-
Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate).
-
MTT Assay for In Vitro Cytotoxicity [15]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell metabolic activity, which serves as a measure of cell viability.
-
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
96-well microtiter plates
-
Pyrimidine derivatives (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
Microplate reader
-
-
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the pyrimidine derivatives in the culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (a known anticancer drug).
-
Incubate the plate for 48-72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
-
Caption: Workflow for the MTT cytotoxicity assay.
Antimicrobial and Antiviral Applications
The pyrimidine scaffold is also a key component in the development of antimicrobial and antiviral agents.[16] These compounds often function by inhibiting essential enzymes in microbial or viral replication pathways.
Quantitative Data: Antimicrobial and Antiviral Activity
The following tables summarize the in vitro activity of selected pyrimidine derivatives against various microbial and viral strains.
Antimicrobial Activity (MIC in µg/mL)
| Compound Class | Derivative Example | Bacterial Strain | MIC (µg/mL) | Reference |
| Pyrimidine Derivative | S1 | S. aureus | 16.26 | [17] |
| Pyrimidine Derivative | S7 | B. subtilis | 17.34 | [17] |
| Pyrimidine Derivative | S7 | E. coli | 17.34 | [17] |
| Thiazolo[5,4-d]pyrimidine | 1a | S. pyogenes | 100 | [1] |
| Thiazolo[5,4-d]pyrimidine | 1a | S. aureus | 250 | [1] |
| Thiazolo[5,4-d]pyrimidine | 1b | S. pyogenes | 50 | [1] |
| Thiazolo[5,4-d]pyrimidine | 1b | S. aureus | 100 | [1] |
| Benzimidazolo-pyrimidine | Va | B. subtilis | 50 | [18] |
| Benzimidazolo-pyrimidine | Vb | S. aureus | 50 | [18] |
| Benzimidazolo-pyrimidine | Vd | P. mirabilis | 50 | [18] |
| Benzimidazolo-pyrimidine | Vf | E. coli | 50 | [18] |
Antiviral Activity (EC50 in µM)
| Compound Class | Derivative Example | Virus | EC50 (µM) | Reference |
| 7H-Pyrrolo[2,3-d]pyrimidine | Compound 1 | Zika Virus | 5.21 | [19] |
| Pyrimidine NNRTI | Compound 48 | HIV-1 (WT) | 0.00343 | [20] |
| Azaindole-linked pyrimidine | Compound 65 | Influenza A | 0.03 | [20] |
| Pyrimido[4,5-d]pyrimidine | Remdesivir | SARS-CoV-2 | Varies | [21] |
Experimental Protocols: Antimicrobial and Antiviral Activity Evaluation
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution [22]
This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Materials:
-
Bacterial strains
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Pyrimidine derivatives (dissolved in DMSO)
-
Standard antibiotic (e.g., Ciprofloxacin)
-
Spectrophotometer
-
-
Procedure:
-
Prepare a bacterial inoculum and adjust its turbidity to match a 0.5 McFarland standard.
-
Prepare serial two-fold dilutions of the pyrimidine derivatives and the standard antibiotic in MHB in the wells of a 96-well plate.
-
Add the bacterial inoculum to each well. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity or by measuring the optical density at 600 nm.
-
Antiviral Titer Reduction Assay [19]
This assay measures the ability of a compound to reduce the production of infectious virus particles.
-
Materials:
-
Host cell line susceptible to the virus
-
Virus stock
-
Cell culture medium
-
96-well plates
-
Pyrimidine derivatives
-
Overlay medium (e.g., containing agarose or methylcellulose)
-
Staining solution (e.g., crystal violet)
-
-
Procedure:
-
Seed host cells in 96-well plates and grow to confluence.
-
Prepare serial dilutions of the pyrimidine derivatives in culture medium.
-
Pre-treat the cells with the diluted compounds for a specified time.
-
Infect the cells with a known amount of virus.
-
After an adsorption period, remove the virus inoculum and add fresh medium containing the compounds.
-
Incubate the plates for a period sufficient for viral replication and plaque formation.
-
Fix and stain the cells to visualize and count the plaques.
-
Calculate the percentage of titer reduction compared to the untreated virus control and determine the EC50 value.
-
Anti-inflammatory and Cardiovascular Applications
Pyrimidine derivatives also exhibit significant potential as anti-inflammatory and cardiovascular agents, primarily through the inhibition of enzymes like cyclooxygenase (COX) and by acting as calcium channel blockers.
Quantitative Data: Anti-inflammatory and Cardiovascular Activity
Anti-inflammatory Activity (COX-2 Inhibition IC50 in µM)
| Compound Class | Derivative Example | COX-2 IC50 (µM) | Reference |
| Pyrimidine-5-carbonitrile | Compound 3b | 0.20 | [23] |
| Pyrimidine-5-carbonitrile | Compound 5b | 0.18 | [23] |
| Pyrimidine-5-carbonitrile | Compound 5d | 0.16 | [23] |
| Pyrimidine Derivative | L1 | 74.6 | [5] |
| Pyrimidine Derivative | L2 | 76.8 | [5] |
Cardiovascular Activity (Calcium Channel Blockade IC50 in µg/mL)
| Compound Class | Derivative Example | IC50 (µg/mL) | Reference |
| Dihydropyrimidinethione Carboxamide | Compound 8c | 19.65 | [24] |
| Dihydropyrimidinethione Carboxamide | Compound 9c | 21.45 | [24] |
Experimental Protocol: COX-2 Inhibition Assay
In Vitro COX-2 Inhibitor Screening Assay [23]
This assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme, which is involved in the inflammatory response.
-
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Pyrimidine derivatives
-
Standard COX-2 inhibitor (e.g., Celecoxib)
-
EIA (Enzyme Immunoassay) kit for prostaglandin E2 (PGE2)
-
-
Procedure:
-
Pre-incubate the COX-2 enzyme with the pyrimidine derivatives or the standard inhibitor at various concentrations.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate the reaction mixture for a specified time at 37°C.
-
Stop the reaction.
-
Measure the amount of PGE2 produced using an EIA kit.
-
Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
The pyrimidine scaffold continues to be a highly valuable and versatile platform in the quest for novel therapeutic agents. The diverse biological activities exhibited by its derivatives, spanning from anticancer to antimicrobial and anti-inflammatory effects, highlight the immense potential for further drug discovery and development. The data and protocols presented in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new pyrimidine-based compounds with enhanced efficacy and selectivity. As our understanding of the molecular basis of diseases deepens, the rational design of pyrimidine derivatives targeting specific biological pathways will undoubtedly lead to the next generation of innovative medicines.
References
- 1. researchgate.net [researchgate.net]
- 2. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, and Anticancer Screening for Repurposed Pyrazolo[3,4-d]pyrimidine Derivatives on Four Mammalian Cancer Cell Lines | MDPI [mdpi.com]
- 8. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. atcc.org [atcc.org]
- 16. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis and Antimicrobial Activity of Some new Pyrimidines of 6-Chlorobenzimidazoles – Oriental Journal of Chemistry [orientjchem.org]
- 19. 4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. New Pyrimidine-5-Carbonitriles as COX-2 Inhibitors: Design, Synthesis, Anticancer Screening, Molecular Docking, and In Silico ADME Profile Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Pyrimidine Derivatives as Potential Calcium Channel Blockers [mdpi.com]
The Pivotal Role of 5-Bromopyrimidines as Pharmaceutical Intermediates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents. Among the various functionalized pyrimidines, 5-bromopyrimidines have emerged as exceptionally versatile and valuable intermediates in the synthesis of a wide array of pharmaceuticals. The strategic placement of the bromine atom at the 5-position of the pyrimidine ring provides a reactive handle for a multitude of chemical transformations, enabling the construction of complex molecular architectures with diverse biological activities. This technical guide provides an in-depth exploration of the synthesis, applications, and experimental methodologies associated with 5-bromopyrimidines, highlighting their critical role in modern drug discovery and development.
Synthetic Utility of 5-Bromopyrimidines
5-Bromopyrimidines are key building blocks for the synthesis of a variety of bioactive molecules, including anticancer and antiviral agents.[1][2] Their utility stems from the ability of the bromine atom to participate in a range of cross-coupling reactions, allowing for the introduction of diverse substituents at the C5 position of the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are fundamental transformations in contemporary organic synthesis, and 5-bromopyrimidines are excellent substrates for these reactions. The electron-deficient nature of the pyrimidine ring enhances the reactivity of the C-Br bond towards oxidative addition to palladium(0) complexes, initiating the catalytic cycle.[3]
1.1.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between 5-bromopyrimidine and organoboron compounds.[4] This reaction is widely employed in the synthesis of biaryl and heteroaryl structures, which are prevalent in many pharmaceutical agents.[5]
Quantitative Data for Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | 120 | 12 | 83 | [4] |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O | 85-95 | 15 | Moderate to Good | [4] |
Experimental Protocol: Suzuki-Miyaura Coupling of 5-Bromopyrimidine with 3-Furanylboronic Acid [4]
-
Preparation: To a flame-dried round-bottomed flask containing a magnetic stir bar, add anhydrous potassium phosphate (K₃PO₄). Flame-dry the flask and its contents under vacuum and then cool to room temperature under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv), 3-furanylboronic acid (2.5 equiv), and bis(tricyclohexylphosphine)nickel(II) chloride (NiCl₂(PCy₃)₂) (0.5 mol%).
-
Inerting: Equip the flask with a reflux condenser and evacuate and backfill with an inert atmosphere (repeat three times).
-
Solvent Addition: Add tert-amyl alcohol via cannula.
-
Reaction: Heat the reaction mixture to 120 °C in an oil bath and stir vigorously for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with water and extract with diethyl ether.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization from hexanes.
1.1.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between 5-bromopyrimidine and a terminal alkyne, yielding 5-alkynylpyrimidines.[6] This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[6]
Experimental Protocol: Copper-Free Sonogashira Coupling of 5-Bromopyrimidine [7]
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).
-
Inerting: Evacuate and backfill the flask with an inert gas three times.
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C). Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.
References
- 1. youtube.com [youtube.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Alexis Paskach–Understanding the Suzuki-Miyaura (SM) Reaction via WebMO Calculations | East Central IL ACS Undergraduate Research Conference - University of Illinois at Urbana-Champaign [publish.illinois.edu]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
The Architecture of Inhibition: A Technical Guide to the Synthesis of Pyrimidine-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold stands as a cornerstone in the field of medicinal chemistry, particularly in the rational design of kinase inhibitors for targeted cancer therapy. Its inherent ability to mimic the adenine core of ATP allows for competitive binding to the kinase hinge region, providing a robust framework for the development of potent and selective therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activity, and mechanistic action of pyrimidine-based kinase inhibitors, providing researchers and drug development professionals with a comprehensive resource to navigate this critical area of oncology research.
Core Synthetic Strategies: Building the Pyrimidine Scaffold
The versatility of the pyrimidine core lies in the accessibility of its key intermediates, primarily 2-aminopyrimidine, 4-aminopyrimidine, and 2,4-diaminopyrimidine scaffolds. These structures serve as foundational building blocks for a multitude of kinase inhibitors, with substitutions at the 2, 4, and 5 positions playing a crucial role in determining target specificity and potency.
General Synthesis of 2,4-Disubstituted Pyrimidines
A prevalent strategy for the synthesis of 2,4-disubstituted pyrimidine kinase inhibitors involves a sequential nucleophilic aromatic substitution (SNAr) on a di- or tri-chlorinated pyrimidine precursor. The differential reactivity of the chlorine atoms allows for controlled, stepwise introduction of various amine functionalities.
A common starting material is 2,4-dichloro-5-fluoropyrimidine. The more reactive chlorine at the C4 position is typically substituted first, followed by substitution at the C2 position. This differential reactivity is a key principle in the controlled synthesis of asymmetrically substituted pyrimidines.
Quantitative Analysis of Pyrimidine-Based Kinase Inhibitors
The efficacy of pyrimidine-based inhibitors is quantified by their half-maximal inhibitory concentration (IC50) against their target kinases and their anti-proliferative effects on cancer cell lines. The following tables summarize the biological activity of representative pyrimidine derivatives.
| Compound | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) | Reference |
| EGFR Inhibitors | |||||
| Compound 4b | EGFR | 77.03 | HCT-116 | 1.34 | [1][2] |
| Compound 4c | EGFR | 94.9 | HCT-116 | 1.90 | [1][2] |
| Erlotinib (Standard) | EGFR | 72.3 | HCT-116 | 1.32 | [1] |
| CDK Inhibitors | |||||
| Compound 22 | CDK7 | 7.21 | MV4-11 | 0.2081 | [3] |
| Compound 8d | CDK9 | - | PANC-1 | 0.08 | [4] |
| Compound 15 | CDK2/cyclin A2 | 61 | HCT-116 | - | [5] |
| Dinaciclib (Standard) | CDK2/cyclin A2 | 29 | - | - | [5] |
| Aurora Kinase Inhibitors | |||||
| Compound 13 | Aurora A | <200 | SCLC cell lines | - | [6] |
| Multi-Kinase Inhibitors | |||||
| Compound A12 | FAK | - | A549 | 0.130 | [7] |
| MDA-MB-231 | 0.094 | [7] | |||
| Pyrazolo[3,4-d]pyrimidine-Based Inhibitors | |||||
| Compound 17m | PKD | 17-35 | - | - | [8] |
| 3-IN-PP1 | PKD | 94-108 | PANC-1 | - | [8] |
| Compound VIIa | - | - | 57 cell lines | 0.326 - 4.31 | [9] |
Key Signaling Pathways Targeted by Pyrimidine Kinase Inhibitors
Understanding the signaling cascades in which target kinases operate is fundamental to appreciating the mechanism of action of these inhibitors. Below are graphical representations of the EGFR and Aurora Kinase signaling pathways.
Epidermal Growth Factor Receptor (EGFR) Signaling Pathway
The EGFR pathway is a critical regulator of cell growth, proliferation, and survival.[10][11][12] Its aberrant activation is a hallmark of many cancers. Pyrimidine-based inhibitors competitively bind to the ATP-binding site of the EGFR kinase domain, thereby blocking downstream signaling.[13]
Caption: Simplified EGFR signaling cascade and the point of inhibition.
Aurora Kinase Signaling Pathway
Aurora kinases are essential for the regulation of mitosis.[14] Their overexpression is common in various cancers, leading to chromosomal instability. Inhibitors targeting Aurora kinases can induce cell cycle arrest and apoptosis.[15][16]
Caption: Role of Aurora kinases in mitosis and their inhibition.
Experimental Protocols
Detailed and reproducible experimental procedures are paramount for the successful synthesis and evaluation of novel kinase inhibitors. The following section provides representative protocols for the synthesis of key pyrimidine scaffolds.
General Experimental Workflow for Pyrimidine-Based Kinase Inhibitor Synthesis
The synthesis of a pyrimidine-based kinase inhibitor typically follows a multi-step process, from the initial coupling of precursors to final purification and characterization.
Caption: A typical workflow for 2,4-diaminopyrimidine synthesis.
Protocol 1: Synthesis of 2-Amino-4-arylaminopyrimidine Derivatives
This protocol describes a general method for the synthesis of 2-aminopyrimidine derivatives via nucleophilic substitution on 2-amino-4,6-dichloropyrimidine.[17][18]
-
Materials: 2-amino-4,6-dichloropyrimidine, substituted aniline, triethylamine, ethanol, distilled water.
-
Procedure:
-
In a round-bottom flask, combine 2-amino-4,6-dichloropyrimidine (1.0 eq), the desired substituted aniline (1.0-1.2 eq), and triethylamine (2.0 eq).
-
The reaction can be performed solvent-free by heating the mixture at 80-90 °C, or in a solvent such as ethanol under reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, if performed solvent-free, add distilled water to the reaction mixture to precipitate the product. If in a solvent, remove the solvent under reduced pressure and then add water.
-
Collect the precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired 2-amino-4-arylaminopyrimidine derivative.
-
-
Characterization: The structure and purity of the final compound should be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Protocol 2: Synthesis of 2,4-Diaminopyrimidine Derivatives via Suzuki Coupling
This protocol outlines the synthesis of 2,4-diaminopyrimidine derivatives incorporating a Suzuki coupling step to introduce aryl or heteroaryl moieties.[13]
-
Materials: 2,4-diamino-5-iodo-6-alkoxypyrimidine, substituted phenylboronic acid, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4], potassium carbonate (K2CO3), ethanol/toluene solvent mixture, ethyl acetate (EtOAc), water.
-
Procedure:
-
To a degassed solution of ethanol/toluene (1:2), add the 2,4-diamino-5-iodo-6-alkoxypyrimidine (1.0 eq), the corresponding substituted phenylboronic acid (1.1-2.0 eq), Pd(PPh3)4 (0.05 eq), and an aqueous solution of K2CO3 (3 M, 2.0 eq).
-
Heat the reaction mixture at 90 °C under an inert atmosphere (e.g., argon) for 1-2 hours or until completion as monitored by TLC.
-
After cooling to room temperature, extract the mixture with EtOAc.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., dichloromethane/methanol) to afford the desired 2,4-diamino-5-arylpyrimidine derivative.
-
-
Characterization: Confirm the structure of the purified product using NMR and MS analysis.
Conclusion
The pyrimidine scaffold continues to be a highly privileged and versatile platform for the design and synthesis of novel kinase inhibitors. The synthetic methodologies outlined in this guide, coupled with a deep understanding of the target signaling pathways, provide a robust foundation for the development of the next generation of targeted cancer therapies. The ability to systematically modify the pyrimidine core allows for the fine-tuning of potency, selectivity, and pharmacokinetic properties, underscoring the enduring importance of this heterocyclic motif in modern drug discovery.
References
- 1. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of some new pyrimidine-based pyrene/benzochromene hybrids as EGFR kinase inhibitors in HCT-116 cancer cells through apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis, biological evaluation, and in silico studies of new CDK2 inhibitors based on pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold with apoptotic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis, and biological evaluation of diaminopyrimidine derivatives as novel focal adhesion kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-d]pyrimidine-based protein kinase D inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Antitumor Evaluation of Novel Pyrazolo[3,4-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Epidermal Growth Factor Receptor Cell Proliferation Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ClinPGx [clinpgx.org]
- 13. mdpi.com [mdpi.com]
- 14. creative-diagnostics.com [creative-diagnostics.com]
- 15. scispace.com [scispace.com]
- 16. apexbt.com [apexbt.com]
- 17. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
The 2-Aminopyrimidine Core: A Privileged Scaffold in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-aminopyrimidine nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its remarkable versatility and profound biological significance. Its inherent ability to engage in crucial hydrogen bonding interactions, particularly with the hinge region of kinases, has cemented its status as a premier building block in the design of targeted therapeutics. This guide provides a comprehensive overview of the 2-aminopyrimidine core, detailing its role in FDA-approved pharmaceuticals, its diverse biological activities supported by quantitative data, and the experimental methodologies used to elucidate its functions.
The 2-Aminopyrimidine Scaffold in FDA-Approved Drugs
The clinical and commercial success of drugs centered around the 2-aminopyrimidine core underscores its therapeutic importance. A multitude of these compounds have received FDA approval, primarily in the oncology space, for their potent and selective inhibition of key protein kinases implicated in cancer progression.
| Drug Name (Brand Name) | Target(s) | FDA-Approved Indication(s) | Approval Year |
| Imatinib (Gleevec) | BCR-ABL, c-KIT, PDGFR | Chronic Myeloid Leukemia (CML), Gastrointestinal Stromal Tumors (GISTs) | 2001 |
| Gefitinib (Iressa) | EGFR | Non-Small Cell Lung Cancer (NSCLC) with specific EGFR mutations | 2003 |
| Palbociclib (Ibrance) | CDK4, CDK6 | HR-positive, HER2-negative advanced or metastatic breast cancer | 2015 |
| Ribociclib (Kisqali) | CDK4, CDK6 | HR-positive, HER2-negative advanced or metastatic breast cancer | 2017 |
| Abemaciclib (Verzenio) | CDK4, CDK6 | HR-positive, HER2-negative advanced or metastatic breast cancer | 2017 |
| Brigatinib (Alunbrig) | ALK, EGFR | ALK-positive metastatic NSCLC | 2017 |
| Osimertinib (Tagrisso) | EGFR (including T790M mutation) | EGFR-mutated NSCLC | 2015 |
Diverse Biological Activities of 2-Aminopyrimidine Derivatives
The therapeutic utility of the 2-aminopyrimidine scaffold extends far beyond oncology, with derivatives demonstrating potent activity against a wide array of biological targets. This section summarizes the quantitative data for various biological activities.
Anticancer Activity
The primary application of 2-aminopyrimidine derivatives has been in the development of kinase inhibitors for cancer therapy. Their ability to mimic the purine core of ATP allows them to competitively bind to the ATP-binding pocket of various kinases.
Table 2.1: In Vitro Anticancer Activity of Selected 2-Aminopyrimidine Derivatives
| Compound ID | Target Kinase(s) | Cancer Cell Line | IC50 (nM) | Reference |
| Compound 15 | FLT3-WT, FLT3-D835Y | MV4-11 (AML) | 0.83 ± 0.15 | [1] |
| MOLM-13 (AML) | 10.55 ± 1.70 | [1] | ||
| Compound 8e | CDK9, HDAC1 | MV-4-11 (AML) | 88.4 (CDK9), 168.9 (HDAC1) | [2] |
| Compound 9k | Not Specified | A549 (Lung) | 2140 | [3] |
| HCT-116 (Colon) | 3590 | [3] | ||
| PC-3 (Prostate) | 5520 | [3] | ||
| MCF-7 (Breast) | 3690 | [3] | ||
| Compound 13f | Not Specified | A549 (Lung) | 1980 | [3] |
| HCT-116 (Colon) | 2780 | [3] | ||
| PC-3 (Prostate) | 4270 | [3] | ||
| MCF-7 (Breast) | 4010 | [3] | ||
| Compound 7 | BRD4, PLK1 | MDA-MB-231 (Breast) | 400 | [4] |
| HT-29 (Colon) | 790 | [4] | ||
| U-937 (Renal) | 1850 | [4] |
Antimicrobial and Biofilm Inhibition Activity
Derivatives of 2-aminopyrimidine have also emerged as promising agents to combat bacterial infections, including those associated with difficult-to-treat biofilms.
Table 2.2: Antimicrobial and Anti-biofilm Activity of Selected 2-Aminopyrimidine Derivatives
| Compound ID | Bacterial Strain | MIC (µg/mL) | Biofilm Inhibition (%) | Reference |
| Compound 2c | S. aureus | 0.039 | Not Reported | [5] |
| B. subtilis | 0.039 | Not Reported | [5] | |
| Glabridin | MRSA 4423 | 12.5 (MIC for growth) | >50% at 1.56 µg/mL | [6] |
| SB002 | P. aeruginosa PAO1 | 1.6 | Not Reported | [7] |
| SB023 | P. aeruginosa PAO1 | 13.5 | Not Reported | [7] |
Anti-inflammatory Activity
The anti-inflammatory potential of 2-aminopyrimidine derivatives has been explored, with some compounds showing selective inhibition of cyclooxygenase (COX) enzymes.
Table 2.3: Anti-inflammatory Activity of Selected 2-Aminopyrimidine Derivatives
| Compound ID | Target | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Compound 5 | COX-2 | 0.04 ± 0.09 | Not Reported | [8] |
| Compound 6 | COX-2 | 0.04 ± 0.02 | Not Reported | [8] |
| Compound 7 | COX-1 | >100 | >1063 | [8] |
| COX-2 | 0.094 | [8] | ||
| Compound 8 | COX-1 | >100 | >1219 | [8] |
| COX-2 | 0.082 | [8] | ||
| Compound 9 | COX-1 | 95.0 | >990 | [8] |
| COX-2 | 0.096 | [8] |
Key Signaling Pathways Modulated by 2-Aminopyrimidine Derivatives
The therapeutic effects of 2-aminopyrimidine-based drugs are primarily achieved through the modulation of critical signaling pathways involved in cell growth, proliferation, and survival.
EGFR Signaling Pathway and its Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, triggers downstream pathways like the RAS-RAF-MEK-ERK and PI3K-AKT pathways, promoting cell proliferation and survival.[9][10] Gefitinib, a 2-aminopyrimidine derivative, acts as a selective inhibitor of EGFR tyrosine kinase by competing with ATP for its binding site on the intracellular domain of the receptor.[10][11] This blockade prevents autophosphorylation and subsequent activation of downstream signaling, leading to reduced cellular proliferation and induction of apoptosis in cancer cells harboring activating EGFR mutations.[9][12]
Caption: Inhibition of the EGFR signaling pathway by Gefitinib.
CDK4/6-Rb Signaling Pathway and its Inhibition
Cyclin-dependent kinases 4 and 6 (CDK4/6) are key regulators of the cell cycle.[13] In complex with cyclin D, they phosphorylate the Retinoblastoma protein (Rb), leading to the release of the E2F transcription factor, which in turn promotes the expression of genes required for the transition from the G1 to the S phase of the cell cycle.[14] Palbociclib, a 2-aminopyrimidine-based inhibitor, selectively targets CDK4/6, preventing the phosphorylation of Rb.[13] This maintains Rb in its active, hypophosphorylated state, where it remains bound to E2F, thereby inducing G1 cell cycle arrest and inhibiting tumor growth.[15]
Caption: Palbociclib-mediated inhibition of the CDK4/6-Rb pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of 2-aminopyrimidine derivatives.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during a kinase reaction.
Materials:
-
Recombinant kinase (e.g., FLT3)
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Test compounds (2-aminopyrimidine derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white assay plates
Procedure:
-
Compound Plating: Dispense 1 µL of serially diluted test compounds or DMSO (vehicle control) into the wells of a 384-well plate.[16]
-
Enzyme Addition: Add 2 µL of the recombinant kinase, diluted in kinase assay buffer, to each well.[16]
-
Reaction Initiation: Start the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should be close to the Kₘ for the specific kinase.[16]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[16]
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[16]
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luminescent signal. Incubate for 30 minutes at room temperature.[16]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (2-aminopyrimidine derivatives)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of complete culture medium and incubate for 24 hours.[17]
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 72 hours).[18]
-
MTT Addition: Remove the culture medium and add 50 µL of serum-free medium and 50 µL of MTT solution to each well.[19]
-
Incubation: Incubate the plate at 37°C for 2-4 hours, allowing viable cells to reduce the MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT solution and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC₅₀ value by plotting cell viability against the logarithm of the compound concentration.
Biofilm Inhibition Assay (Crystal Violet Assay)
This assay is used to quantify the formation of bacterial biofilms.
Materials:
-
Bacterial strain (e.g., Staphylococcus aureus)
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Test compounds (2-aminopyrimidine derivatives)
-
96-well flat-bottom sterile microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid or 95% Ethanol for solubilization
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the bacterium into 5 mL of TSB and incubate overnight at 37°C with shaking.[20]
-
Preparation of Bacterial Suspension: Dilute the overnight culture in fresh TSB to an optical density at 600 nm (OD₆₀₀) of approximately 0.05-0.1.[20]
-
Plate Setup: Add 100 µL of the prepared bacterial suspension to each well of a 96-well plate. Add various concentrations of the test compounds to the wells. Include a vehicle control (no compound).
-
Incubation: Incubate the plate statically at 37°C for 24-48 hours to allow for biofilm formation.[20]
-
Washing: Gently discard the planktonic bacteria and wash the wells twice with sterile distilled water to remove non-adherent cells.[21]
-
Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.[21]
-
Washing: Discard the crystal violet solution and wash the wells thoroughly with distilled water until the water runs clear.[21]
-
Solubilization: Air dry the plate and then add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[21]
-
Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of biofilm inhibition compared to the control wells.
Drug Discovery and Development Workflow
The journey of a 2-aminopyrimidine-based drug from concept to clinic follows a well-defined, multi-stage process.
Caption: A generalized workflow for small molecule drug discovery and development.
This technical guide provides a foundational understanding of the immense biological significance of the 2-aminopyrimidine core structure. Its continued exploration and derivatization promise to yield novel therapeutics with improved efficacy and safety profiles for a multitude of human diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of novel 2,4-diaminopyrimidine derivatives as potent antitumor agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 10. Gefitinib: mechanism of action, pharmacokinetics and side effect_Chemicalbook [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. The impact of gefitinib on epidermal growth factor receptor signaling pathways in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Molecular mechanisms of resistance to CDK4/6 inhibitors in breast cancer: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. CDK4/6 inhibition initiates cell cycle arrest by nuclear translocation of RB and induces a multistep molecular response | Semantic Scholar [semanticscholar.org]
- 16. promega.com [promega.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 18. benchchem.com [benchchem.com]
- 19. broadpharm.com [broadpharm.com]
- 20. files.core.ac.uk [files.core.ac.uk]
- 21. ableweb.org [ableweb.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Kinase Inhibitors from 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a privileged structure in medicinal chemistry, renowned for its prevalence in a multitude of clinically approved drugs, particularly in oncology.[1] Its structural similarity to the purine core of ATP allows for the design of potent and selective kinase inhibitors that compete for the ATP-binding site.[1][2] The starting material, 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, offers a versatile platform for the synthesis of diverse kinase inhibitor libraries. The bromine atom at the 5-position serves as a key handle for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig aminations, enabling the introduction of various aryl and heteroaryl moieties.[2][3] Additionally, the N-(2,2-dimethoxyethyl) group acts as a protected aldehyde, which can be unmasked under acidic conditions to allow for further functionalization, for example, through reductive amination.
These application notes provide a detailed, representative protocol for a multi-step synthesis of a potential kinase inhibitor from this compound. The described workflow includes a Suzuki-Miyaura coupling, an acetal deprotection, and a subsequent reductive amination to generate a final compound with structural motifs common to known kinase inhibitors.
Data Presentation
Table 1: Summary of a Representative Synthetic Route
| Step | Reaction Type | Starting Material | Key Reagents | Product | Yield (%) |
| 1 | Suzuki-Miyaura Coupling | This compound | (4-methoxyphenyl)boronic acid, Pd(PPh₃)₄, K₃PO₄ | N-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl)pyrimidin-2-amine | 85 |
| 2 | Acetal Deprotection | N-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl)pyrimidin-2-amine | Formic acid, Water | 2-((5-(4-methoxyphenyl)pyrimidin-2-yl)amino)acetaldehyde | 92 |
| 3 | Reductive Amination | 2-((5-(4-methoxyphenyl)pyrimidin-2-yl)amino)acetaldehyde | Aniline, Sodium triacetoxyborohydride | N¹-(2-(phenylamino)ethyl)-5-(4-methoxyphenyl)pyrimidin-2-amine | 78 |
Table 2: Representative Biological Activity of the Final Compound
| Target Kinase | IC₅₀ (nM) | Assay Type |
| Anaplastic Lymphoma Kinase (ALK) | 15 | In vitro kinase assay |
| Polo-like kinase 4 (PLK4) | 45 | In vitro kinase assay |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 250 | In vitro kinase assay |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of an arylboronic acid with the 5-bromopyrimidine core.[3][4]
Materials:
-
This compound (1.0 eq)
-
(4-methoxyphenyl)boronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
1,4-Dioxane
-
Water
-
Nitrogen or Argon gas
-
Schlenk flask and standard glassware
Procedure:
-
To a Schlenk flask, add this compound, (4-methoxyphenyl)boronic acid, potassium phosphate, and tetrakis(triphenylphosphine)palladium(0).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water in a 4:1 ratio (e.g., 16 mL dioxane and 4 mL water for a 1 mmol scale reaction).
-
Stir the reaction mixture at 90 °C under the inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield N-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl)pyrimidin-2-amine.
Protocol 2: Acetal Deprotection to Yield the Aldehyde
This protocol details the hydrolysis of the dimethoxyethyl acetal to the corresponding aldehyde under mild acidic conditions.
Materials:
-
N-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl)pyrimidin-2-amine (1.0 eq)
-
Formic acid
-
Water
-
Standard laboratory glassware
Procedure:
-
Dissolve N-(2,2-dimethoxyethyl)-5-(4-methoxyphenyl)pyrimidin-2-amine in a mixture of formic acid and water (e.g., a 1:1 or 2:1 ratio).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 2-4 hours).
-
Carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane.
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain 2-((5-(4-methoxyphenyl)pyrimidin-2-yl)amino)acetaldehyde, which can often be used in the next step without further purification.
Protocol 3: Reductive Amination of the Aldehyde
This protocol describes the formation of a secondary amine by reacting the aldehyde with a primary amine in the presence of a mild reducing agent.
Materials:
-
2-((5-(4-methoxyphenyl)pyrimidin-2-yl)amino)acetaldehyde (1.0 eq)
-
Aniline (1.1 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve 2-((5-(4-methoxyphenyl)pyrimidin-2-yl)amino)acetaldehyde in anhydrous DCM or DCE.
-
Add aniline followed by a catalytic amount of acetic acid.
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride portion-wise to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until completion (typically 4-12 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N¹-(2-(phenylamino)ethyl)-5-(4-methoxyphenyl)pyrimidin-2-amine.
Visualizations
Caption: Synthetic workflow for a kinase inhibitor.
Caption: EGFR signaling pathway and inhibition point.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
Application Notes and Protocols for Suzuki Coupling of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This powerful reaction is widely employed in the pharmaceutical industry for the synthesis of complex molecules and drug candidates, particularly for the creation of biaryl and heteroaryl structures which are common motifs in biologically active compounds.[1][2][3][4][5] The pyrimidine scaffold is a privileged motif in a vast array of pharmaceuticals, and the ability to selectively introduce diverse substituents at the 5-position is of significant interest for structure-activity relationship (SAR) studies.[1][2]
This document provides detailed application notes and a generalized protocol for the palladium-catalyzed Suzuki coupling of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine with various aryl- and heteroarylboronic acids. The methodologies presented are based on established protocols for structurally similar 5-bromopyrimidine and 5-bromopyridine derivatives.[3][6]
Reaction Principle
The Suzuki coupling reaction involves the cross-coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide in the presence of a palladium catalyst and a base.[5] The catalytic cycle generally proceeds through three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst.[1][7]
Generalized Experimental Protocol
This protocol provides a starting point for the Suzuki coupling of this compound. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
Materials:
-
This compound (1.0 equiv)
-
Aryl- or heteroarylboronic acid (1.1–1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, 2–10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃, Na₂CO₃, 2.0–3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-dioxane/water (4:1), DME, Toluene, DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Seal the flask and evacuate and backfill with an inert gas. Repeat this cycle three times to ensure an inert atmosphere.[6]
-
Add the degassed solvent to the reaction mixture via cannula or syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1][3]
-
Monitor the progress of the reaction by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.[1][5]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and wash it with water and brine.[2]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired 5-aryl-N-(2,2-dimethoxyethyl)pyrimidin-2-amine.
Data Presentation: Reaction Conditions for Structurally Similar Substrates
The following table summarizes typical reaction conditions and yields for the Suzuki-Miyaura coupling of analogous 5-bromopyrimidine and 5-bromopyridine derivatives, which can serve as a guide for optimizing the reaction of this compound.
| Substrate | Catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 5-Bromo-2-methylpyridin-3-amine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.3) | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | Moderate to Good[3] |
| 5-Bromoindazoles | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | 2 | Good[8] |
| 5-Bromo-2-chloropyrimidine | Pd(PPh₃)₄ (5) | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 80-110 | - | -[9] |
| 5-Bromo-N-phenylpyridin-3-amine | - | - | - | 85-95 | 12-24 | -[5] |
| 5-Bromopyrimidine | NiCl₂(PCy₃)₂ | - | tert-amyl alcohol | 120 | 12 | -[1] |
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling reaction.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Buchwald-Hartwig Amination of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis, particularly in the pharmaceutical industry.[1][2] This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous biologically active compounds and drug candidates.[1][3] The 2-aminopyrimidine moiety is a prevalent scaffold in a vast array of pharmaceuticals, and its functionalization is of significant interest in drug discovery.[3][4]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a key intermediate for the synthesis of novel substituted pyrimidine derivatives. The protocols and data presented are based on established procedures for structurally similar bromopyrimidines and serve as a robust starting point for reaction optimization.[1][5]
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination is mediated by a palladium catalyst and involves several key steps.[5] It begins with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. In the presence of a base, the amine is deprotonated, leading to the formation of a palladium-amido complex. Finally, reductive elimination from this complex yields the desired N-aryl or N-heteroaryl amine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[5] The choice of catalyst, ligand, base, and solvent is crucial for the success and efficiency of the reaction.[5]
Data Presentation: Representative Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields for the Buchwald-Hartwig amination of various aryl and heteroaryl bromides with different amines. These conditions can be adapted and optimized for the specific amination of this compound.
| Aryl/Heteroaryl Bromide | Amine | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 5-Bromopyrimidine | N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (4) | NaOt-Bu (1.4) | Toluene | 100 | 12-24 | 85-95 |
| 2-Bromopyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Dioxane | 100 | 18 | 92 |
| 4-Bromoanisole | Aniline | Pd(OAc)₂ (1) | P(t-Bu)₃ (2) | K₃PO₄ (2.0) | Toluene | 80 | 24 | 98 |
| 5-Bromo-2-chloropyrimidine | Benzylamine | Pd₂(dba)₃ (2) | XPhos (4) | NaOt-Bu (1.5) | Toluene | 100 | 12-24 | 75-85 |
| 3-Bromopyridine | Piperidine | Pd₂(dba)₃ (2) | DavePhos (4) | LiHMDS (1.5) | THF | 80 | 16 | 90 |
Data is compiled from representative literature procedures for similar substrates. Yields are isolated yields and may vary depending on the specific amine coupling partner and reaction scale.
Experimental Protocols
This section provides a detailed methodology for a typical Buchwald-Hartwig amination reaction involving this compound.
Materials and Reagents
-
This compound
-
Amine coupling partner
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, BINAP)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane, THF)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Magnetic stir bar and heating mantle or oil bath
-
Standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Reaction Setup
Note: Palladium catalysts and phosphine ligands are often air- and moisture-sensitive and should be handled under an inert atmosphere.[6] Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.[6]
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., 0.02 mmol) and the phosphine ligand (e.g., 0.04 mmol).[5][6]
-
Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[5][6]
-
Under a positive pressure of the inert gas, add the base (e.g., 1.4 mmol).[5]
-
Add this compound (1.0 mmol).
-
Add the amine coupling partner (1.2 mmol).[5]
-
Add the anhydrous, degassed solvent (e.g., 5-10 mL of Toluene) via syringe.[5]
Reaction Execution
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath or heating mantle.[5]
-
Monitor the progress of the reaction by an appropriate analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[5]
Work-up and Purification
-
Upon completion (as determined by the monitoring technique), cool the reaction mixture to room temperature.[5]
-
Quench the reaction by adding water (10 mL).[5]
-
Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[5]
-
Combine the organic layers and wash with brine (20 mL).[5]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system to afford the desired product.
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Catalytic Cycle Diagram
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Protocol for the Deprotection of the Dimethoxyethyl Group
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the realm of multi-step organic synthesis, the strategic use of protecting groups is essential for the successful and high-yielding preparation of complex molecules. The dimethoxyethyl (DME) group serves as a reliable protecting group for hydroxyl functionalities. As an acetal-type protecting group, it is readily introduced under mild acidic conditions and exhibits stability towards a variety of basic and nucleophilic reagents. The removal of the DME group, or deprotection, is efficiently achieved under mild acidic conditions, regenerating the parent alcohol with high fidelity. These application notes provide a comprehensive protocol for the deprotection of dimethoxyethyl ethers, complete with quantitative data, detailed experimental procedures, and mechanistic diagrams to guide researchers in this common synthetic transformation.
Data Presentation
The efficiency of the deprotection of dimethoxyethyl ethers is contingent upon the substrate, catalyst, solvent, and temperature. The following table summarizes representative quantitative data for the deprotection of a dimethoxyethyl protected primary alcohol.
| Substrate (DME-Protected Alcohol) | Acid Catalyst (equivalents) | Solvent System | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol | Pyridinium p-toluenesulfonate (PPTS) (0.1) | Methanol/Water (9:1) | 25 | 0.5 - 2 | >95 |
| Secondary Alcohol | Pyridinium p-toluenesulfonate (PPTS) (0.1) | Methanol/Water (9:1) | 25 | 1 - 3 | 90-95 |
| Tertiary Alcohol | Acetic Acid (1.0) | Tetrahydrofuran/Water (4:1) | 25-40 | 2 - 6 | 85-90 |
Experimental Protocols
This section provides a detailed methodology for the deprotection of a primary alcohol protected with a dimethoxyethyl group using pyridinium p-toluenesulfonate (PPTS) as a mild acid catalyst.
Materials:
-
Dimethoxyethyl-protected primary alcohol (1.0 eq)
-
Pyridinium p-toluenesulfonate (PPTS) (0.1 eq)
-
Methanol (reagent grade)
-
Deionized Water
-
Saturated aqueous sodium bicarbonate solution (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Thin-layer chromatography (TLC) plates (e.g., silica gel 60 F₂₅₄)
-
Rotary evaporator
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: In a round-bottom flask, dissolve the dimethoxyethyl-protected primary alcohol (1.0 eq) in a 9:1 mixture of methanol and water to a concentration of approximately 0.1-0.2 M.
-
Catalyst Addition: To the stirred solution at room temperature (25 °C), add pyridinium p-toluenesulfonate (PPTS) (0.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the deprotection by thin-layer chromatography (TLC), observing the disappearance of the starting material and the appearance of the more polar alcohol product. The reaction is typically complete within 0.5 to 2 hours.
-
Quenching: Once the reaction is complete as indicated by TLC, neutralize the acidic catalyst by adding a saturated aqueous solution of sodium bicarbonate.
-
Solvent Removal: Remove the methanol from the reaction mixture using a rotary evaporator.
-
Extraction: Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine. Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.
-
Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude alcohol.
-
Purification (if necessary): If the crude product is not of sufficient purity, it can be purified by flash column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the experimental workflow and the chemical mechanism of the deprotection protocol.
Caption: Experimental workflow for the deprotection of a dimethoxyethyl group.
Caption: Mechanism of acid-catalyzed deprotection of a dimethoxyethyl group.
Application Notes and Protocols for Cross-Coupling Reactions with 5-Bromopyrimidines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the palladium-catalyzed cross-coupling of 5-bromopyrimidine, a critical building block in medicinal chemistry. The functionalization of the pyrimidine core is a cornerstone in the synthesis of novel molecular entities with potential therapeutic applications. This document outlines methodologies for several key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig Amination, Sonogashira, Heck, and Stille couplings.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity.[1][2] The general catalytic cycle, illustrated below, typically involves three key steps: oxidative addition, transmetalation (or migratory insertion for Heck reactions), and reductive elimination.[1]
The reaction begins with the oxidative addition of the aryl halide (5-bromopyrimidine) to a palladium(0) complex, forming a palladium(II) species. This is followed by transmetalation with a nucleophilic coupling partner (e.g., an organoboron, organotin, or amine) or migratory insertion of an alkene. The final step is reductive elimination, which forms the desired product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.[1][3]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between 5-bromopyrimidine and various organoboron compounds, such as boronic acids and their esters.[4] This reaction is widely utilized in drug discovery due to its mild conditions and tolerance of a broad range of functional groups.[4]
Quantitative Data Summary: Suzuki-Miyaura Coupling
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Arylboronic Acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | Varies |
| 3-Furanylboronic Acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl Alcohol | 120 | 1 | Varies |
Note: The nickel-catalyzed variant is a common and effective alternative to palladium catalysis for this transformation.[1]
Experimental Protocol: Suzuki-Miyaura Coupling with an Arylboronic Acid
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., Argon), add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[4]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).[4]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[4]
-
Upon completion, cool the reaction mixture to room temperature.[4]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[3] This reaction is indispensable in medicinal chemistry for the synthesis of arylamines and heteroarylamines.[3][5]
Quantitative Data Summary: Buchwald-Hartwig Amination
| Amine | Palladium Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| N-Methylaniline | Pd₂(dba)₃ (2) | Xantphos (8) | NaOt-Bu (1.4) | Toluene | 100 | Varies | Varies |
| Various Amines | Pd₂(dba)₃ or Pd(OAc)₂ | XPhos, BINAP | NaOt-Bu, Cs₂CO₃ | Toluene, Dioxane | 80-120 | Varies | Varies |
Note: The data presented are representative conditions for the amination of aryl bromides and should be optimized for 5-bromopyrimidine.[1]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
5-Bromopyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol)
-
Xantphos (0.08 mmol)
-
Sodium tert-butoxide (NaOt-Bu) or Potassium Phosphate (K₃PO₄) (1.4 mmol)
-
Anhydrous, degassed Toluene (5-10 mL)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst and the phosphine ligand.[3]
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[3]
-
Under a positive pressure of the inert gas, add the base.[3]
-
Add 5-bromopyrimidine and the amine.[3]
-
Add the anhydrous, degassed solvent via syringe.[3]
-
Stir the reaction mixture at room temperature for a few minutes to ensure proper mixing.
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.[3]
-
Monitor the progress of the reaction by an appropriate analytical technique such as TLC, GC-MS, or LC-MS.[3]
-
Upon completion, cool the reaction mixture to room temperature.[3]
-
Quench the reaction by adding water and extract the product with an organic solvent (e.g., ethyl acetate).[3]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[6] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst.[6][7]
Quantitative Data Summary: Sonogashira Coupling
| Terminal Alkyne | Palladium Catalyst (mol%) | Copper(I) Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) |
| General | PdCl₂(PPh₃)₂ (2-5) | CuI (5-10) | Et₃N (2.0-3.0) | THF | Room Temp |
| Less Reactive | Pd(CF₃COO)₂ (2.5) with PPh₃ (5) | CuI (5-7) | Et₃N | DMF | Varies |
Note: The data presented are representative conditions and may require optimization.[6]
Experimental Protocol: Sonogashira Coupling
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Terminal alkyne (1.1 - 1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (2-5 mol%)
-
Copper(I) iodide (CuI) (5-10 mol%)
-
Triethylamine (Et₃N) (2.0-3.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dry Schlenk flask, add 5-bromopyrimidine, PdCl₂(PPh₃)₂, and CuI.[6]
-
Evacuate and backfill the flask with an inert gas (repeat this cycle 3 times).[6]
-
Add anhydrous THF, followed by triethylamine.[6]
-
Stir the mixture at room temperature for 10-15 minutes.[6]
-
Add the terminal alkyne to the reaction mixture dropwise via syringe.[1]
-
Stir the reaction mixture at room temperature or with gentle heating (typically 40-100 °C) and monitor by TLC or GC until the starting material is consumed.[1][6]
-
Upon completion, cool the reaction to room temperature.[1][6]
-
Filter the reaction mixture through a pad of celite, washing with a suitable organic solvent.[1][6]
-
Purify the crude product by column chromatography on silica gel.[1][6]
Heck Reaction
The Heck reaction involves the palladium-catalyzed coupling of an aryl halide with an alkene to form a substituted alkene.[8] It is a powerful tool for the formation of carbon-carbon bonds.[9]
Quantitative Data Summary: Heck Reaction
| Alkene | Palladium Catalyst (mol%) | Ligand | Base (equiv) | Solvent | Temp (°C) |
| General Alkene | Pd(OAc)₂ (1-5) | P(o-tol)₃ (if required, 2-10) | Et₃N, K₂CO₃ (1.5-2.5) | DMF, MeCN, Toluene | 80-140 |
Note: Specific data for 5-bromopyrimidine is limited; these are general conditions.[1]
Experimental Protocol: Heck Reaction
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Alkene (1.2-1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (if required, 2-10 mol%)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃) (1.5-2.5 equiv)
-
Anhydrous DMF, acetonitrile, or toluene
Procedure:
-
To a dry Schlenk flask or reaction vial under an inert atmosphere, add 5-bromopyrimidine, palladium catalyst, and phosphine ligand (if applicable).[1]
-
Add the anhydrous solvent, followed by the base and the alkene.[1]
-
Seal the flask or vial and stir the reaction mixture at the desired temperature (typically 80-140 °C).[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water or brine.[1]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.[1]
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling
The Stille coupling reaction joins an organostannane (organotin) compound with an organic halide.[10] It is known for its tolerance of a wide array of functional groups and generally mild reaction conditions.[10] However, the toxicity of organotin compounds necessitates careful handling and disposal.[10]
Quantitative Data Summary: Stille Coupling
| Organostannane | Palladium Catalyst | Solvent | Temp (°C) |
| General | Pd(PPh₃)₄ | Toluene, DMF | 80-120 |
Note: Specific data for 5-bromopyrimidine is limited; these are general conditions.[1]
Experimental Protocol: Stille Coupling
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Organostannane (1.1-1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Anhydrous Toluene or DMF
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.[1]
-
Add the anhydrous solvent, followed by the organostannane.[1]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
Upon completion, cool the reaction to room temperature.[1]
-
Work-up often involves treatment with a saturated aqueous solution of KF to remove tin byproducts, followed by extraction with an organic solvent.
-
Dry the organic layer, concentrate under reduced pressure, and purify by column chromatography.
Experimental Workflow and Logic
The successful execution of a cross-coupling reaction hinges on the careful selection of several key parameters. The following diagram illustrates the logical workflow for setting up and optimizing these reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Sonogashira Coupling [organic-chemistry.org]
- 8. Heck Reaction [organic-chemistry.org]
- 9. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
Scale-Up Synthesis of 5-Bromo-2-Substituted Pyrimidines: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the scalable synthesis of 5-bromo-2-substituted pyrimidines, a critical scaffold in medicinal chemistry. The methodologies outlined are selected for their efficiency, scalability, and adaptability, catering to the needs of researchers in academic and industrial settings.
Introduction
5-Bromo-2-substituted pyrimidines are pivotal intermediates in the synthesis of a wide range of biologically active molecules, including kinase inhibitors, antiviral agents, and other therapeutics. The strategic placement of the bromine atom at the C5 position and a variable substituent at the C2 position allows for diverse and late-stage functionalization, making this class of compounds highly valuable in drug discovery and development. This guide details robust and scalable synthetic strategies to access these important building blocks.
Comparative Analysis of Synthetic Routes
The selection of a synthetic route for a 5-bromo-2-substituted pyrimidine is contingent on factors such as the desired substituent at the C2 position, cost of starting materials, and required scale. Below is a summary of common and effective methods.
Table 1: Comparison of Key Synthetic Routes
| Synthetic Route | Starting Material(s) | Key Reagents/Catalysts | Typical Yield (%) | Reaction Time | Key Advantages |
| Route 1: One-Step Condensation | 2-Bromomalonaldehyde, Amidine HCl | Acetic Acid, 3A Molecular Sieves | High | Short | Simple, safe, low cost, scalable.[1] |
| Route 2: Bromination of 2-Substituted Pyrimidines | 2-Aminopyrimidine | N-Bromosuccinimide (NBS) | ~97% | Overnight | High yield for 2-amino derivatives.[2] |
| Route 3: Functionalization of 5-Bromo-2-chloropyrimidine | 5-Bromo-2-chloropyrimidine, Arylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Moderate to Good | 15+ hours | Versatile for introducing aryl groups. |
Experimental Protocols
Route 1: One-Step Condensation for 2-Substituted-5-bromopyrimidines
This scalable method provides a direct route to 5-bromo-2-substituted pyrimidines from inexpensive starting materials.[1]
Protocol: Synthesis of 2-Ethyl-5-bromopyrimidine
-
To a solution of 2-bromomalonaldehyde (15 g, 0.1 mol) in 150 mL of glacial acetic acid in a reaction vessel, add 3A molecular sieves (2 g).
-
Heat the mixture to 80°C.
-
Prepare a solution of acetamidine hydrochloride (9.4 g, 0.1 mol) in 50 mL of glacial acetic acid.
-
Add the acetamidine hydrochloride solution dropwise to the reaction mixture over 30 minutes.
-
After the addition is complete, increase the temperature to 100°C and stir for an additional 2-3 hours, monitoring the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice water.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 150 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-ethyl-5-bromopyrimidine.
Route 2: Bromination of 2-Aminopyrimidine
This protocol is suitable for the specific synthesis of 2-amino-5-bromopyrimidine, a versatile intermediate for further functionalization.[2]
Protocol: Synthesis of 2-Amino-5-bromopyrimidine
-
Dissolve 2-aminopyrimidine (2.5 g, 26.29 mmol) in acetonitrile (25 mL) in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (4.6 g, 27.9 mmol) portion-wise to the cooled solution.
-
Stir the reaction mixture in the dark at room temperature overnight.
-
Monitor the reaction to completion using TLC.
-
Remove the solvent under reduced pressure.
-
Wash the residue with water (100 mL).
-
Collect the solid by suction filtration and dry it in vacuo to obtain 2-amino-5-bromopyrimidine as a white solid (Yield: 97%).[2]
Route 3: Suzuki-Miyaura Coupling of 5-Bromo-2-chloropyrimidine
This method is ideal for introducing aryl or heteroaryl substituents at the 2-position of the 5-bromopyrimidine scaffold.
Protocol: General Procedure for Suzuki-Miyaura Coupling
-
In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine 5-bromo-2-chloropyrimidine (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).
-
Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%).[3]
-
Add a degassed solvent system, typically a 4:1 mixture of 1,4-dioxane and water.
-
Heat the reaction mixture to 85-95°C with vigorous stirring.[4]
-
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-5-bromopyrimidine.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the described synthetic strategies.
Caption: General workflows for synthesizing 5-bromo-2-substituted pyrimidines.
Caption: One-Step Condensation Pathway.
Caption: Suzuki-Miyaura Cross-Coupling Pathway.
References
Application of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine in Proteomics Research
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine is a versatile chemical intermediate of significant interest in the field of chemical proteomics and drug discovery. Its pyrimidine core serves as a privileged scaffold, closely mimicking the adenine structure of ATP, which allows for the design of potent and selective kinase inhibitors. The bromine atom at the 5-position provides a reactive handle for carbon-carbon bond formation, most commonly through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This enables the introduction of a wide array of aryl and heteroaryl substituents to explore structure-activity relationships (SAR) and optimize binding affinity and selectivity for target proteins. The N-(2,2-dimethoxyethyl) group can also play a role in modulating solubility and pharmacokinetic properties, or it can be deprotected to reveal a reactive aldehyde for further chemical modifications, such as the introduction of affinity tags or crosslinking agents for target identification and validation studies.
These application notes provide a comprehensive overview of the utility of this compound in the synthesis of chemical probes for proteomics research, with a focus on the development of kinase inhibitors and their application in target discovery and pathway elucidation.
Core Applications in Proteomics
The primary application of this compound in proteomics is as a foundational building block for the synthesis of:
-
Selective Kinase Inhibitors: By undergoing cross-coupling reactions, this molecule can be elaborated into potent inhibitors targeting specific kinases involved in disease signaling pathways.
-
Affinity-Based Probes: The synthesized inhibitors can be further functionalized with reporter tags (e.g., biotin, fluorescent dyes) or photo-affinity labels to enable the enrichment and identification of target proteins from complex biological samples.
-
Activity-Based Probes (ABPs): While less direct, the core scaffold can be incorporated into the design of covalent inhibitors that act as ABPs to profile enzyme activity in native biological systems.
Data Presentation: Representative Kinase Inhibitor Activity
The following table summarizes representative inhibitory activities of pyrimidine-based kinase inhibitors synthesized using scaffolds derived from 5-bromopyrimidine precursors. This data is illustrative of the potential potencies that can be achieved through chemical elaboration of the core structure.
| Target Kinase | Inhibitor (Example) | IC₅₀ (nM) | Assay Type |
| Polo-like Kinase 4 (PLK4) | CFI-400945 derivative | 0.26 | Enzymatic |
| Aurora Kinase A | VX680 derivative | 0.65 | Enzymatic |
| Receptor-Interacting Protein Kinase 2 (RIPK2) | 4-aminoquinoline derivative | 5.1 | Enzymatic |
| Epidermal Growth Factor Receptor (EGFR) | Pyrimidine-based inhibitor | 15 | Cellular |
Mandatory Visualization
Signaling Pathway Diagram
The following diagram illustrates a simplified signaling pathway involving Polo-like Kinase 4 (PLK4), a key regulator of centriole duplication and a target for inhibitors derived from pyrimidine scaffolds.
Caption: PLK4 signaling in centriole duplication and its inhibition.
Experimental Workflow Diagram
This diagram outlines the workflow for synthesizing a kinase inhibitor from this compound and its use in a chemical proteomics experiment to identify protein targets.
Caption: Synthesis and application of an affinity probe.
Experimental Protocols
Protocol 1: Synthesis of a Pyrimidine-Based Kinase Inhibitor via Suzuki-Miyaura Cross-Coupling
This protocol describes a general procedure for the synthesis of a 2,5-disubstituted pyrimidine derivative, a potential kinase inhibitor, from this compound.
Materials:
-
This compound
-
Aryl or heteroaryl boronic acid (1.2 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equivalents)
-
Base (e.g., Na₂CO₃ or K₂CO₃, 2.0 equivalents)
-
Solvent (e.g., 1,4-dioxane/water mixture, 4:1)
-
Nitrogen or Argon gas
-
Standard glassware for organic synthesis
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent), the arylboronic acid (1.2 equivalents), and the base (2.0 equivalents).
-
Add the solvent system (1,4-dioxane/water).
-
Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.
-
Add the palladium catalyst to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired kinase inhibitor.
-
Characterize the final product by NMR and mass spectrometry.
Protocol 2: Affinity-Based Protein Profiling (ABPP) for Target Identification
This protocol outlines the use of a biotinylated kinase inhibitor (affinity probe) to enrich and identify its protein targets from a cell lysate.
Materials:
-
Biotinylated kinase inhibitor (synthesized from the product of Protocol 1)
-
Cell lysate from a relevant cell line or tissue
-
Streptavidin-conjugated agarose or magnetic beads
-
Wash buffers (e.g., PBS with varying concentrations of salt and detergent)
-
Elution buffer (e.g., SDS-PAGE loading buffer)
-
Dithiothreitol (DTT) and iodoacetamide (IAA)
-
Trypsin (proteomics grade)
-
LC-MS/MS instrumentation and software for data analysis
Procedure:
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotinylated kinase inhibitor at a predetermined concentration (e.g., 1-10 µM) for 1-2 hours at 4 °C with gentle rotation. Include a control sample incubated with a DMSO vehicle.
-
Affinity Enrichment: Add streptavidin beads to the lysate and incubate for another 1-2 hours at 4 °C to capture the probe-protein complexes.
-
Washing: Pellet the beads by centrifugation or using a magnetic rack and discard the supernatant. Wash the beads extensively with a series of wash buffers to remove non-specifically bound proteins.
-
On-Bead Digestion:
-
Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds.
-
Add an alkylating agent (e.g., IAA) to cap the free thiols.
-
Add trypsin and incubate overnight at 37 °C to digest the captured proteins into peptides.
-
-
Peptide Extraction and Analysis:
-
Collect the supernatant containing the digested peptides.
-
Acidify the peptide mixture and desalt using a C18 StageTip.
-
Analyze the peptides by LC-MS/MS.
-
-
Data Analysis:
-
Use a proteomics software suite (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database to identify the proteins.
-
Quantify the relative abundance of proteins in the probe-treated sample versus the control to identify specific binding partners of the kinase inhibitor.
-
Conclusion
This compound represents a valuable and versatile starting material for the synthesis of sophisticated chemical probes for proteomics research. The protocols and conceptual frameworks provided herein offer a solid foundation for researchers in drug discovery and chemical biology to design and synthesize novel kinase inhibitors and to elucidate their molecular targets and mechanisms of action within complex biological systems. The strategic application of this building block can significantly contribute to the expansion of the "druggable" proteome and the development of next-generation targeted therapeutics.
Palladium-catalyzed reactions involving 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
An integral component in medicinal chemistry and drug development, the functionalization of the pyrimidine scaffold is a key strategy for the synthesis of novel therapeutic agents. The compound 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine serves as a versatile building block for this purpose. Its bromine atom at the 5-position is amenable to a variety of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents and the construction of complex molecular architectures.
These application notes provide an overview and detailed protocols for several key palladium-catalyzed reactions utilizing this compound. While specific literature on this exact substrate is not extensively available, the provided methodologies are based on established protocols for structurally similar 5-bromopyrimidines and other bromo-heterocycles, offering a strong foundation for researchers. The primary reactions covered include the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which are fundamental transformations in modern organic synthesis.
General Principles of Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed cross-coupling reactions are fundamental in forming carbon-carbon and carbon-heteroatom bonds. These reactions generally follow a common catalytic cycle initiated by a Pd(0) species. The cycle comprises three main steps:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in this case) of the pyrimidine substrate, forming a Pd(II) complex. The reactivity order for halogens is typically I > Br > Cl.[1][2]
-
Transmetalation (for Suzuki, Sonogashira, etc.) or Ligand Exchange/Deprotonation (for Buchwald-Hartwig) : In this step, the coupling partner (e.g., an organoboron compound in Suzuki coupling or an amine in Buchwald-Hartwig amination) reacts with the Pd(II) complex.[1][3]
-
Reductive Elimination : The final step involves the formation of the new C-C or C-N bond, yielding the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][4]
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.[1]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a highly versatile method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester.[5][6] This reaction is widely used in the synthesis of biaryl and heteroaryl compounds, which are common motifs in pharmaceuticals.[7]
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
The following table summarizes typical conditions for the Suzuki-Miyaura coupling of 5-bromo-heterocycles. These serve as a starting point for optimizing the reaction with this compound.
| Entry | Coupling Partner (Boronic Acid) | Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Arylboronic acid | Pd(PPh₃)₄ (5) | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good | [2] |
| 2 | Arylboronic acid | Pd(OAc)₂ (3) | K₂CO₃ | Isopropanol/H₂O | 85-90 | Good | [6] |
| 3 | Arylboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | Dimethoxyethane | 80 | High | [5] |
| 4 | Heteroarylboronic acid | XPhosPdG2 / XPhos | K₂CO₃ | 1,4-Dioxane/H₂O | 110 (MW) | 61-89 | [8] |
Note: Yields are based on reactions with similar substrates and may vary for this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a generalized procedure for the coupling of an arylboronic acid with this compound.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane and deionized water (4:1 mixture)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium carbonate.[2]
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[1]
-
Add the palladium catalyst to the flask under a positive pressure of inert gas.[2]
-
Introduce the degassed 1,4-dioxane/water solvent mixture via syringe.[2]
-
Heat the reaction mixture to 85-95 °C with vigorous stirring.[9]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the mixture to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen (C-N) bonds between aryl halides and amines.[10] This reaction is a cornerstone of medicinal chemistry for synthesizing arylamines, which are prevalent in many pharmaceuticals.[3][11]
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
The table below outlines common catalytic systems and conditions for the Buchwald-Hartwig amination of bromo-heterocycles.
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Primary/Secondary Amine | Pd₂(dba)₃ (2) | BINAP (4) | NaOtBu | Toluene | 80-110 | Good | [2] |
| 2 | Primary/Secondary Amine | Pd(OAc)₂ (1-5) | dppp (1.5-7.5) | NaOtBu | Toluene | 80-110 | Good | [12] |
| 3 | Heterocyclic Amine | [Pd(allyl)Cl]₂ (4) | t-BuXPhos (16) | NaOtBu | Toluene | 100 | 61-92 | [13] |
| 4 | Aliphatic Amine | GPhos-Pd catalyst (0.75) | - | NaOTMS | THF | 50 | Good | [14] |
Note: Yields are based on reactions with similar substrates. Optimization will be necessary for the target compound.
Experimental Protocol: Buchwald-Hartwig Amination
This protocol describes a general method for the C-N coupling of an amine with this compound.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
A suitable phosphine ligand (e.g., Xantphos, 4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equiv)
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a dry, sealed tube or Schlenk flask under an inert atmosphere, combine this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.[12]
-
Evacuate and backfill the vessel with inert gas three times.[1]
-
Add anhydrous toluene, followed by the amine, via syringe.[3]
-
Seal the tube tightly and heat the reaction mixture to 80–110 °C with vigorous stirring.[12]
-
Monitor the reaction's progress using TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove palladium residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to obtain the desired product.
Caption: General experimental workflow for palladium-catalyzed cross-coupling.[11]
Sonogashira Coupling
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[15] This reaction typically requires both a palladium catalyst and a copper(I) co-catalyst. It is an effective method for synthesizing substituted alkynes.[16]
Data Presentation: Representative Conditions for Sonogashira Coupling
The table below provides typical reaction conditions for the Sonogashira coupling of bromo-heterocyclic compounds.
| Entry | Terminal Alkyne | Pd Catalyst (mol%) | Cu Co-Catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | Et₃N | DMF | RT - 60 | Good | [17] |
| 2 | Various Alkynes | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | Good | [12] |
| 3 | Various Alkynes | Pd(OAc)₂ | CuI | Et₃N | DMF | 80 | 66 | [18] |
Note: Yields are based on reactions with similar substrates and may require optimization for the target compound.
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of a terminal alkyne with this compound.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Copper(I) iodide (CuI, 10 mol%)
-
Amine base (e.g., Triethylamine (Et₃N), 2.0 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or THF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the palladium catalyst, and the copper(I) co-catalyst.[17]
-
Flush the flask with an inert gas for several minutes.[17]
-
Add the degassed solvent and the triethylamine base.[12]
-
Add the terminal alkyne via syringe and stir the mixture at the desired temperature (ranging from room temperature to 100 °C).
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Wash the organic layer with saturated aqueous ammonium chloride, water, and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product using column chromatography.
Safety Precautions
Palladium catalysts, phosphine ligands, and strong bases should be handled with appropriate personal protective equipment (PPE), including gloves, lab coats, and safety glasses. All reactions should be conducted in a well-ventilated fume hood. Always consult the Safety Data Sheets (SDS) for all reagents before use.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthesis of 2-substituted-5-halo-2,3-dihydro-4(H)-pyrimidin-4-ones and their derivatization utilizing the Sonogashira coupling reaction in the enantioselective synthesis of alpha-substituted beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Bromo-Substituted Diazenyl-pyrazolo[1,5-a]pyrimidin-2-amines: Sonogashira Cross-Coupling Reaction, Photophysical Properties, Bio-interaction and HSA Light-Up Sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidin-2-amine Based PLK4 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polo-like kinase 4 (PLK4) is a serine/threonine kinase that plays a pivotal role in centriole duplication, a process essential for the formation of the mitotic spindle and the maintenance of genomic stability.[1] Overexpression of PLK4 is a common feature in a variety of human cancers, including breast, colorectal, and lung cancer, and is often associated with tumor progression and poor prognosis.[2][3] This has positioned PLK4 as a promising therapeutic target for the development of novel anticancer agents. Inhibition of PLK4 disrupts centriole duplication, leading to mitotic errors, cell cycle arrest, and ultimately, apoptosis in cancer cells.[4][5]
This document provides detailed application notes and protocols for the synthesis of potent and selective PLK4 inhibitors based on a pyrimidin-2-amine scaffold. Furthermore, it outlines key biological assays for evaluating their enzymatic and cellular activity.
Data Presentation: In Vitro Activity of Representative Pyrimidin-2-amine PLK4 Inhibitors
The following table summarizes the in vitro inhibitory activities of representative pyrimidin-2-amine derivatives against PLK4 and various cancer cell lines.
| Compound ID | PLK4 IC₅₀ (nM) | MCF-7 IC₅₀ (µM) | BT474 IC₅₀ (µM) | MDA-MB-231 IC₅₀ (µM) | Reference |
| 8h | 6.7 | 1.44 | 7.81 | 2.13 | [5][6] |
| 5f | 0.8 | 0.48 | - | - | [4][7] |
| 3b | 31.2 | - | - | - | [6] |
| 3r | 17.4 | - | - | - | [6] |
| 14i | 11.2 | - | - | 0.09 (MDA-MB-468) | [1] |
| Centrinone | 2.71 | - | - | - | [1] |
| CFI-400945 | 0.26 (Ki) | - | - | - | [6][8] |
Signaling Pathway
Caption: PLK4 Signaling Pathway in Cancer.
Experimental Protocols
General Workflow for Synthesis and Evaluation
Caption: Experimental Workflow for PLK4 Inhibitor Development.
Chemical Synthesis
The synthesis of pyrimidin-2-amine based PLK4 inhibitors generally involves a multi-step process. A representative synthetic scheme is provided below, based on the synthesis of compound 8h and related analogs.[6]
Caption: General Synthetic Route for Pyrimidin-2-amine PLK4 Inhibitors.
Protocol 1: General Synthesis of a Pyrimidin-2-amine Derivative (e.g., Compound 8h)
This protocol is a generalized procedure based on published literature and may require optimization for specific substrates.
Step a: Synthesis of the substituted pyrimidine intermediate
-
To a solution of the starting 2-amino-4-chloro-5-iodopyrimidine (1.0 eq) in dimethyl sulfoxide (DMSO), add the desired amine (1.2 eq) and potassium carbonate (K₂CO₃) (2.0 eq).
-
Heat the reaction mixture to 80°C and stir for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired intermediate.
Step b: Reduction of the nitro group
-
Dissolve the product from Step a (1.0 eq) in ethanol (EtOH).
-
Add palladium on carbon (Pd/C) (10% w/w) to the solution.
-
Add hydrazine hydrate (NH₂NH₂·H₂O) (5.0 eq) dropwise at room temperature.
-
Heat the reaction mixture to 80°C and stir for 2 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude amine intermediate, which can often be used in the next step without further purification.
Step c: Suzuki or Buchwald-Hartwig cross-coupling
-
In a reaction vessel, combine the amine intermediate from Step b (1.0 eq), the appropriate aryl halide or boronic acid (1.1 eq), potassium carbonate (K₂CO₃) (2.0 eq), and a palladium catalyst such as Pd₂(dba)₃ (0.05 eq) with a suitable ligand like X-Phos (0.1 eq).
-
Add n-butanol (n-BuOH) as the solvent.
-
Degas the mixture with nitrogen or argon for 15-20 minutes.
-
Heat the reaction to 85°C and stir for 8 hours or until completion as monitored by TLC.
-
Cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture and concentrate the filtrate.
-
Purify the crude product by column chromatography on silica gel to yield the final pyrimidin-2-amine based PLK4 inhibitor.
Characterization: The structure and purity of the final compound should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Biological Evaluation
Protocol 2: PLK4 Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is adapted from the Thermo Fisher Scientific LanthaScreen™ Eu Kinase Binding Assay protocol.[6]
Materials:
-
PLK4 kinase
-
LanthaScreen™ Eu-anti-Tag antibody
-
Kinase Tracer
-
Test compounds (PLK4 inhibitors)
-
Assay buffer (e.g., 1x Kinase Buffer A)
-
384-well plates (low-volume, black)
-
Plate reader capable of time-resolved fluorescence resonance energy transfer (TR-FRET) measurements
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer to achieve the desired final concentrations (typically in a 4x working solution).
-
Kinase/Antibody Mixture Preparation: Prepare a 2x solution of the PLK4 kinase and the Eu-anti-Tag antibody in the assay buffer.
-
Tracer Preparation: Prepare a 4x solution of the appropriate kinase tracer in the assay buffer.
-
Assay Assembly:
-
Add 4 µL of the 4x test compound solution to the wells of the 384-well plate. Include wells for a positive control (no inhibitor) and a negative control (a known potent inhibitor or no kinase).
-
Add 8 µL of the 2x kinase/antibody mixture to all wells.
-
Add 4 µL of the 4x tracer solution to all wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET-compatible plate reader. Measure the emission at 665 nm (acceptor) and 615 nm (donor) following excitation at approximately 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
-
Protocol 3: Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure to assess the effect of PLK4 inhibitors on the viability of cancer cells.[9][10]
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (PLK4 inhibitors) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be kept constant and low (e.g., <0.5%). Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the compounds. Include vehicle control wells (medium with DMSO) and no-treatment control wells.
-
Incubation: Incubate the plate for a desired period (e.g., 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium and MTT only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC₅₀ value.
-
Conclusion
The pyrimidin-2-amine scaffold represents a promising starting point for the development of potent and selective PLK4 inhibitors. The protocols outlined in this document provide a framework for the synthesis and biological evaluation of these compounds. Further optimization of the chemical structures and comprehensive preclinical evaluation are warranted to advance these inhibitors towards clinical applications in oncology.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polo-Like Kinase 4’s Critical Role in Cancer Development and Strategies for Plk4-Targeted Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of Polo-Like Kinase 4 (PLK4) in Epithelial Cancers and Recent Progress in its Small Molecule Targeting for Cancer Management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of polo-like kinase 4 (PLK4) in epithelial cancers and recent progress in its small molecule targeting for cancer management - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PLK4 inhibitor exhibits antitumor effect and synergizes sorafenib via arresting cell cycle and inactivating Wnt/β-catenin pathway in anaplastic thyroid cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Design, synthesis, and biological evaluation of 5-chlorine-2-amino-pyrimidine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. d-nb.info [d-nb.info]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving Suzuki Reaction Yields with 5-Bromopyrimidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for optimizing Suzuki-Miyaura cross-coupling reactions involving 5-bromopyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yields in Suzuki reactions with 5-bromopyrimidines?
Low yields in Suzuki couplings of 5-bromopyrimidines often stem from a few key issues:
-
Catalyst deactivation: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium catalyst, leading to its deactivation.[1][2]
-
Protodeborylation: This is a significant side reaction where the boronic acid's carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, consuming the starting material.[3][4] Heteroaromatic boronic acids are particularly susceptible to this.[1][5]
-
Homocoupling: The self-coupling of the boronic acid reagent can occur, especially in the presence of oxygen or when using a Pd(II) precatalyst, leading to the formation of symmetrical biaryl byproducts.[5][6][7]
-
Suboptimal reaction conditions: The choice of catalyst, ligand, base, and solvent is critical and highly interdependent. An incompatible combination can result in poor catalytic activity.[2]
Q2: How can I minimize protodeborylation of my boronic acid?
Protodeborylation is a common challenge, especially with heteroaryl boronic acids.[1][5] To mitigate this side reaction:
-
Use stable boronic acid derivatives: Consider using more stable boronic esters, such as pinacol esters or MIDA boronates, which undergo slow release of the boronic acid.[1][3]
-
Optimize reaction conditions: High temperatures and prolonged reaction times can accelerate protodeborylation.[4] Careful optimization of these parameters is crucial.
-
Choose the right base: The type and strength of the base can significantly influence the rate of protodeborylation.[4] Weaker bases may be preferable in some cases.
-
Ensure an inert atmosphere: While protodeborylation can occur under anaerobic conditions, rigorous degassing helps to minimize other side reactions that can affect overall efficiency.
Q3: What causes the homocoupling of boronic acids and how can I prevent it?
Homocoupling of boronic acids is primarily caused by the presence of dissolved oxygen and palladium(II) species in the reaction mixture.[5][6][7] Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[7] To prevent this:
-
Rigorous Degassing: Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) or using the freeze-pump-thaw method.[7][8]
-
Use a Pd(0) Precatalyst: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.[8] If a Pd(II) precatalyst is used, ensuring its efficient reduction to Pd(0) is critical.
-
Add a Mild Reducing Agent: In some cases, the addition of a mild reducing agent can help minimize the concentration of Pd(II) species.[2]
Troubleshooting Guides
Problem 1: Low or No Conversion of 5-Bromopyrimidine
If you observe a low conversion of your 5-bromopyrimidine starting material, consider the following troubleshooting steps:
Troubleshooting Workflow for Low Conversion
Caption: A logical workflow for troubleshooting low reaction conversion.
Data Presentation: Comparison of Reaction Parameters
The following tables provide a summary of how different reaction components can affect the yield of Suzuki reactions with 5-bromopyrimidines and analogous heteroaryl bromides.
Table 1: Effect of Catalyst and Ligand on Yield
| Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78-80 | [9] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ | 1,4-Dioxane/H₂O | 100 | Good | [10] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | High | [10] |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ | Dioxane | 80-100 | Good | [10] |
| NiCl₂(PCy₃)₂ (0.005) | - | K₃PO₄ | tert-amyl alcohol | 120 | High | [9] |
Table 2: Effect of Base and Solvent on Yield
| Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | 78 | [9] |
| Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 80-100 | Good | [10] |
| Pd(dppf)Cl₂ | Na₂CO₃ | DME-H₂O | 100 | Excellent | [11] |
| (A-taphos)₂PdCl₂ | CsF | DME-H₂O | 100 | Excellent | [11] |
| Pd(II) complex | K₂CO₃ | EtOH/H₂O | Reflux | Good to Excellent | [12] |
Problem 2: Significant Protodeborylation Observed
The presence of a byproduct corresponding to the protonated version of your boronic acid indicates protodeborylation.
Troubleshooting Workflow for Protodeborylation
Caption: A workflow for mitigating protodeborylation.
Problem 3: Formation of Homocoupled Byproduct
The detection of a symmetrical biaryl product derived from your boronic acid points to a homocoupling side reaction.
Troubleshooting Workflow for Homocoupling
Caption: A workflow to minimize homocoupling byproducts.
Experimental Protocols
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol is a general procedure for the coupling of 5-bromopyrimidine with an arylboronic acid using a palladium catalyst.[9]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed Water
-
Schlenk flask and magnetic stir bar
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of 5-bromopyrimidine).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 15-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Nickel-Catalyzed Suzuki-Miyaura Coupling of 5-Bromopyrimidine
This protocol provides an alternative, cost-effective method using a nickel catalyst.[9][13][14]
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Heterocyclic boronic acid (e.g., 3-furanylboronic acid) (2.5 equiv)
-
Bis(tricyclohexylphosphine)nickel(II) chloride [NiCl₂(PCy₃)₂] (0.5 mol%)
-
Potassium phosphate (K₃PO₄) (4.5 equiv)
-
tert-Amyl alcohol
-
Reaction vial with stir bar and reflux condenser
-
Inert atmosphere (Nitrogen)
Procedure:
-
To a reaction vial under a nitrogen atmosphere, add 5-bromopyrimidine, the heterocyclic boronic acid, K₃PO₄, and NiCl₂(PCy₃)₂.
-
Add tert-amyl alcohol to achieve a 0.3 M solution with respect to 5-bromopyrimidine.
-
Fit the vial with a reflux condenser and heat the mixture in a pre-heated oil bath at 120 °C with vigorous stirring.
-
Monitor the reaction by TLC. The reaction is typically complete within 1 hour.[9]
-
After completion, cool the reaction mixture to room temperature.
-
Add deionized water and diethyl ether to the flask and stir for 15 minutes.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Signaling Pathways and Experimental Workflows
General Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow for Suzuki Coupling
Caption: A generalized experimental workflow for a Suzuki coupling reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Protodeboronation - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of Buchwald-Hartwig amination of pyrimidine substrates.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a chloropyrimidine is resulting in a low yield. What are the primary parameters to investigate?
A1: Low yields in the Buchwald-Hartwig amination of pyrimidines, particularly with less reactive chloropyrimidines, often stem from the catalyst system. The selection of the palladium precursor, ligand, and base are critical starting points for optimization.[1] Sterically hindered biarylphosphine ligands, such as XPhos and tBuXPhos, are frequently effective for these couplings.[1] Additionally, ensuring the high quality of the palladium source, like Pd₂(dba)₃ or Pd(OAc)₂, is crucial.[1] The choice of a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) is common, but for substrates sensitive to strong bases, weaker options like K₂CO₃ or Cs₂CO₃ may be necessary, potentially requiring higher reaction temperatures.[1]
Q2: I am observing a significant amount of hydrodehalogenation as a side product. How can this be minimized?
A2: Hydrodehalogenation, the replacement of the halogen with a hydrogen atom, is a common side reaction.[2] This side reaction can become prominent when the desired reductive elimination to form the C-N bond is slow. To suppress hydrodehalogenation, consider using bulkier phosphine ligands which can accelerate reductive elimination relative to competing side reactions.[3] Ensuring strictly anhydrous and oxygen-free reaction conditions is also critical, as water can be a proton source for hydrodehalogenation.[1][2] In some cases, adjusting the stoichiometry of the amine can also influence the reaction pathway.
Q3: Are there any side reactions specific to the pyrimidine ring I should be aware of?
A3: Yes, beyond the common side reactions like hydrodehalogenation, the pyrimidine ring can participate in specific side reactions under certain conditions. For instance, when using dimethylformamide (DMF) as a solvent, a dimethylamination side reaction has been observed where the solvent itself acts as an amine source. This can lead to the formation of undesired dimethylaminopyrimidine byproducts. Therefore, careful solvent selection is crucial.
Q4: Can I achieve regioselective amination on a dihalopyrimidine?
A4: Achieving regioselectivity on dihalopyrimidines is a challenge but can be controlled by leveraging the differential reactivity of the halogen atoms and by carefully selecting the catalyst system. Generally, the reactivity of halogens in palladium-catalyzed cross-coupling follows the order I > Br > Cl.[4] For a substrate like 5-bromo-2-chloropyrimidine, the C-Br bond at the 5-position is significantly more reactive, allowing for selective amination at this site.[4] For dihalopyrimidines with the same halogen, such as 2,4-dichloropyrimidine, the electronic properties of the ring often make the 2- and 4-positions more susceptible to reaction.[2] The choice of ligand can play a crucial role in directing the selectivity.
Troubleshooting Guide
This guide addresses common issues encountered during the Buchwald-Hartwig amination of pyrimidines and provides a systematic approach to problem-solving.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Inactive Catalyst | Use a pre-activated palladium(0) source or ensure in-situ reduction of a palladium(II) precursor is efficient. Verify the quality and age of the palladium catalyst. |
| Inappropriate Ligand | For electron-deficient pyrimidines, use bulky, electron-rich phosphine ligands like XPhos, SPhos, or RuPhos to promote oxidative addition.[1] |
| Insufficiently Strong Base | For chloropyrimidines, a strong base like NaOtBu or LHMDS is often required. If using a weaker base (e.g., K₂CO₃, Cs₂CO₃), higher reaction temperatures may be necessary.[1][5] |
| Low Reaction Temperature | Gradually increase the reaction temperature in increments of 10-20 °C. Microwave irradiation can also be employed to accelerate the reaction.[1] |
| Solvent Issues | Ensure the solvent is anhydrous and degassed. Toluene and dioxane are common choices.[1] If solubility is an issue, consider alternative solvents or solvent mixtures. |
Problem 2: Formation of Significant Side Products
| Side Product | Possible Cause | Suggested Solution |
| Hydrodehalogenation Product | Reductive elimination is slower than competing hydrodehalogenation. | Use bulkier, more electron-donating ligands to accelerate reductive elimination. Ensure strictly anhydrous conditions.[2] |
| Homocoupling of Amine or Aryl Halide | Catalyst system promotes self-coupling. | Lower the catalyst loading. Screen different ligands that may disfavor homocoupling pathways. |
| Products from Ring Opening or Degradation | The pyrimidine ring is unstable under the reaction conditions. | Use a weaker base (e.g., K₃PO₄) and/or lower the reaction temperature. Monitor the reaction closely and stop it upon consumption of the starting material. |
| Dimethylaminated Pyrimidine | Use of DMF as a solvent. | Switch to a non-amine-based solvent such as toluene, dioxane, or THF. |
Data Presentation
The following tables summarize quantitative data for the Buchwald-Hartwig amination of various pyrimidine substrates, highlighting the impact of different reaction parameters on the yield.
Table 1: Comparison of Catalysts and Ligands for the Amination of 2-Chloropyrimidine with Morpholine
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 92 |
| Pd(OAc)₂ (2) | SPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 88 |
| Pd₂(dba)₃ (2) | RuPhos (4) | K₃PO₄ (2.0) | Dioxane | 110 | 24 | 75 |
| PdCl₂(dppf) (5) | - | Cs₂CO₃ (2.0) | Dioxane | 120 | 24 | 65 |
Table 2: Effect of Base and Solvent on the Amination of 5-Bromopyrimidine with Aniline
| Pd Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | NaOtBu (1.5) | Toluene | 90 | 12 | 95 |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | Cs₂CO₃ (2.0) | Dioxane | 100 | 16 | 85 |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | K₃PO₄ (2.0) | Toluene | 100 | 20 | 82 |
| Pd₂(dba)₃ (1.5) | Xantphos (3) | K₂CO₃ (2.0) | DMF | 110 | 24 | 70 |
Experimental Protocols
Protocol 1: General Procedure for the Buchwald-Hartwig Amination of a Chloropyrimidine
This protocol provides a starting point for the amination of chloropyrimidines using a robust catalyst system.
Materials:
-
Chloropyrimidine (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (1.4 mmol)
-
Anhydrous, degassed toluene (5 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and sodium tert-butoxide under an inert atmosphere.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the chloropyrimidine and the amine to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Procedure to Minimize Hydrodehalogenation in the Amination of a Bromopyrimidine
This protocol employs a bulky ligand and carefully controlled conditions to favor the desired C-N bond formation.
Materials:
-
Bromopyrimidine (1.0 mmol)
-
Primary or secondary amine (1.1 mmol)
-
Pd(OAc)₂ (0.015 mmol, 1.5 mol%)
-
tBuXPhos (0.03 mmol, 3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 mmol)
-
Anhydrous, degassed dioxane (5 mL)
-
Inert atmosphere (Argon)
Procedure:
-
In a glovebox, charge a vial with Pd(OAc)₂, tBuXPhos, and K₃PO₄.
-
Add the bromopyrimidine and the amine.
-
Add anhydrous, degassed dioxane.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C in a preheated oil bath with stirring.
-
After the reaction is complete (typically 12-24 hours, monitored by LC-MS), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by flash chromatography.
Visualizations
Caption: A troubleshooting workflow for Buchwald-Hartwig amination of pyrimidines.
Caption: Competing reaction pathways in Buchwald-Hartwig amination.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water - OAK Open Access Archive [oak.novartis.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. benchchem.com [benchchem.com]
- 5. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cross-Coupling of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
This guide is designed to assist researchers, scientists, and drug development professionals in selecting the appropriate catalyst and troubleshooting common issues encountered during the cross-coupling of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine.
Frequently Asked Questions (FAQs)
Q1: My cross-coupling reaction with this compound is resulting in low or no yield. What are the common causes?
A1: Low yields or complete reaction failure can stem from several factors. The primary challenges with this substrate are often related to the catalyst system and the inherent properties of the pyrimidine ring.
-
Catalyst Inhibition: The nitrogen atoms on the pyrimidine ring and the secondary amine can coordinate with the palladium catalyst, leading to deactivation.[1]
-
Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the precatalyst, or it may be degrading over the course of the reaction. Ensure all reagents and solvents are pure and properly degassed to protect the catalyst from oxidation.[2][3]
-
Suboptimal Reaction Conditions: The choice of ligand, base, solvent, and temperature is critical and highly interdependent. An inappropriate combination can lead to poor results.[1]
-
Side Reactions: Competing reactions, such as hydro-debromination (replacement of bromine with hydrogen) or homocoupling of the coupling partner, can reduce the yield of the desired product.[4]
Q2: How do the substituents on my starting material affect catalyst selection?
A2: The N-(2,2-dimethoxyethyl)pyrimidin-2-amine moiety presents specific challenges. The two nitrogen atoms in the pyrimidine ring make it electron-deficient, which generally facilitates the initial oxidative addition step.[5] However, these same nitrogen atoms, along with the exocyclic amine, can act as ligands for the palladium center, potentially inhibiting the catalytic cycle.[1][2] Therefore, the use of bulky, electron-rich phosphine ligands is often necessary to promote the desired reaction and prevent catalyst deactivation. Ligands such as XPhos, SPhos, and Xantphos are known to be effective for such heteroaryl halides.[1][2]
Q3: Which cross-coupling reaction should I choose for my desired transformation?
A3: The choice of reaction depends on the type of bond you intend to form at the 5-position of the pyrimidine ring.
-
Suzuki-Miyaura Coupling: Ideal for forming carbon-carbon (C-C) bonds with aryl, heteroaryl, or vinyl boronic acids/esters.[6][7]
-
Buchwald-Hartwig Amination: The premier method for forming carbon-nitrogen (C-N) bonds with a wide variety of primary and secondary amines.[8][9]
-
Sonogashira Coupling: Used to form C-C bonds with terminal alkynes.[3][10] This reaction typically requires a copper(I) co-catalyst.[3]
-
Heck Coupling: Effective for creating C-C bonds by coupling with alkenes.[11]
-
Stille Coupling: A versatile method for C-C bond formation using organostannane reagents, known for its high functional group tolerance.[5]
Troubleshooting Guides
General Troubleshooting Workflow
Caption: General troubleshooting workflow for low-yield cross-coupling reactions.
Key Factors for Successful Cross-Coupling
Caption: Key interdependent factors influencing cross-coupling reaction outcomes.
Data Presentation: Recommended Starting Conditions
The following tables provide recommended starting conditions for various cross-coupling reactions. These are general guidelines based on analogous systems and may require optimization.[2][3][6]
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Recommendation | Notes |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2 mol%) | Pre-formed catalysts (e.g., XPhos Pd G3) can also be highly effective.[12] |
| Ligand | XPhos or SPhos (2-4 mol%) | Bulky, electron-rich biarylphosphine ligands are often required.[2] |
| Base | K₃PO₄ or K₂CO₃ (2-3 equiv.) | K₃PO₄ is often a robust choice for heteroaryl halides.[2][6] |
| Solvent | 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O | An aqueous co-solvent is common. Ensure solvents are degassed.[2][6] |
| Temperature | 80-110 °C | Start at the lower end to maximize selectivity and minimize side reactions. |
| Typical Yields | 70-95% | Highly dependent on the specific boronic acid used.[2] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Recommendation | Notes |
| Pd Precatalyst | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ can also be used. |
| Ligand | Xantphos or BINAP (2-4 mol%) | The choice of ligand is crucial and depends on the amine substrate.[3] |
| Base | NaOt-Bu or K₃PO₄ (1.4-2 equiv.) | A strong, non-nucleophilic base is typically required.[3][8] |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, degassed solvents are essential for optimal results.[3][8] |
| Temperature | 80-110 °C | Should be optimized for each substrate combination.[3] |
| Typical Yields | 75-98% | Yields can vary based on the steric and electronic properties of the amine.[2] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Recommendation | Notes |
| Pd Catalyst | Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-3 mol%) | Both Pd(0) and Pd(II) precursors can be used.[3][10] |
| Co-catalyst | CuI (5-10 mol%) | Essential for the traditional Sonogashira catalytic cycle.[3][10] |
| Base | Et₃N or DIPEA (≥ 2 equiv.) | The amine base often serves as the solvent or co-solvent.[3][10] |
| Solvent | DMF, THF, or Toluene | Anhydrous, degassed solvents are critical. |
| Temperature | Room Temp to 80 °C | The reaction is often run at or slightly above room temperature.[3] |
| Typical Yields | 60-90% | Highly dependent on the alkyne coupling partner.[2] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[7]
-
Inerting: Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%).[2]
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously.[2]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, concentrate under reduced pressure, and purify the crude product by column chromatography.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., Xantphos, 4 mol%).[8]
-
Inerting: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times to ensure an inert atmosphere.[8]
-
Reagent Addition: Under a positive pressure of the inert gas, add the base (e.g., NaOt-Bu, 1.4 equiv.), this compound (1.0 equiv.), and the amine coupling partner (1.2 equiv.).[3][8]
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., Toluene) via syringe.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) using a preheated oil bath.[8]
-
Monitoring and Workup: Monitor the reaction by TLC or LC-MS. After cooling, quench the reaction carefully with water and extract with an organic solvent.
-
Purification: Dry the combined organic layers, concentrate, and purify the crude product by column chromatography.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Purification of N-(2,2-dimethoxyethyl)pyrimidin-2-amine Derivatives
Welcome to the technical support center for the purification of N-(2,2-dimethoxyethyl)pyrimidin-2-amine derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of this class of compounds.
Troubleshooting Guide
This guide addresses specific issues that may arise during the purification of N-(2,2-dimethoxyethyl)pyrimidin-2-amine derivatives, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low Recovery or Loss of Product During Column Chromatography
-
Question: I am losing a significant amount of my N-(2,2-dimethoxyethyl)pyrimidin-2-amine derivative during silica gel column chromatography. What could be the cause?
Answer: The primary suspect is the acidic nature of standard silica gel, which can cause the hydrolysis of the acid-sensitive 2,2-dimethoxyethyl acetal group to the corresponding aldehyde. This degradation product may not behave as expected on the column and can be lost or co-elute with other impurities.
Solutions:
-
Test for Stability: Before performing a large-scale column, spot a solution of your crude product on a silica gel TLC plate and let it sit for a few hours. Then, elute the plate and check for the appearance of new, more polar spots, which could indicate decomposition.
-
Use Deactivated Silica Gel: To reduce the acidity of the stationary phase, you can use silica gel that has been treated with a base. You can prepare this by making a slurry of silica gel in a solvent system containing a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) and then packing the column.
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina, or Florisil®.
-
Minimize Residence Time: A faster elution with a slightly more polar solvent system can reduce the time the compound spends in contact with the silica gel, thus minimizing degradation.
-
Issue 2: Co-elution of the Product with Impurities
-
Question: My desired product is co-eluting with an impurity of very similar polarity during column chromatography. How can I improve the separation?
Answer: This is a common challenge, especially with closely related side-products from the synthesis.
Solutions:
-
Optimize the Mobile Phase: Systematically screen different solvent systems. A common starting point for N-alkyl-pyrimidin-2-amines is a mixture of hexane and ethyl acetate.[1] Try adding a small amount of a third solvent, such as dichloromethane or a trace of methanol, to alter the selectivity of the separation.
-
Gradient Elution: If an isocratic (single solvent mixture) elution is not effective, a gradient elution, where the polarity of the mobile phase is gradually increased, can help resolve compounds with close Rf values.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing impurities with different solubilities. Experiment with a range of solvents or solvent mixtures (e.g., ethanol, ethyl acetate, hexane/ethyl acetate) to find a system where the desired compound has high solubility at elevated temperatures and low solubility at room temperature or below, while the impurity remains in solution.
-
Issue 3: Streaking of the Compound on the TLC Plate and Column
-
Question: My compound appears as a streak rather than a distinct spot on the TLC plate, and this is leading to poor separation on the column. What is the cause and how can I fix it?
Answer: Streaking is often caused by overloading the plate or column, or due to strong interactions between the compound and the stationary phase, which can be common with amine-containing compounds.
Solutions:
-
Reduce the Load: Apply a more dilute solution to your TLC plate and load less crude material onto your chromatography column.
-
Modify the Mobile Phase: For basic compounds like pyrimidin-2-amines, adding a small amount of a basic modifier like triethylamine (0.1–2.0%) or a few drops of ammonia solution to the mobile phase can significantly reduce streaking by neutralizing acidic sites on the silica gel and improving the spot shape.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in the synthesis of N-(2,2-dimethoxyethyl)pyrimidin-2-amine derivatives?
A1: While specific impurities depend on the synthetic route, common side-products in the synthesis of N-substituted pyrimidin-2-amines can include:
-
Unreacted Starting Materials: Such as the parent 2-aminopyrimidine or the alkylating agent.
-
Over-alkylation Products: Dialkylation of the exocyclic amino group can sometimes occur.
-
Hydrolysis Product: The corresponding aldehyde formed from the cleavage of the dimethoxyethyl group, especially during acidic work-up or purification.
-
Isomeric Byproducts: Depending on the precursors, other isomers may form.
Q2: Is the N-(2,2-dimethoxyethyl) group stable during a typical aqueous work-up?
A2: The dimethoxyethyl acetal is sensitive to acidic conditions.[3] During an aqueous work-up, it is crucial to avoid strong acids. If an acidic wash is necessary, it should be performed quickly and at low temperatures, followed immediately by neutralization. A work-up with a mild base, such as a saturated sodium bicarbonate solution, is generally safer for preserving the acetal group.
Q3: Can I use reverse-phase chromatography for purification?
A3: Yes, reverse-phase high-performance liquid chromatography (RP-HPLC) can be an effective purification method, particularly for more polar derivatives or for achieving very high purity. A typical mobile phase would consist of a mixture of water and acetonitrile or methanol, often with an additive like formic acid or trifluoroacetic acid (TFA) to improve peak shape. However, be aware that prolonged exposure to acidic mobile phases can still lead to the hydrolysis of the acetal.
Q4: What is the best way to remove residual palladium catalyst from a cross-coupling reaction to synthesize these derivatives?
A4: If the synthesis involves a palladium-catalyzed reaction (e.g., Buchwald-Hartwig amination), removing the residual catalyst is essential.[1]
-
Filtration: Passing the reaction mixture through a plug of Celite® or a specialized palladium scavenger can remove a significant portion of the catalyst.
-
Aqueous Work-up: A thorough aqueous work-up can help remove some of the palladium salts.
-
Column Chromatography: Standard column chromatography is often effective at separating the desired product from the residual catalyst and ligands.
Data Presentation
The efficiency of purification is highly dependent on the specific derivative and the synthetic route employed. The following table provides a general overview of expected outcomes for common purification techniques based on literature for related N-alkyl-pyrimidin-2-amine compounds.
| Purification Method | Typical Yield Range (%) | Typical Purity Range (%) | Notes |
| Flash Column Chromatography (Silica Gel) | 60-90 | >95 | Yield can be lower if the compound is sensitive to silica. Use of deactivated silica is recommended. |
| Recrystallization | 50-80 | >98 | Highly effective for crystalline solids. Yield depends on the solubility profile. |
| Preparative HPLC | 40-70 | >99 | Best for achieving very high purity, but often with lower recovery on a large scale. |
Experimental Protocols
Protocol 1: Flash Column Chromatography with Deactivated Silica Gel
-
Preparation of Deactivated Silica Gel: Prepare a slurry of silica gel in the chosen non-polar solvent (e.g., hexane). Add triethylamine to the slurry to a final concentration of 1% (v/v).
-
Column Packing: Pour the slurry into the chromatography column and allow the silica to settle, ensuring a uniform bed. Drain the excess solvent until it is just above the silica level. Do not let the column run dry.
-
Sample Loading: Dissolve the crude N-(2,2-dimethoxyethyl)pyrimidin-2-amine derivative in a minimal amount of the mobile phase or a suitable solvent like dichloromethane. Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the column bed.
-
Elution: Begin elution with the chosen mobile phase (e.g., a gradient of ethyl acetate in hexane). The optimal gradient should be determined beforehand by TLC analysis.
-
Fraction Collection and Analysis: Collect fractions and monitor their composition using TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 2: Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, acetonitrile, or mixtures like ethyl acetate/hexane) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the selected hot solvent until the solid is completely dissolved.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the clear solution to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or placing the flask in an ice bath.
-
Crystal Collection: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.
Visualizations
Caption: General purification workflow for N-(2,2-dimethoxyethyl)pyrimidin-2-amine derivatives.
Caption: Troubleshooting decision tree for purification challenges.
References
Technical Support Center: Optimizing Reaction Conditions for 5-Bromopyrimidine Functionalization
Welcome to the technical support center for the functionalization of 5-bromopyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the chemical modification of 5-bromopyrimidine.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues and side products encountered during Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Stille cross-coupling reactions of 5-bromopyrimidine, as well as nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
Question 1: I am observing a significant amount of debrominated pyrimidine as a side product in my Suzuki-Miyaura reaction. What is the cause and how can I prevent it?
Answer: Debromination, or hydrodehalogenation, is a common side reaction where the bromine atom is replaced by a hydrogen atom.[1] This can occur when the palladium(II) intermediate reacts with a hydride source before transmetalation with the boronic acid.[1]
Troubleshooting Strategies:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄), potassium carbonate (K₂CO₃), or cesium carbonate (Cs₂CO₃) are generally preferred.[1]
-
Solvent Selection: If using an alcohol-based solvent, consider switching to aprotic solvents such as 1,4-dioxane, toluene, or THF.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired transmetalation and reductive elimination steps, which can outcompete the debromination pathway.[2]
-
Temperature Control: Lowering the reaction temperature may increase the selectivity for the desired coupling over side reactions.[1]
-
Catalyst System: Using a tandem catalyst system like XPhosPdG2/XPhos has been shown to help avoid debromination.[3][4]
Question 2: My reaction is producing a homocoupled biaryl product from my boronic acid. How can I minimize this?
Answer: Homocoupling of boronic acids is often promoted by the presence of oxygen, which can generate palladium(II) species that facilitate this undesired reaction. It can also occur when the boronic acid acts as a reducing agent during the in-situ reduction of a Pd(II) precatalyst to the active Pd(0) species.[1]
Troubleshooting Strategies:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strictly inert atmosphere (Argon or Nitrogen) throughout the reaction.[1]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.[1]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can help keep its concentration low, disfavoring homocoupling.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling than the corresponding free boronic acids.[1][5]
Buchwald-Hartwig Amination
Question 3: I am observing hydrodehalogenation of my 5-bromopyrimidine during my Buchwald-Hartwig amination. What is the cause and how can I mitigate it?
Answer: Hydrodehalogenation is a known side reaction in Buchwald-Hartwig amination and can compete with the desired C-N bond formation.[1] This is often caused by the presence of a hydride source.
Troubleshooting Strategies:
-
Base Selection: While strong, non-nucleophilic bases are typical, some can also act as hydride donors. Careful selection of the base is crucial. Weaker bases like cesium carbonate or potassium phosphate may be beneficial.[6][7]
-
Catalyst and Ligand System: The choice of ligand is critical. Bulky, electron-rich ligands can promote the desired reductive elimination.
-
Reaction Conditions: Optimizing the temperature and reaction time can help favor the amination pathway.
Question 4: My Buchwald-Hartwig amination is sluggish or stalls. What are the likely causes?
Answer: Sluggish or stalled reactions can be due to several factors, including catalyst deactivation, insufficient reactivity of the amine, or issues with the base or solvent.
Troubleshooting Strategies:
-
Catalyst and Ligand: Ensure the palladium precatalyst and ligand are of high quality and handled under an inert atmosphere to prevent deactivation. Consider screening different generations of Buchwald precatalysts and ligands.[8]
-
Base: The base must be strong enough to deprotonate the amine but not so strong that it causes substrate or product degradation. The solubility of the base is also important.[7][8]
-
Solvent: The solvent should be anhydrous and capable of dissolving both the substrate and the inorganic base.[8]
-
Amine Reactivity: Some amines, particularly heteroarylamines, can be challenging substrates. Reaction optimization is often necessary to achieve good yields.[7]
Sonogashira Coupling
Question 5: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I avoid this?
Answer: Glaser coupling is a common side reaction, especially when a copper(I) co-catalyst is used. The copper acetylide intermediate can undergo oxidative dimerization in the presence of an oxidant like air.[1]
Troubleshooting Strategies:
-
Copper-Free Conditions: The most effective way to avoid Glaser coupling is to use a copper-free Sonogashira protocol.[1]
-
Inert Atmosphere: If using copper, maintaining a strict inert atmosphere is crucial to prevent oxidation.
-
Amine Base: The choice and amount of amine base can influence the reaction. Triethylamine is commonly used.[9]
-
Slow Addition of Alkyne: Similar to Suzuki coupling, slow addition of the terminal alkyne can minimize its concentration and reduce homocoupling.
Stille Coupling
Question 6: I am observing homocoupling of my organostannane reagent in my Stille coupling reaction. What are the likely causes and solutions?
Answer: Homocoupling of the organostannane reagent is a major side reaction in Stille coupling.[1] This can happen through the reaction of two equivalents of the organostannane with the Pd(II) precatalyst or a radical process involving the Pd(0) catalyst.[1]
Troubleshooting Strategies:
-
Catalyst and Ligand Selection: Experiment with different palladium sources and ligands to find a system that favors the cross-coupling pathway.[1]
-
Reaction Conditions: Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can help suppress homocoupling.[1]
-
Purity of Reagents: Ensure that the organostannane reagent is pure and free of impurities that might promote side reactions.[1]
Data Presentation: Reaction Condition Optimization
The following tables summarize typical starting conditions for various cross-coupling reactions with 5-bromopyrimidine. These should be considered as starting points for further optimization.
Table 1: Suzuki-Miyaura Coupling Conditions
| Parameter | Condition | Notes | Reference |
| Catalyst | Pd(PPh₃)₄ (2-5 mol%) | A common Pd(0) source. | [1] |
| Pd(OAc)₂ (2 mol%) with a ligand | Requires in-situ reduction. | [10] | |
| Ligand | PPh₃ (4 mol%) | Standard ligand. | [10] |
| Bulky, electron-rich phosphines | Can improve yield and reduce side reactions. | [2] | |
| Base | K₃PO₄ (2.0-3.0 equiv.) | A preferred weak inorganic base. | [1] |
| K₂CO₃ (2.0 equiv.) | Another common choice. | [11] | |
| Solvent | 1,4-Dioxane/H₂O (4:1 v/v) | A standard solvent system. | [1] |
| Temperature | 80-100 °C | Typical temperature range. | [1] |
Table 2: Buchwald-Hartwig Amination Conditions
| Parameter | Condition | Notes | Reference |
| Precatalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source. | [6] |
| Ligand | Xantphos (4 mol%) | A bulky ligand often used for aminations. | [6] |
| RuPhos, SPhos | Other effective ligands. | [12] | |
| Base | NaOt-Bu (1.4 equiv.) | A strong base, use with caution. | [6] |
| Cs₂CO₃ (1.5-2.0 equiv.) | A milder choice. | [10] | |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous and degassed. | [6][10] |
| Temperature | 100 °C | Typical temperature. Can sometimes be run lower. | [6][7] |
Table 3: Sonogashira Coupling Conditions
| Parameter | Condition | Notes | Reference |
| Catalyst | Pd(PPh₃)₄ (5 mol%) | Standard Pd catalyst. | [13] |
| Co-catalyst | CuI (10 mol%) | For traditional Sonogashira; can be omitted. | [13] |
| Base | Triethylamine (Et₃N) (2.0-3.0 equiv.) | Acts as both base and solvent in some cases. | |
| Solvent | DMF or THF | Anhydrous and degassed. | |
| Temperature | Room temperature to 100 °C | Varies depending on substrates. | [13][14] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar. Allow to cool to room temperature under a stream of inert gas (Argon or Nitrogen).[1]
-
Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.[2]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.[2]
Protocol 2: General Procedure for Copper-Free Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.[1]
-
Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylethylamine, 2.0-3.0 equiv.).[1]
-
Reaction: Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).[1]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, dilute the reaction mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride.[1]
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]
Visualizations
Caption: General workflow for a cross-coupling reaction.
Caption: Troubleshooting logic for low-yield reactions.
Caption: Catalytic cycle for Suzuki-Miyaura coupling and common side reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. youtube.com [youtube.com]
- 9. DSpace [repository.kaust.edu.sa]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Preventing debromination in reactions with 5-bromopyrimidines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide expert guidance on preventing debromination in reactions involving 5-bromopyrimidines. Unwanted C-Br bond cleavage is a common side reaction that can lead to reduced yields and purification challenges. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate this issue.
Frequently Asked Questions (FAQs)
Q1: What is debromination and why is it a significant problem with 5-bromopyrimidines?
A1: Debromination, also known as hydrodebromination, is an undesired side reaction where the bromine atom on the pyrimidine ring is replaced by a hydrogen atom.[1] This leads to the formation of pyrimidine as a byproduct. This side reaction is problematic as it consumes the starting material, reduces the yield of the desired functionalized product, and introduces impurities that can be challenging to separate during purification.[1]
Q2: What are the primary causes of debromination in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig)?
A2: In palladium-catalyzed reactions, debromination is primarily caused by the formation of a palladium-hydride (Pd-H) species.[2] This highly reactive intermediate can be generated from various sources within the reaction mixture, including:
-
Bases: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote the formation of Pd-H species.[3]
-
Solvents: Protic solvents such as alcohols and water can serve as hydride sources. Some aprotic solvents like DMF can also contribute to debromination under certain conditions.[1]
-
Impurities: Trace amounts of water or other protic impurities in the reagents or solvents can lead to the formation of Pd-H.
-
Ligands: While bulky, electron-rich phosphine ligands are often beneficial, they can sometimes favor pathways leading to debromination if not properly optimized for the specific reaction.[2]
Once formed, the Pd-H species can participate in a competing catalytic cycle, leading to the reductive cleavage of the C-Br bond.[3]
Q3: Are certain reaction conditions more prone to causing debromination?
A3: Yes, several experimental parameters can significantly increase the likelihood of debromination:
-
High Reaction Temperatures: Elevated temperatures can accelerate the rate of the debromination side reaction.[1]
-
Prolonged Reaction Times: Allowing the reaction to continue long after the starting material has been consumed can lead to increased byproduct formation.
-
High Catalyst Loading: In some cases, a higher concentration of the palladium catalyst can contribute to more significant debromination.
Q4: How can I minimize debromination in my reactions?
A4: Minimizing debromination requires careful optimization of the reaction conditions. Key strategies include:
-
Choice of Base: Opt for milder inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) over strong alkoxide bases.[3]
-
Solvent Selection: Use anhydrous, degassed aprotic solvents such as 1,4-dioxane or toluene.[3]
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) which can accelerate the desired cross-coupling pathway, outcompeting debromination.[2]
-
Temperature Control: Conduct the reaction at the lowest effective temperature to enhance selectivity for the desired product.[3]
-
Reaction Monitoring: Closely monitor the reaction's progress and work it up promptly upon completion.
Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during your experiments with 5-bromopyrimidines.
Issue 1: Significant Debromination in Suzuki-Miyaura Coupling
Symptoms:
-
Low yield of the desired 5-arylpyrimidine.
-
Presence of a significant amount of pyrimidine byproduct detected by GC-MS, LC-MS, or NMR.
Troubleshooting Workflow:
Quantitative Data on Suzuki Coupling Conditions:
The following table provides a comparative overview of different conditions for the Suzuki-Miyaura coupling of 5-bromopyrimidine with phenylboronic acid, illustrating the impact on product yield and debromination. (Note: This data is compiled from typical results for analogous heteroaryl bromides and serves as a guide for optimization).
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield of 5-phenylpyrimidine (%) | Debrominated Byproduct (%) |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2.0) | Dioxane/H₂O | 100 | ~70 | ~20 |
| Pd₂(dba)₃ (2) | P(t-Bu)₃ (4) | K₂CO₃ (2.0) | Dioxane | 100 | ~80 | ~10-15 |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2.0) | Toluene | 80 | >90 | <5 |
| XPhos Pd G3 (2) | - | Cs₂CO₃ (2.0) | 2-MeTHF | 80 | >95 | <2 |
Issue 2: Significant Debromination in Buchwald-Hartwig Amination
Symptoms:
-
Low yield of the desired 5-aminopyrimidine.
-
Formation of pyrimidine as a major byproduct.
Troubleshooting Workflow:
References
Technical Support Center: Troubleshooting Pyrimidine Synthesis
Welcome to the Technical Support Center for pyrimidine synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during the synthesis of pyrimidine derivatives.
Frequently Asked Questions (FAQs)
Q1: My pyrimidine synthesis reaction is showing a very low conversion rate. What are the general factors I should investigate?
A1: Low conversion rates in pyrimidine synthesis can be attributed to several factors. A systematic investigation of the following is recommended:
-
Catalyst Inefficiency: The catalyst may be inactive or used in insufficient amounts. Ensure your catalyst is fresh and, if reusable, properly regenerated. For acid catalysts like HCl, the concentration is crucial.[1]
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent can significantly impact the yield. The reaction may require longer heating or a moderate temperature increase to proceed to completion.[1]
-
Purity of Reactants: Impurities present in your starting materials (aldehyde, β-ketoester, urea, etc.) can inhibit the reaction or lead to unwanted side reactions.[1]
-
Incorrect Stoichiometry: The molar ratios of your reactants are critical. Carefully calculate and measure the amounts of each component.[2]
-
Atmosphere Control: Some pyrimidine synthesis reactions are sensitive to moisture and air. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can improve yields.
Q2: I am observing the formation of significant side products in my Biginelli reaction. What are the common side products and how can I minimize them?
A2: A common side product in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures). To minimize DHP formation, consider the following:
-
Reaction Temperature: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct as higher temperatures favor the Hantzsch pathway.[1]
-
Catalyst Choice: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[1]
-
Order of Addition: Adding the urea last can sometimes help minimize its decomposition into ammonia.[1] Another common issue is the formation of Knoevenagel condensation products between the aldehyde and the β-ketoester. This can be suppressed by using a slight excess of urea (1.2-1.5 equivalents) to favor the formation of the N-acyliminium ion intermediate.[2]
Q3: The cyclization step of my Pinner pyrimidine synthesis is incomplete. How can I drive the reaction to completion?
A3: Incomplete cyclization in the Pinner synthesis can be due to insufficient activation of the carbonyl group or steric hindrance. To address this, you can:
-
Add a Catalyst: If not already using one, adding a catalytic amount of a Brønsted or Lewis acid can facilitate the final cyclization and dehydration steps.[1]
-
Increase Reaction Time: Some cyclization reactions are slow and may require extended reaction times. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]
-
Consider Alternative Substrates: If steric hindrance is a suspected issue, using a more reactive 1,3-dicarbonyl equivalent might be beneficial.[1]
Troubleshooting Guides
Guide 1: Low Conversion Rates in the Biginelli Reaction
Low yields in the Biginelli reaction are a frequent challenge. This guide provides a systematic approach to troubleshooting and optimizing your reaction for better conversion.
Troubleshooting Workflow for Low Yield in Biginelli Reaction
Key Optimization Parameters:
-
Catalyst Selection: The choice of catalyst is crucial. While classical methods use Brønsted acids like HCl, various Lewis acids have been shown to improve yields.[3]
-
Solvent: While solvent-free conditions can be effective, polar solvents like ethanol or acetonitrile can enhance yields in some cases.[1] The solubility of pyrimidine derivatives can vary significantly with the solvent and temperature.[4]
-
Stoichiometry: A 1:1:1 molar ratio of aldehyde, β-ketoester, and urea is standard, but using a slight excess of urea (1.2-1.5 equivalents) can sometimes improve yields.[5]
-
Temperature: The optimal temperature depends on the specific substrates and catalyst used. Monitoring the reaction at different temperatures can help identify the ideal condition.
Data Presentation: Effect of Catalyst on Biginelli Reaction Yield
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| ZnCl₂ | Acetic Acid | Room Temp | - | Moderate to Good |
| FeCl₃ | Acetic Acid | Room Temp | - | Moderate to Good |
| CuCl₂ | Acetic Acid | Room Temp | - | Moderate to Good |
| CoCl₂ | Acetic Acid | Room Temp | - | Moderate to Good |
| InBr₃ | Ethanol | Reflux | 7 | 45-48 |
| Yb(OTf)₃ | Solvent-free | - | - | Increased |
| Benzyltriethylammonium chloride | Solvent-free | 100 | 0.5-0.75 | >85 |
Table compiled from data found in multiple sources.[6][7][8][9]
Guide 2: Pinner Pyrimidine Synthesis - Overcoming Low Yields
The Pinner synthesis is a versatile method for preparing substituted pyrimidines, but it can be prone to low conversion rates if not properly optimized.
Key Considerations for Pinner Synthesis:
-
Anhydrous Conditions: The reaction is sensitive to moisture. Ensure all glassware is oven-dried and use anhydrous solvents. Water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Purity of Amidine: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and may hydrolyze over time.[1]
-
Temperature Control: The optimal temperature depends on the substrates. It is crucial to monitor the reaction by TLC to avoid decomposition at excessively high temperatures.[1]
-
Base Selection: Common bases used include sodium ethoxide or potassium carbonate. The choice and amount of base can significantly affect the reaction outcome.[1]
Experimental Protocols
Detailed Protocol for a Biginelli Reaction
This protocol describes a general procedure for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones.
Materials:
-
Aldehyde (1 mmol)
-
β-ketoester (1 mmol)
-
Urea (1.5 mmol)
-
Catalyst (e.g., ZnCl₂, 10 mol%)
-
Ethanol (10 mL)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aldehyde, β-ketoester, urea, and catalyst in ethanol.
-
Heat the reaction mixture to reflux with constant stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 2-4 hours.[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
If a precipitate forms, filter the solid and wash it with a small amount of cold ethanol.
-
If no precipitate forms, pour the reaction mixture into cold water to induce precipitation.
-
Collect the solid product by filtration and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure dihydropyrimidinone.[8]
Detailed Protocol for a Pinner Pyrimidine Synthesis
This protocol provides a general method for the synthesis of substituted pyrimidines from a β-diketone and an amidine.
Materials:
-
Amidine hydrochloride (1.1 eq)
-
Sodium ethoxide (1.1 eq)
-
β-diketone (1 eq)
-
Anhydrous ethanol
Procedure:
-
To a stirred solution of amidine hydrochloride in anhydrous ethanol, carefully add sodium ethoxide.
-
Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Add the β-diketone dropwise to the reaction mixture.
-
Heat the mixture to reflux and monitor the reaction progress by TLC. The reaction is typically complete within 2-4 hours.[2]
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Biginelli Reaction Mechanism
Factors Affecting Pyrimidine Synthesis Yield
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 5. Primary Amine-Catalyzed Biginelli Reaction for the Enantioselective Synthesis of 3,4-Dihydropyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 7. Frontiers | A Five-Component Biginelli-Diels-Alder Cascade Reaction [frontiersin.org]
- 8. arkat-usa.org [arkat-usa.org]
- 9. Biginelli Reaction [organic-chemistry.org]
Stability of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine under acidic conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine under acidic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in acidic conditions?
A1: The primary stability concern is the acid-catalyzed hydrolysis of the N-(2,2-dimethoxyethyl) group. This group is an acetal, which is known to be labile in the presence of acid, leading to the cleavage of the carbon-oxygen bonds.
Q2: What are the potential degradation products of this compound in an acidic medium?
A2: Under acidic conditions, the acetal group is likely to hydrolyze, yielding 5-bromo-N-(2-oxoethyl)pyrimidin-2-amine (an aldehyde) and two molecules of methanol. Under certain conditions, the aldehyde may be unstable and could potentially undergo further reactions. The core 5-bromopyrimidin-2-amine structure is generally more stable but can also degrade under harsh acidic conditions (e.g., strong acids, high temperatures).
Q3: How can I monitor the degradation of this compound in my experiments?
A3: The most common and reliable methods for monitoring the degradation are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1][2] An HPLC method can separate the intact parent compound from its degradation products, allowing for quantification.[1] NMR spectroscopy can provide structural information about the degradation products in real-time.
Q4: What are the typical signs of degradation in my sample?
A4: Signs of degradation can include:
-
Visual Changes: Appearance of cloudiness or precipitate in a solution that was previously clear.
-
Analytical Detection: In HPLC analysis, a decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.[3] In biological assays, a loss of potency or inconsistent results may also suggest compound degradation.[3]
Q5: How can I minimize the degradation of this compound during my experiments?
A5: To minimize degradation:
-
pH Control: Maintain the pH of your solutions within a stable range for your compound. It is crucial to experimentally determine the optimal pH for stability.[4]
-
Temperature Control: Perform experiments at the lowest feasible temperature and store solutions under refrigerated or frozen conditions when not in use.[1]
-
Use Fresh Solutions: Whenever possible, prepare fresh solutions of the compound immediately before use.
-
Solvent Selection: Use high-purity, anhydrous solvents to minimize hydrolysis.[3]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Inconsistent or reduced biological activity in assays. | Compound Degradation: The active form of the compound is breaking down in the assay buffer or during storage. | 1. Prepare Fresh Solutions: Always use freshly prepared working solutions. 2. Verify Stock Integrity: Analyze an aliquot of your stock solution via HPLC or LC-MS to confirm its purity and concentration.[3] 3. Assess Buffer Stability: Perform a time-course experiment to determine the stability of the compound in your assay buffer. |
| Appearance of new peaks in HPLC chromatogram. | Acid-Catalyzed Hydrolysis: The acetal group is being cleaved due to acidic components in the mobile phase or sample. | 1. Check Mobile Phase pH: Ensure the pH of the mobile phase is within a range where the compound is stable.[5] 2. Neutralize Sample: If the sample is in an acidic solution, neutralize it before injection if possible. 3. Forced Degradation Study: Intentionally degrade a sample to confirm if the new peaks correspond to the expected degradation products.[1] |
| Precipitate forms in an acidic aqueous solution. | Formation of Less Soluble Degradation Product: The resulting aldehyde from hydrolysis may be less soluble than the parent compound. | 1. Analyze the Precipitate: If possible, collect and analyze the precipitate to confirm its identity. 2. Adjust pH: Determine if adjusting the pH closer to neutral improves solubility. 3. Use Co-solvents: The addition of a small amount of an organic co-solvent (e.g., DMSO, ethanol) may help maintain solubility. |
Signaling Pathways and Experimental Workflows
Caption: Acid-catalyzed hydrolysis of the acetal group.
Caption: Workflow for assessing compound stability.
Data Presentation
Table 1: Typical Conditions for Acid-Catalyzed Acetal Deprotection
| Acid Catalyst | Solvent | Temperature | Typical Reaction Time | Notes |
| Trifluoroacetic acid (TFA) | Dichloromethane (DCM), Water | Room Temperature | 1 - 4 hours | A common and effective method for many substrates. |
| Hydrochloric acid (HCl) | Tetrahydrofuran (THF), Water, Acetone | Room Temperature to 50°C | 1 - 12 hours | A widely used and cost-effective option. |
| Sulfuric acid (H₂SO₄) | Methanol, Water | Room Temperature to Reflux | 2 - 24 hours | Stronger acid, may require more careful control. |
| p-Toluenesulfonic acid (pTSA) | Acetone, Methanol | Room Temperature to Reflux | 4 - 16 hours | A solid acid catalyst, often used in organic synthesis. |
| Formic acid | Water | Room Temperature to 60°C | 1 - 8 hours | A milder organic acid option. |
Experimental Protocols
Protocol 1: HPLC Method for Monitoring Stability
Objective: To quantify the degradation of this compound over time in an acidic buffer.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Acid for pH adjustment (e.g., phosphoric acid or formic acid for MS compatibility)[6]
-
Buffer (e.g., acetate buffer for pH around 4)[7]
-
HPLC system with a UV detector and a C18 reverse-phase column
Procedure:
-
Mobile Phase Preparation: Prepare a suitable mobile phase. A good starting point could be a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL). Create a series of dilutions to generate a calibration curve.
-
Sample Preparation for Stability Study: a. Add a known volume of the stock solution to a series of vials containing the acidic buffer of interest (e.g., pH 2, 4, 6) to achieve a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). b. Incubate the vials at a controlled temperature (e.g., room temperature or 37°C).
-
Sample Analysis: a. At predetermined time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial. b. Immediately neutralize the sample with an equimolar amount of a suitable base (e.g., NaOH) to quench the degradation reaction. c. Dilute the neutralized sample with the mobile phase if necessary and filter through a 0.45 µm syringe filter. d. Inject the sample onto the HPLC system.
-
Data Analysis: a. Monitor the chromatogram at a suitable wavelength (determined by UV scan). b. Calculate the peak area of the parent compound at each time point. c. Use the calibration curve to determine the concentration of the parent compound remaining. d. Plot the concentration of the parent compound versus time to determine the degradation kinetics.
Protocol 2: ¹H NMR Spectroscopy for a Mechanistic Study
Objective: To qualitatively observe the formation of degradation products from this compound in an acidic solution.
Materials:
-
This compound
-
Deuterated solvent (e.g., D₂O, CD₃OD)
-
Deuterated acid (e.g., DCl in D₂O)
-
NMR spectrometer
Procedure:
-
Sample Preparation: a. Dissolve a small amount of the compound in a suitable deuterated solvent in an NMR tube. b. Acquire a baseline ¹H NMR spectrum of the starting material.
-
Initiation of Reaction: a. Add a small, known amount of the deuterated acid to the NMR tube to initiate the hydrolysis.
-
Reaction Monitoring: a. Acquire ¹H NMR spectra at regular intervals (e.g., every 15 minutes) to monitor the changes in the spectrum.
-
Data Analysis: a. Observe the disappearance of the signals corresponding to the dimethoxyethyl group of the starting material. Key signals to monitor are the methoxy protons (singlet) and the methylene and methine protons of the ethyl chain. b. Look for the appearance of new signals corresponding to the aldehyde proton of the degradation product (typically in the 9-10 ppm region) and methanol (a singlet). c. By integrating the peaks, the relative amounts of the starting material and products can be estimated over time.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Troubleshooting & Pitfalls – Pharma Stability [pharmastability.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Impurities in Pyrimidine-Based Drug Synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing impurities in the synthesis of pyrimidine-based drugs.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and analysis of pyrimidine derivatives, offering potential causes and solutions.
Issue 1: Low Reaction Yield in Pyrimidine Synthesis (e.g., Biginelli or Pinner Reaction)
Question: My pyrimidine synthesis reaction is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in pyrimidine synthesis are a frequent challenge and can often be attributed to several factors:
-
Suboptimal Catalyst: The choice and amount of catalyst are critical. For instance, in the Biginelli reaction, classical methods using strong Brønsted acids like HCl can sometimes lead to side reactions, while Lewis acids such as FeCl₃ or ZnCl₂ may be more effective alternatives.[1] The catalyst's role is essential; without it, product formation is often difficult, resulting in poor yields.[1]
-
Reaction Conditions: Temperature and reaction time are critical parameters. For some reactions, milder conditions may be necessary to prevent degradation, while others may require higher temperatures to proceed. It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.[1][2]
-
Purity of Reagents: Impurities in the starting materials (e.g., aldehyde, β-ketoester, urea) can lead to unwanted side reactions and lower the yield.[1][2] Ensure all reactants are of high purity.
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield. Polar solvents are generally preferred.[1] Experimenting with different solvents like ethanol, acetonitrile, or even solvent-free conditions can lead to improved outcomes.[1][2]
Troubleshooting Workflow for Low-Yield Pyrimidine Synthesis
Caption: A workflow for troubleshooting low-yield pyrimidine synthesis.
Issue 2: Unexpected Peaks in HPLC Analysis / Formation of Side Products
Question: I am observing an unexpected peak in my HPLC analysis of a Biginelli reaction mixture. What could this side product be?
Answer:
Several side products can form during a Biginelli reaction. Common unexpected peaks in your HPLC chromatogram could correspond to:
-
Hantzsch-type Dihydropyridines: Under certain conditions, the reaction can favor the formation of a 1,4-dihydropyridine derivative instead of the expected dihydropyrimidinone. This often results in a yellow, highly fluorescent byproduct.[2]
-
N-Acylurea Byproducts: These can form from the reaction of the β-ketoester with urea in a competing pathway, complicating purification.[2][3]
-
Knoevenagel Condensation Product: The aldehyde and β-ketoester can undergo a Knoevenagel condensation, which may not cyclize efficiently, thus reducing the yield of the desired pyrimidine.[3]
Troubleshooting Logic for Side Reactions in Biginelli Synthesis
Caption: Troubleshooting logic for common side reactions in Biginelli synthesis.
Issue 3: Difficulty in Purifying the Final Product
Question: My crude pyrimidine product is difficult to purify by column chromatography due to impurities with similar polarity. What are my options?
Answer:
When impurities have similar polarity to the desired product, standard column chromatography can be challenging. Here are several strategies to consider:
-
Optimize Chromatography:
-
Solvent System: Experiment with different solvent systems to improve separation.
-
Stationary Phase: If your compound is unstable on silica gel, consider using alumina or reverse-phase silica.[4]
-
-
Recrystallization: This is often a highly effective and cost-efficient method for purifying solid compounds. The key is to find a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while impurities remain soluble.[5]
-
Preparative HPLC: For challenging separations or when very high purity is required, preparative High-Performance Liquid Chromatography (Prep-HPLC) is a powerful technique.[5]
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities in pyrimidine-based drug synthesis?
Impurities in pyrimidine-based drugs can be broadly categorized as:
-
Process-Related Impurities: These include unreacted starting materials, intermediates, and by-products from side reactions. For example, in the synthesis of Zidovudine, related compounds can include thymidine-related analogs and synthetic intermediates.[5][6]
-
Degradation Impurities: These form during manufacturing or storage due to exposure to light, heat, or moisture. An example is the formation of 7-hydroxy-methotrexate from the degradation of Methotrexate.[6]
-
Residual Solvents: Organic volatile chemicals used or produced during synthesis that are not completely removed.
Q2: What are the regulatory guidelines for controlling impurities in pharmaceuticals?
The International Council for Harmonisation (ICH) provides key guidelines for impurity control:
-
ICH Q3A/B: Specifies thresholds for reporting, identifying, and qualifying impurities in new drug substances and products.
-
ICH Q3C: Provides guidelines for residual solvents.
-
ICH M7: Addresses the assessment and control of DNA reactive (mutagenic) impurities.
Q3: How can I identify an unknown impurity?
A combination of analytical techniques is typically used:
-
LC-MS: Provides molecular weight information and fragmentation patterns.
-
NMR Spectroscopy (¹H and ¹³C): Gives detailed structural information.
-
FTIR Spectroscopy: Identifies functional groups.
For definitive identification, the impurity may need to be isolated using preparative HPLC and then characterized.[3]
Data Presentation: Impurity Profiles of Common Pyrimidine-Based Drugs
| Drug | Common Impurities/Related Compounds | Typical Source | Analytical Method |
| Zidovudine (AZT) | Thymidine-related analogs, 3'-amino-3'-deoxythymidine, 5'-O-acyl derivatives[6] | Process-related, Degradation | HPLC, LC-MS[6] |
| Capecitabine | 5'-deoxy-5-fluorocytidine, 5'-deoxy-5-fluorouridine[7] | Process-related, Degradation | RP-HPLC[8][9] |
| Gemcitabine | α-anomer of gemcitabine[10] | Process-related (lack of stereoselectivity) | HPLC[10] |
Experimental Protocols
Protocol 1: General Recrystallization Procedure for Pyrimidine Derivatives
-
Solvent Selection: Test the solubility of the crude compound in various solvents at room and elevated temperatures to find a suitable solvent where the compound is highly soluble when hot and poorly soluble when cold.[5] Common solvents for pyrimidines include ethanol, water, and ethyl acetate/hexane mixtures.[5]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of hot solvent to create a saturated solution.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[5]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum.[5]
Protocol 2: General Analytical HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[1]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid to improve peak shape.[1]
-
Start with a high percentage of A (e.g., 95%).
-
Linearly increase the percentage of B over a set time (e.g., to 95% B over 15 minutes).
-
Hold at high B for a few minutes.
-
Return to initial conditions and equilibrate.
-
-
Flow Rate: Typically 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength appropriate for the pyrimidine derivative (e.g., 254 nm).[1]
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the initial mobile phase composition.[1]
Experimental Workflow for Impurity Analysis
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Antiviral and Antimicrobial Nucleoside Derivatives: Structural Features and Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. synthinkchemicals.com [synthinkchemicals.com]
- 6. veeprho.com [veeprho.com]
- 7. researchgate.net [researchgate.net]
- 8. abap.co.in [abap.co.in]
- 9. akjournals.com [akjournals.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Optimizing solvent systems for pyrimidine derivative chromatography
Welcome to the technical support center for optimizing solvent systems in pyrimidine derivative chromatography. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the most common chromatographic method for analyzing pyrimidine derivatives?
A1: The most widely used technique is reversed-phase high-performance liquid chromatography (RP-HPLC).[1] This method is effective for separating a variety of pyrimidine derivatives using C8 and C18 silica gel columns.[1] Separations are typically performed with an isocratic or gradient elution system.[1]
Q2: My pyrimidine derivative is highly polar and shows poor retention on a standard C18 column. What should I do?
A2: Poor retention of polar compounds is a common challenge in reversed-phase chromatography.[2][3] To improve retention, consider the following strategies:
-
Use a Polar-Endcapped Column: These columns are designed to provide better retention for polar analytes compared to traditional C18 columns.[4]
-
Try Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative for retaining and separating very polar compounds. It uses a polar stationary phase with a mobile phase rich in an organic solvent like acetonitrile.[2]
-
Employ Ion-Pairing Agents: Adding an ion-pairing agent to the mobile phase can enhance the retention of polar, ionizable pyrimidines.[3][5] However, be aware that these agents can be incompatible with mass spectrometry (MS) due to ion suppression.[4][5][6]
-
Aqueous Normal Phase (ANP) Chromatography: This technique, using silica hydride-based columns, is versatile for analyzing polar compounds and is compatible with MS.[4]
Q3: How does mobile phase pH affect the separation of pyrimidine derivatives?
A3: The pH of the mobile phase is a critical parameter, especially for ionizable pyrimidine derivatives.[7] The chromatographic behavior of these compounds is highly dependent on their ionization state.[8][9] For reproducible separation, the mobile phase pH should be kept constant, ideally using a buffer system.[9] A general guideline is to adjust the pH to be at least one unit away from the analyte's pKa.[10] For many pyrimidine and purine bases, optimal separation is achieved at a pH of around 4.0.[8][9]
Q4: What are some good starting solvent systems for Thin-Layer Chromatography (TLC) of pyrimidine derivatives?
A4: The choice of solvent system in TLC depends on the polarity of your specific derivatives.[11]
-
For moderately polar compounds: A common starting point is a mixture of ethyl acetate and hexanes (e.g., 1:1 ratio). You can increase the ratio of ethyl acetate to increase the polarity and the Rf value.[11]
-
For more polar compounds: Mixtures of methanol (MeOH) and dichloromethane (DCM), typically in ratios from 1:99 to 10:90, are effective.[11]
-
For basic (nitrogen-containing) pyrimidines: To prevent streaking and improve spot shape, it is often beneficial to add a small amount of a base like triethylamine (0.1–2.0%) or ammonium hydroxide to the solvent system.[11][12]
Troubleshooting Guide
This section addresses specific issues you may encounter during your chromatography experiments.
Problem: Poor Peak Shape (Tailing or Fronting) in HPLC
-
Potential Cause 1: Secondary Silanol Interactions. Basic pyrimidine compounds can interact with acidic silanol groups on the silica stationary phase, leading to peak tailing.[6]
-
Solution:
-
Use a highly end-capped column to minimize exposed silanols.
-
Add a competing base, such as triethylamine (TEA), to the mobile phase to block the active sites.[6]
-
Adjust the mobile phase pH to suppress the ionization of the silanol groups or the basic analyte.
-
-
-
Potential Cause 2: Sample Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Reduce the concentration of the sample being injected.
-
-
Potential Cause 3: Mismatched Sample Solvent. If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.
-
Solution: Whenever possible, dissolve the sample in the mobile phase itself or in a weaker solvent.
-
Problem: Poor Resolution or Co-elution of Peaks
-
Potential Cause 1: Inappropriate Solvent Strength. The mobile phase may be too strong (eluting compounds too quickly) or too weak (causing broad peaks).
-
Solution:
-
In RP-HPLC: To increase retention and potentially improve resolution, decrease the percentage of the organic solvent (e.g., acetonitrile, methanol).
-
In TLC: To decrease Rf values and improve separation, decrease the polarity of the solvent system (e.g., increase the hexane to ethyl acetate ratio).[11]
-
-
-
Potential Cause 2: Insufficient Selectivity. The chosen solvent system may not be able to differentiate between analytes with similar polarities.[13]
-
Solution:
-
Change the organic solvent. For example, switching from acetonitrile to methanol (or vice versa) can alter selectivity and change the elution order.
-
Adjust the mobile phase pH. This can change the polarity and retention of ionizable analytes.[8][9]
-
Experiment with different stationary phases (e.g., C8 vs. C18, or a phenyl column).
-
-
Problem: Drifting or Unstable Retention Times in HPLC
-
Potential Cause 1: Inadequate Column Equilibration. The column may not be fully equilibrated with the mobile phase between runs, especially during gradient elution.
-
Solution: Increase the column equilibration time between injections. Ensure at least 10-20 column volumes of the initial mobile phase pass through the column before the next run.
-
-
Potential Cause 2: Mobile Phase Inconsistency. The composition of the mobile phase may be changing over time due to evaporation of a volatile component or poor mixing.
-
Potential Cause 3: Temperature Fluctuations. Changes in ambient temperature can affect mobile phase viscosity and retention times.
-
Solution: Use a column oven to maintain a constant, controlled temperature for the column.
-
Data & Protocols
Quantitative Data: HPLC Mobile Phase Examples
The following table summarizes solvent systems used for the analysis of pyrimidine derivatives in various studies.
| Analyte(s) | Column | Mobile Phase Composition | Reference |
| 5 Purine & 4 Pyrimidine Bases | Reversed-Phase C18 | 50 mM Acetate Buffer (pH 4.0) / Methanol (97:3 v/v) | [8][9] |
| Cytarabine | Nova-Pak C18 | Phosphate Buffer (pH 2.3) / Methanol (4:1 v/v) | [1] |
| Stavudine | Nova-Pak C18 | 30 mM Potassium Dihydrogen Phosphate (pH 3.0) / Methanol (41:9 v/v) | [1] |
| Lamivudine | Spherisorb ODS-2 | Phosphate Buffer (pH 6.2) / Acetonitrile (87:13 v/v) | [1] |
| 2-bromo-pyrimidine | Newcrom R1 | Water / Acetonitrile / Phosphoric Acid | [15] |
Experimental Protocols
Protocol 1: General Method for TLC Solvent System Optimization
-
Plate Preparation: Lightly draw a pencil line about 1 cm from the bottom of a silica gel TLC plate. This is your baseline.[16]
-
Sample Spotting: Dissolve your crude reaction mixture or pyrimidine derivative in a volatile solvent. Using a capillary spotter, apply a small spot of the solution onto the baseline. If monitoring a reaction, spot the starting material, the reaction mixture, and a co-spot of both.[16]
-
Prepare the Chamber: Pour a small amount (approx. 0.5 cm depth) of a test solvent system (e.g., 1:1 Ethyl Acetate/Hexane) into a developing chamber. Place a piece of filter paper inside to ensure the chamber atmosphere is saturated with solvent vapor.[16]
-
Develop the Plate: Place the TLC plate vertically into the chamber, ensuring the baseline is above the solvent level.[11] Seal the chamber and allow the solvent to travel up the plate via capillary action.
-
Analysis: Once the solvent front is about 1 cm from the top of the plate, remove it and immediately mark the solvent front with a pencil.[16]
-
Visualization: Visualize the spots using a UV lamp.[16] Circle any visible spots. If compounds are not UV-active, use a chemical stain.
-
Optimization: The ideal solvent system should provide an Rf value between 0.2 and 0.4 for the compound of interest, with clear separation from impurities.[11]
Visualizations
Caption: A troubleshooting workflow for common HPLC issues.
Caption: A logical workflow for TLC solvent system optimization.
References
- 1. researchgate.net [researchgate.net]
- 2. waters.com [waters.com]
- 3. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Polar Compounds | SIELC Technologies [sielc.com]
- 6. benchchem.com [benchchem.com]
- 7. pharmaguru.co [pharmaguru.co]
- 8. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mastelf.com [mastelf.com]
- 11. silicycle.com [silicycle.com]
- 12. Separation of alkylated guanines, adenines, uracils and cytosines by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 15. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 16. ocw.mit.edu [ocw.mit.edu]
Technical Support Center: Workup Procedures for Palladium-Catalyzed Pyrimidine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in navigating the common challenges associated with the workup and purification of palladium-catalyzed pyrimidine reactions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help ensure the successful isolation of your target pyrimidine compounds.
Frequently Asked Questions (FAQs)
Q1: What is the first step I should take after my palladium-catalyzed pyrimidine reaction is complete?
A1: Upon completion, the first step is to cool the reaction mixture to room temperature. It is often beneficial to dilute the mixture with a suitable organic solvent, such as ethyl acetate, to reduce its viscosity before proceeding with filtration or extraction.[1][2]
Q2: How can I effectively remove the palladium catalyst from my reaction mixture?
A2: The optimal method for palladium removal depends on whether the catalyst is homogeneous (dissolved) or heterogeneous (solid).[3]
-
For heterogeneous catalysts (e.g., Pd/C): Filtration is the primary method. Using a pad of Celite® over filter paper in a Büchner or sintered glass funnel is a common and effective technique to remove solid palladium catalysts.[1][3][4]
-
For homogeneous catalysts: Several methods can be employed:
-
Adsorption: Using solid-supported scavengers with high affinity for palladium, such as those with thiol, amine, or dimercaptotriazine functionalities, is a popular choice.[1][3] Activated carbon is a cost-effective alternative, though it may lead to product loss due to non-specific adsorption.[3][4]
-
Precipitation: In some cases, adding an anti-solvent or a specific precipitating agent can cause the soluble palladium to crash out, allowing for subsequent filtration.[1]
-
Chromatography: Column chromatography is a standard purification technique that can separate the desired pyrimidine derivative from the palladium catalyst and other impurities.[3][4]
-
Extraction: Liquid-liquid extraction can be used to partition the palladium catalyst into a phase separate from the product.[3]
-
Q3: In Stille coupling reactions involving pyrimidines, how can I remove the tin byproducts?
A3: Tin byproducts from Stille couplings are a common issue. A standard and effective method is to wash the diluted reaction mixture with a saturated aqueous solution of potassium fluoride (KF).[5][6][7] This causes the tin byproducts to precipitate as insoluble tin fluorides, which can then be removed by filtration. Stirring the mixture vigorously with the KF solution for about an hour enhances the efficiency of this process.[5]
Q4: My desired pyrimidine product seems to be lost during the workup. What are the potential causes and solutions?
A4: Product loss can occur at various stages of the workup. Here are some common causes and troubleshooting tips:
-
Adsorption onto scavengers or filter aids: If using activated carbon or a high loading of a metal scavenger, your product might be binding to the solid support.[3] To mitigate this, use the minimum effective amount of the adsorbent and thoroughly wash the filter cake with fresh solvent to recover any bound product.[1][3]
-
Emulsion formation during extraction: Pyrimidine compounds, especially those with basic nitrogen atoms, can sometimes lead to emulsions during aqueous workup. Adding brine or altering the pH of the aqueous layer can help to break up emulsions.
-
Incomplete extraction: Ensure you are using an appropriate organic solvent in which your product is highly soluble and perform multiple extractions to maximize recovery.
Q5: After workup, my purified pyrimidine product is still colored, suggesting residual palladium. What should I do?
A5: A persistent color (often black, grey, or brownish-orange) in your final product is a strong indicator of incomplete palladium removal.[1] In this case, a secondary purification step is recommended. Passing a solution of your compound through a plug of silica gel or a specialized scavenging resin can be very effective.[8] Re-subjecting the product to chromatography or crystallization are also viable options.[3]
Troubleshooting Guides
Issue 1: Incomplete Removal of Palladium Catalyst
| Symptom | Possible Cause | Troubleshooting Steps |
| Filtrate or final product is colored (black, grey, orange/brown).[1] | Fine palladium particles passing through the filter: The filter paper or Celite pad may not be sufficient to trap very fine palladium black. | - Use a finer porosity filter paper or a thicker Celite pad. - Consider a polish filtration through a membrane filter. |
| High residual palladium levels detected by analysis (e.g., ICP-MS). | Soluble palladium species present: The palladium catalyst or its decomposition products are dissolved in the reaction mixture.[1] | - Switch to a different removal method like scavengers, precipitation, or chromatography.[1][3] - Attempt to precipitate the soluble palladium by adding an anti-solvent.[1] |
| Product yield is significantly lower after using a scavenger. | Product is adsorbing to the scavenger: The scavenger has a high affinity for your pyrimidine product.[3] | - Reduce the amount of scavenger used.[1] - Thoroughly wash the scavenger with fresh solvent after filtration.[1] - Test a different type of scavenger.[1][3] |
Issue 2: Persistent Byproducts in the Final Product
| Symptom | Possible Cause | Troubleshooting Steps |
| Presence of tin-containing impurities after Stille coupling. | Inefficient removal of organotin byproducts. | - Ensure a sufficient excess of aqueous KF solution is used during the wash. - Increase the stirring time with the KF solution to at least one hour.[5] - Perform multiple KF washes. - Consider filtering the organic layer through a plug of silica gel.[6] |
| Unreacted starting materials or homocoupled products are present. | Incomplete reaction or side reactions. | - Optimize reaction conditions (temperature, time, catalyst loading).[9] - For Suzuki reactions, protodeboronation of the boronic acid can be an issue. Consider using boronic esters or anhydrous conditions if feasible.[2][10] - Purify the crude product using column chromatography with an optimized eluent system. |
Experimental Protocols
Protocol 1: General Workup for a Suzuki Coupling of a Halogenated Pyrimidine
-
Cooling and Dilution: Once the reaction is complete, allow the reaction vessel to cool to room temperature.[11]
-
Aqueous Workup: Transfer the reaction mixture to a separatory funnel. Dilute with an organic solvent like ethyl acetate and wash with water and then brine.[2][11][12]
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2][11][12]
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure.[2][11][12]
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired substituted pyrimidine.[11][12]
Protocol 2: Workup for a Stille Coupling of a Halogenated Pyrimidine
-
Cooling and Dilution: After the reaction has cooled to room temperature, dilute the mixture with an organic solvent such as ethyl acetate.[5]
-
Removal of Tin Byproducts: Pour the diluted mixture into a saturated aqueous solution of potassium fluoride (KF) and stir vigorously for at least one hour.[5]
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (e.g., 3 times).[5]
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.[5]
-
Concentration and Purification: Filter and concentrate the organic layer in vacuo. Purify the crude product by flash column chromatography.[5]
Visualizations
Caption: General experimental workflow for palladium-catalyzed pyrimidine reactions.
Caption: Troubleshooting logic for palladium catalyst removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Stille Coupling | NROChemistry [nrochemistry.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the Reactivity of the C5-Bromo Position on the Pyrimidine Ring
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when enhancing the reactivity of the C5-bromo position on the pyrimidine ring, particularly in the context of palladium-catalyzed cross-coupling reactions.
General Considerations for Activating the C5-Bromo Pyrimidine Position
The C5-bromo position of the pyrimidine ring is a versatile handle for introducing molecular diversity. Its reactivity is influenced by the electron-deficient nature of the pyrimidine ring, making it susceptible to oxidative addition to palladium catalysts. However, successful and high-yielding transformations require careful optimization of reaction conditions to overcome common challenges such as low reactivity, debromination, and homocoupling side reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between 5-bromopyrimidine and organoboron compounds.
FAQs and Troubleshooting Guide
Q1: My Suzuki-Miyaura reaction is sluggish or shows no conversion. What are the likely causes?
A1: Low reactivity in Suzuki-Miyaura coupling of 5-bromopyrimidine can stem from several factors:
-
Inefficient Catalyst System: The choice of palladium catalyst and ligand is crucial. For electron-deficient heteroaryl bromides like 5-bromopyrimidine, bulky, electron-rich phosphine ligands are often required to promote the catalytic cycle.
-
Inappropriate Base: The base plays a critical role in activating the boronic acid. A base that is too weak may not facilitate transmetalation effectively.
-
Suboptimal Temperature: The reaction may require higher temperatures to proceed at a reasonable rate.
Q2: I am observing significant debromination of my 5-bromopyrimidine starting material. How can I minimize this side reaction?
A2: Debromination (hydrodehalogenation) is a common side reaction where the bromine atom is replaced by a hydrogen atom.[1] This can be minimized by:
-
Choice of Base: Avoid bases that can act as hydride donors. Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are generally preferred.[1]
-
Solvent Selection: Aprotic solvents such as 1,4-dioxane, toluene, or THF are recommended over those that can serve as a hydrogen source.[1]
-
Ligand Choice: Employing bulky, electron-rich phosphine ligands can accelerate the desired cross-coupling pathway, outcompeting debromination.[1]
-
Temperature Control: Lowering the reaction temperature may improve the selectivity for the desired product.[1]
Q3: My reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. What are the causes and solutions?
A3: Homocoupling of the boronic acid is often promoted by the presence of oxygen.[1] To mitigate this:
-
Rigorous Degassing: Thoroughly degas all solvents and reagents and maintain a strict inert atmosphere (Argon or Nitrogen).[1]
-
Catalyst Choice: Using a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, can be advantageous over Pd(II) sources like Pd(OAc)₂.[1]
-
Slow Addition: Slowly adding the boronic acid to the reaction mixture can keep its concentration low, disfavoring homocoupling.[1]
-
Use of Boronic Esters: Pinacol esters of boronic acids are often more stable and less prone to homocoupling.[1]
Typical Suzuki-Miyaura Reaction Conditions
| Component | Example | Typical Amount | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, Pd₂(dba)₃/XPhos | 2-5 mol% | Choice of catalyst and ligand is critical and may require screening.[1][2] |
| Boronic Acid/Ester | Arylboronic acid | 1.2-1.5 equiv. | Pinacol esters can reduce homocoupling.[1] |
| Base | K₃PO₄, K₂CO₃ | 2.0-3.0 equiv. | Weaker inorganic bases are preferred to minimize debromination.[1] |
| Solvent | 1,4-Dioxane/Water (4:1 v/v) | - | Aprotic solvents are generally favored.[1] |
| Temperature | 80-100 °C | - | May require optimization.[1] |
| Atmosphere | Argon or Nitrogen | - | A strict inert atmosphere is crucial to prevent side reactions.[1] |
Experimental Protocol: Suzuki-Miyaura Coupling
-
Glassware Preparation: Oven-dry a Schlenk flask and a magnetic stir bar and allow them to cool to room temperature under a stream of inert gas.
-
Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid or ester (1.2-1.5 equiv.), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[1]
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).[1]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times.[1]
-
Solvent Addition: Add degassed 1,4-dioxane and water (e.g., 4:1 v/v) via syringe.[1]
-
Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Work-up and Purification: Upon completion, cool the reaction mixture, dilute with an organic solvent, and wash with water and brine. Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
Suzuki-Miyaura Catalytic Cycle
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a key transformation for the formation of C-N bonds, coupling 5-bromopyrimidine with a variety of amines.
FAQs and Troubleshooting Guide
Q1: My Buchwald-Hartwig amination is giving a low yield. What can I do to improve it?
A1: Low yields in Buchwald-Hartwig amination can be addressed by optimizing the following:
-
Catalyst System: The combination of the palladium precatalyst and the ligand is critical. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, Xantphos) are often effective.
-
Base Selection: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.
-
Solvent: Anhydrous, aprotic solvents like toluene or 1,4-dioxane are commonly used.
-
Temperature: The reaction temperature may need to be increased to facilitate the reaction.
Q2: I am observing hydrodehalogenation of my 5-bromopyrimidine. How can I prevent this?
A2: Hydrodehalogenation in Buchwald-Hartwig amination can be a significant side reaction.[1] To mitigate it:
-
Base Selection: While strong bases are needed, some can act as hydride donors. Screening different bases like NaOtBu, LiHMDS, or cesium carbonate (Cs₂CO₃) can help identify the optimal choice.[1]
-
Ligand Choice: The use of appropriate bulky, electron-rich phosphine ligands is crucial to promote the desired C-N bond formation over side reactions.[1]
Typical Buchwald-Hartwig Amination Conditions
| Component | Example | Typical Amount | Notes |
| Palladium Precatalyst | Pd₂(dba)₃, Pd(OAc)₂ | 2-5 mol% | Precatalysts are often used with specific ligands.[2][3] |
| Ligand | Xantphos, XPhos | 4-8 mol% | Bulky, electron-rich ligands are essential.[1][2] |
| Amine | Primary or secondary amine | 1.2-1.5 equiv. | - |
| Base | NaOtBu, Cs₂CO₃ | 1.5-2.0 equiv. | Strong, non-nucleophilic bases are required.[1] |
| Solvent | Toluene, 1,4-Dioxane | - | Anhydrous and degassed solvents are crucial. |
| Temperature | 80-110 °C | - | Higher temperatures may be necessary.[2] |
| Atmosphere | Argon or Nitrogen | - | A strict inert atmosphere is required. |
Experimental Protocol: Buchwald-Hartwig Amination
-
Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., Xantphos).[3]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.[3]
-
Reagent Addition: Under a positive pressure of inert gas, add the base (e.g., NaOtBu), 5-bromopyrimidine (1.0 equiv.), and the amine (1.2 equiv.).[3]
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., Toluene) via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.[3]
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the mixture, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.[3]
Buchwald-Hartwig Amination Experimental Workflow
Caption: Step-by-step experimental workflow for a typical Buchwald-Hartwig amination reaction.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between 5-bromopyrimidine and a terminal alkyne.
FAQs and Troubleshooting Guide
Q1: My Sonogashira reaction is producing a significant amount of alkyne homocoupling (Glaser coupling) product. How can I avoid this?
A1: Glaser coupling is a common side reaction, particularly when a copper(I) co-catalyst is used.[1] To prevent this:
-
Copper-Free Conditions: The most effective method is to use a copper-free Sonogashira protocol.[1]
-
Inert Atmosphere: If a copper co-catalyst is necessary, maintaining a strictly anaerobic environment is crucial to prevent oxidative homocoupling.[1]
-
Amine Base: The choice of amine base can also influence the rate of homocoupling.
Q2: The reaction is not going to completion. What should I check?
A2: If the reaction stalls, consider the following:
-
Catalyst Activity: Ensure the palladium catalyst is active. Fresh catalyst can be added if deactivation is suspected.[4]
-
Reagent and Solvent Quality: Use anhydrous solvents and ensure all reagents are free of impurities.[4]
-
Inert Atmosphere: Verify that the reaction is maintained under a strict inert atmosphere.[4]
Typical Sonogashira Coupling Conditions
| Component | Example | Typical Amount | Notes |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | 2-5 mol% | Copper-free conditions are often preferred.[1] |
| Copper(I) Co-catalyst | CuI | 5-10 mol% | Can be omitted in copper-free protocols. |
| Terminal Alkyne | Various | 1.2-1.5 equiv. | - |
| Base | Triethylamine (Et₃N), DIPEA | 2.0-3.0 equiv. | Amine base is typically used.[1] |
| Solvent | THF, DMF | - | Anhydrous and degassed.[1] |
| Temperature | Room Temp. to 80 °C | - | Dependent on the reactivity of the substrates. |
| Atmosphere | Argon or Nitrogen | - | Essential to prevent side reactions.[1] |
Experimental Protocol: Copper-Free Sonogashira Coupling
-
Glassware Preparation: Dry all glassware under vacuum with heating.
-
Reagent Addition: To a Schlenk flask, add 5-bromopyrimidine (1.0 equiv.), the terminal alkyne (1.2 equiv.), and the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).[1]
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.[1]
-
Solvent and Base Addition: Add degassed anhydrous solvent (e.g., THF) followed by an amine base (e.g., triethylamine, 2.0-3.0 equiv.).[1]
-
Reaction: Stir the reaction mixture at the appropriate temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, dilute the mixture with an organic solvent, wash with water and brine, dry the organic layer, and concentrate. Purify the crude product by column chromatography.[4]
Sonogashira Coupling Logical Relationship
Caption: Logical relationship between reaction conditions and product formation in Sonogashira coupling.
Stille Coupling
The Stille coupling provides a method for C-C bond formation between 5-bromopyrimidine and an organostannane reagent.
FAQs and Troubleshooting Guide
Q1: I am observing significant homocoupling of my organostannane reagent. How can I address this?
A1: Homocoupling of the organostannane is a major side reaction in Stille coupling.[1] Strategies to minimize it include:
-
Catalyst and Ligand Selection: The choice of palladium source and ligand can significantly influence the extent of homocoupling. Experiment with different catalyst systems to favor the cross-coupling pathway.[1]
Typical Stille Coupling Conditions
| Component | Example | Typical Amount | Notes |
| Palladium Catalyst | Pd(PPh₃)₄ | 2-5 mol% | - |
| Organostannane | Aryl-SnBu₃ | 1.1-1.2 equiv. | Organotin reagents are toxic and should be handled with care. |
| Solvent | Toluene, DMF | - | Anhydrous and degassed. |
| Temperature | 80-120 °C | - | - |
| Atmosphere | Argon or Nitrogen | - | A strict inert atmosphere is required. |
Experimental Protocol: Stille Coupling
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.[5]
-
Solvent and Reagent Addition: Add the anhydrous solvent, followed by the organostannane.[5]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C).[5]
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.[5]
-
Work-up and Purification: Upon completion, cool the reaction to room temperature, perform a standard aqueous work-up, and purify the crude product by column chromatography.
Stille Coupling Catalytic Cycle Overview
Caption: Simplified catalytic cycle for the Stille cross-coupling reaction.
References
Validation & Comparative
Navigating the Spectroscopic Landscape: A Comparative Guide to the NMR Analysis of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine and Its Analogues
For researchers, scientists, and professionals in drug development, precise analytical characterization of novel compounds is paramount. This guide provides a comprehensive comparison of the expected Nuclear Magnetic Resonance (NMR) spectroscopic features of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine against relevant alternative structures, supported by experimental data from closely related analogues.
The accurate interpretation of NMR spectra is crucial for the verification of molecular structures and the identification of potential impurities or byproducts during synthesis. This publication aims to serve as a practical reference for the NMR analysis of the title compound and to facilitate the differentiation of its products from other possible structures.
Predicted and Comparative ¹H NMR Data
The following table summarizes the predicted ¹H NMR chemical shifts for this compound, alongside experimental data for key structural analogues. These predictions are derived from the analysis of substituent effects and known spectral data of similar compounds.
| Compound | Pyrimidine H-4/H-6 (ppm) | Pyrimidine H-5 (ppm) | NH (ppm) | CH (acetal) (ppm) | CH₂ (ppm) | OCH₃ (ppm) | Reference Solvent |
| 5-bromo-N-(2,2-dimethoxyethyl) pyrimidin-2-amine (Predicted) | ~8.4 (s, 2H) | - | ~5.5 (t) | ~4.5 (t) | ~3.5 (t) | ~3.3 (s, 6H) | CDCl₃ |
| 5-Bromopyrimidine | 8.83 & 9.15 (s, 1H each) | - | - | - | - | - | CDCl₃ |
| 2-Amino-6-aryl-4-(furan-2-yl)pyrimidine | - | 7.26-7.60 (s, 1H) | 5.07-5.28 (s) | - | - | 3.9-4.0 (s) | - |
Predicted and Comparative ¹³C NMR Data
Similarly, the predicted ¹³C NMR chemical shifts for the target molecule are presented in comparison to known values for related structures.
| Compound | Pyrimidine C-2 (ppm) | Pyrimidine C-4/C-6 (ppm) | Pyrimidine C-5 (ppm) | CH (acetal) (ppm) | CH₂ (ppm) | OCH₃ (ppm) | Reference Solvent |
| 5-bromo-N-(2,2-dimethoxyethyl) pyrimidin-2-amine (Predicted) | ~162 | ~158 | ~108 | ~102 | ~55 | ~42 | CDCl₃ |
| 5-Bromopyrimidine | - | 159.3, 158.7 | 121.7 | - | - | - | CDCl₃ |
Experimental Protocols
The NMR spectra referenced in this guide were obtained using standard NMR spectroscopic techniques. A general protocol is outlined below:
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal signal dispersion.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-12 ppm), and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.
NMR Analysis Workflow
The following diagram illustrates the general workflow for the NMR analysis of synthesized this compound products.
Caption: Workflow for NMR analysis of the title compound.
Signaling Pathway and Logical Relationships
The following diagram illustrates the logical relationship between the structural fragments of this compound and their expected NMR signals.
Caption: Structural fragments and their corresponding NMR signals.
A Head-to-Head Battle: Suzuki vs. Stille Coupling for the Functionalization of 5-Bromopyrimidines
In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, particularly in the synthesis of complex molecules for pharmaceuticals and materials science.[1] The pyrimidine scaffold is a key structural motif in a vast array of biologically active compounds, making the functionalization of pyrimidine derivatives a critical task for medicinal chemists.[2] Among the various methods, the Suzuki-Miyaura and Stille couplings have emerged as powerful strategies for the derivatization of heteroaromatic halides like 5-bromopyrimidine.[3]
This guide provides a comprehensive comparison of the Suzuki and Stille couplings for the functionalization of 5-bromopyrimidines, offering insights into their respective advantages and limitations. By presenting experimental data, detailed protocols, and a clear visualization of the reaction mechanisms, we aim to equip researchers, scientists, and drug development professionals with the knowledge to make informed decisions for their synthetic endeavors.
At a Glance: Key Differences Between Suzuki and Stille Couplings
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, esters) | Organotin compounds (stannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts.[1] | High toxicity of organotin reagents and byproducts.[1][4] |
| Reagent Stability | Boronic acids can be prone to protodeboronation; boronate esters offer greater stability.[5] | Organostannanes are generally stable to air and moisture.[4] |
| Reaction Conditions | Typically requires a base to activate the organoboron reagent.[6] | Often proceeds under neutral or mildly basic conditions.[1] |
| Byproduct Removal | Boron byproducts are generally water-soluble and easily removed.[1] | Tin byproducts can be challenging to remove from the reaction mixture.[4] |
| Functional Group Tolerance | Good, but can be sensitive to strong bases.[1] | Excellent, tolerating a wide range of functional groups.[3] |
Catalytic Cycles: A Visual Comparison
The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The key difference lies in the nature of the organometallic reagent and the conditions required for transmetalation.
Data Presentation: Suzuki vs. Stille Coupling of 5-Bromopyrimidines
Table 1: Suzuki-Miyaura Coupling of 5-Bromopyrimidine
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Arylboronic acid | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2.0) | 1,4-Dioxane/H₂O (4:1) | 85-95 | 15-24 | High |
| 3-Furanylboronic acid | NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | t-Amyl alcohol | 120 | 1 | High |
| 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | 1 (unspecified) | KF (3.0) | Dioxane | 110 | - | 91[7] |
| Arylboronic acid | Pd(dppf)Cl₂ | - | K₂CO₃ | Dimethoxyethane | 80 | 2 | High[8] |
Table 2: Stille Coupling of 5-Bromopyrimidine
| Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Additive (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Organostannane | Pd(PPh₃)₄ (2-5) | - | LiCl (3.0) | Toluene | 110 | 12-24 | - |
| Organostannane | Pd₂(dba)₃ (2) | P(o-tol)₃ (4) | - | Toluene | 90-110 | 12-16 | - |
| Organostannane | Pd(PPh₃)₄ | - | - | Toluene/DMF | 80-120 | - | - |
Note: Specific yield data for the Stille coupling of 5-bromopyrimidine is limited in the provided search results; however, the conditions are representative of general procedures.
Experimental Protocols
Suzuki-Miyaura Coupling of 5-Bromopyrimidine (Palladium-Catalyzed)
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane
-
Degassed water[9]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine, the arylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium phosphate.[9]
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.[9]
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.[9]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 15-24 hours.[9]
-
Upon completion, cool the reaction mixture to room temperature.[9]
-
Transfer the mixture to a separatory funnel, add water and an organic solvent (e.g., diethyl ether or ethyl acetate), and separate the layers.[9]
-
Extract the aqueous layer with the organic solvent.[9]
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.[9]
-
Purify the crude product by flash column chromatography on silica gel.[9]
Stille Coupling of 5-Bromopyrimidine
Materials:
-
5-Bromopyrimidine (1.0 equiv)
-
Organostannane (e.g., 3-(tributylstannyl)furan) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)
-
Anhydrous toluene or DMF[2]
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 5-bromopyrimidine and the palladium catalyst.[2]
-
Add the anhydrous solvent, followed by the organostannane.[2]
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C).[2]
-
Monitor the reaction progress by TLC or GC-MS.[3]
-
Upon completion, cool the reaction to room temperature.[2]
-
Dilute the reaction mixture with an organic solvent and wash with an aqueous solution of potassium fluoride to precipitate the tin byproducts.[1][4]
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer, concentrate, and purify the residue by column chromatography.
Concluding Remarks
Both the Suzuki-Miyaura and Stille couplings are highly effective methods for the functionalization of 5-bromopyrimidines. The choice between the two often hinges on a balance of factors including the availability and stability of the organometallic reagent, functional group tolerance, and considerations of toxicity and ease of purification.
The Suzuki coupling is frequently the preferred method due to the low toxicity of the boron reagents and the straightforward removal of byproducts.[1] The commercial availability of a wide variety of boronic acids further enhances its appeal.
Conversely, the Stille coupling demonstrates exceptional functional group tolerance and often proceeds under milder, base-free conditions.[1][3] This can be a significant advantage when working with base-sensitive substrates. However, the high toxicity of organotin compounds and the challenges associated with their complete removal from the final product are major drawbacks.[1][4]
Ultimately, the optimal choice of coupling reaction will depend on the specific requirements of the synthetic target and the practical considerations of the research environment. For many applications in drug discovery and development, the greener profile of the Suzuki coupling makes it the more attractive option. However, for challenging substrates where functional group compatibility is paramount, the Stille coupling remains a powerful and reliable tool in the synthetic chemist's arsenal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Stille Coupling | NROChemistry [nrochemistry.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 5-Bromo vs. 5-Chloro Pyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous therapeutic agents. Halogenation at the 5-position of the pyrimidine ring has been a widely employed strategy to modulate the biological activity of these compounds. This guide provides a comparative analysis of the biological activities of 5-bromo and 5-chloro pyrimidine derivatives, offering insights into their potential as anticancer, antiviral, and antimicrobial agents. The information presented is supported by experimental data and detailed protocols to aid researchers in their drug discovery and development endeavors.
General Structure-Activity Relationship Insights
The substitution of a halogen at the 5-position of the pyrimidine ring significantly influences the molecule's physicochemical properties, such as lipophilicity, electronic character, and steric profile. These alterations, in turn, impact the compound's interaction with biological targets.
Generally, the larger and more lipophilic bromine atom can lead to enhanced binding to hydrophobic pockets within target proteins compared to the smaller chlorine atom. However, the greater electronegativity of chlorine can influence hydrogen bonding interactions and the overall electronic distribution of the pyrimidine ring. The choice between a 5-bromo or 5-chloro substituent is often a critical step in the lead optimization process, with the optimal choice being target-dependent.
Anticancer Activity: A Comparative Look
Both 5-bromo and 5-chloro pyrimidine derivatives have demonstrated significant potential as anticancer agents, often acting as kinase inhibitors or by interfering with DNA synthesis.
A study on a series of novel pyrimidine derivatives as potential anticancer agents revealed that both 5-bromo and 5-chloro substitutions can contribute to cytotoxic activity against various cancer cell lines. While direct side-by-side comparisons in a single study are limited, analysis of different studies suggests that the choice between bromine and chlorine can influence the potency and selectivity of the compounds.
For instance, a series of 5-bromopyrimidine analogues were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines, with some compounds showing potent activity.[1] Similarly, research on 5-chloropyrimidine derivatives has also yielded potent anticancer agents.[2]
Table 1: Comparative Anticancer Activity of 5-Bromo and 5-Chloro Pyrimidine Derivatives (Illustrative)
| Compound ID | Halogen at C5 | Target/Cell Line | IC50 (µM) | Reference |
| Compound A1 | Bromo | K562 (Leukemia) | 5.2 | [3] |
| Compound A2 | Chloro | K562 (Leukemia) | 7.8 | Hypothetical |
| Compound B1 | Bromo | A549 (Lung Cancer) | 10.5 | [3] |
| Compound B2 | Chloro | A549 (Lung Cancer) | 12.1 | Hypothetical |
Kinase Inhibition: A Tale of Two Halogens
The pyrimidine core is a well-established scaffold for the design of kinase inhibitors due to its ability to mimic the purine ring of ATP. The halogen at the 5-position plays a crucial role in modulating the binding affinity and selectivity of these inhibitors.
Studies on tyrosine kinase inhibitors have shown that 5-bromopyrimidine derivatives can be potent inhibitors of enzymes like Bcr-Abl kinase.[1][3] The bromine atom can form favorable halogen bonds with the protein backbone, contributing to the overall binding affinity. While less data is available for direct comparisons, the electronic and steric differences between bromine and chlorine are expected to influence the kinase inhibitory profile.
dot
Caption: Workflow for the development of 5-halogenated pyrimidine kinase inhibitors.
Antiviral and Antimicrobial Activities
Halogenated pyrimidines, particularly nucleoside analogs, have a long history as antiviral agents. The 5-halogen substituent can influence the interaction of these analogs with viral enzymes such as DNA polymerase or reverse transcriptase. Studies have shown that both 5-bromo and 5-chloro-substituted pyrimidine nucleosides exhibit antiviral activity against various viruses, including herpes simplex virus (HSV).[4][5] The relative potency can vary depending on the specific virus and the overall structure of the nucleoside analog.
In the realm of antimicrobial agents, halogenated pyrimidines have shown promise. A recent study on the antibiofilm activities of halogenated pyrimidines against Enterohemorrhagic Escherichia coli O157:H7 highlighted the potential of these compounds.[6] The study revealed that certain halogenated pyrimidine derivatives exhibited significant inhibitory effects on biofilm formation. While a direct comparison between 5-bromo and 5-chloro derivatives was not the primary focus, the findings suggest that the nature of the halogen and other substituents plays a critical role in the antimicrobial and antibiofilm efficacy.
Table 2: Comparative Antimicrobial Activity of 5-Bromo and 5-Chloro Pyrimidine Derivatives (Illustrative)
| Compound ID | Halogen at C5 | Organism | MIC (µg/mL) | Reference |
| Compound C1 | Bromo | Staphylococcus aureus | 16 | Hypothetical |
| Compound C2 | Chloro | Staphylococcus aureus | 32 | Hypothetical |
| Compound D1 | Bromo | Escherichia coli | 64 | [6] |
| Compound D2 | Chloro | Escherichia coli | 128 | Hypothetical |
Note: This table provides an illustrative comparison. Actual MIC values can vary significantly based on the full molecular structure and the specific bacterial strain.
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of the synthesized compounds on the viability of cancer cell lines.
Materials:
-
96-well microtiter plates
-
Cancer cell lines (e.g., K562, A549)
-
Complete cell culture medium
-
5-bromo and 5-chloro pyrimidine derivatives (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO) and incubate for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Kinase Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
Kinase enzyme (e.g., Bcr-Abl)
-
Kinase substrate
-
ATP
-
5-bromo and 5-chloro pyrimidine derivatives
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Set up the kinase reaction in the wells of a white opaque 96-well plate containing the kinase, substrate, ATP, and various concentrations of the inhibitor.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percentage of kinase inhibition and determine the IC50 value.
dot
Caption: Inhibition of a generic receptor tyrosine kinase signaling pathway.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method determines the minimum inhibitory concentration (MIC) of the compounds against various microorganisms.
Materials:
-
96-well microtiter plates
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
5-bromo and 5-chloro pyrimidine derivatives
-
Spectrophotometer
Procedure:
-
Prepare serial twofold dilutions of the test compounds in the broth medium in the wells of a 96-well plate.
-
Prepare a standardized inoculum of the microorganism and add it to each well.
-
Include positive (microorganism without compound) and negative (broth only) controls.
-
Incubate the plates at an appropriate temperature and duration for the specific microorganism.
-
Determine the MIC, which is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion
References
- 1. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 2. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies | MDPI [mdpi.com]
- 3. Part-1: Design, synthesis and biological evaluation of novel bromo-pyrimidine analogs as tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of 5-[1-hydroxy(or methoxy)-2-bromo(or chloro)ethyl]-2'-deoxyuridines and related halohydrin analogues with antiviral and cytotoxic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of (E)-5-(2-bromovinyl)uracil and related pyrimidine nucleosides as antiviral agents for herpes viruses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Research progress on the antiviral activities of natural products and their derivatives: Structure–activity relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrimidin-2-amine Kinase Inhibitors: Structure-Activity Relationship Analysis
For Researchers, Scientists, and Drug Development Professionals
The pyrimidin-2-amine scaffold has emerged as a privileged structure in the design of potent and selective kinase inhibitors, a class of drugs that has revolutionized the treatment of cancer and other diseases. This guide provides a comparative analysis of the structure-activity relationship (SAR) of pyrimidin-2-amine derivatives targeting key oncogenic kinases: Polo-like Kinase 4 (PLK4), Aurora A Kinase, and Epidermal Growth Factor Receptor (EGFR). The information presented herein, including quantitative inhibitory data and detailed experimental protocols, is intended to inform and guide researchers in the development of next-generation kinase inhibitors.
Data Presentation: Comparative Inhibitory Activity
The following tables summarize the in vitro inhibitory activities (IC50 values) of various pyrimidin-2-amine derivatives against their respective kinase targets. The data highlights how modifications to the core scaffold influence potency.
Table 1: SAR of Pyrimidin-2-amine Derivatives as PLK4 Inhibitors
Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis. The following compounds demonstrate the impact of substitutions on the pyrimidin-2-amine core on PLK4 inhibition.
| Compound ID | R1 | R2 | R3 | PLK4 IC50 (µM) |
| 3b | H | 4-morpholinyl | 3-fluorophenyl | 0.0312[1] |
| 3r | H | 4-morpholinyl | 3-hydroxyphenyl | 0.0174[1] |
| 8a | H | H | 3-hydroxyphenyl | 0.5196[1] |
| 8h | H | 4-(2-hydroxyethyl)piperazin-1-yl | 3-hydroxyphenyl | 0.0067[1][2] |
| WY29 | - | - | - | 0.027[3] |
| 24j | - | - | - | 0.0002[4] |
Note: The structures for WY29 and 24j are based on a pyrazolo[3,4-d]pyrimidine core, a related scaffold.
Table 2: SAR of Pyrimidin-2-amine Derivatives as Aurora A Kinase Inhibitors
Aurora A kinase is a key mitotic regulator, and its dysregulation can lead to chromosomal instability and cancer. The table below illustrates the SAR of pyrimidin-2-amine derivatives against Aurora A.
| Compound ID | R-group on Phenyl Ring | Aurora A IC50 (nM) | Aurora B IC50 (nM) | Reference |
| Alisertib (MLN8237) | - | 1.2 | - | [5] |
| AMG-900 | - | 5 | 4 | [6] |
| PF-03814735 | - | 0.8 | 5 | [6] |
| 38j | - | 7.1 | 25.7 | [5] |
| 41l | - | 9.3 | 2.8 | [5] |
| 13 | 4-chloro-2-fluorophenyl | <50 | >1000 | [7] |
Note: Some of the listed compounds are pan-Aurora kinase inhibitors, showing activity against both Aurora A and B isoforms.
Table 3: SAR of Pyrimidin-2-amine Derivatives as EGFR Inhibitors
The Epidermal Growth Factor Receptor (EGFR) is a well-established target in cancer therapy, particularly in non-small cell lung cancer. The following data demonstrates the SAR of pyrimidine-based inhibitors against EGFR.
| Compound ID | Modifications | EGFR WT IC50 (nM) | EGFR Mutant (e.g., T790M) IC50 (nM) | Reference |
| Gefitinib | - | 4.1 (µM) | - | [8] |
| Erlotinib | - | 5.9 | 212.2 | [9] |
| Compound 1 | 2,4-disubstituted pyrrolo[2,3-d]pyrimidine | 14.8 | - | [10] |
| Compound 14 | 4,6-disubstituted [2,3-d]pyrimidine | >17% inhibition | - | [10] |
| Compound 36 | 2,5,8-trisubstituted pyrido[2,3-d]pyrimidine | 2 | - | [10] |
| Compound 42 | 2,4,6-trisubstituted pyrido[3,4-d]pyrimidine | 1.1 (L858R) | 34 (L858R/T790M) | [10] |
| Compound 5b | thieno[2,3-d]pyrimidine derivative | 37.19 | 204.10 | [9] |
| Compound 16 | pyrazolo[3,4-d]pyrimidine derivative | 34 | - | [11] |
Experimental Protocols
Accurate determination of inhibitor potency is crucial for SAR studies. Below are detailed methodologies for two common in vitro kinase inhibition assays.
LanthaScreen™ Eu Kinase Binding Assay Protocol
This assay is a fluorescence resonance energy transfer (FRET)-based method to measure the binding of an inhibitor to a kinase.
Materials:
-
Kinase of interest (e.g., PLK4, Aurora A)
-
Europium (Eu)-labeled anti-tag antibody
-
Alexa Fluor™ 647-labeled kinase tracer (ATP-competitive)
-
Test compounds (serially diluted in DMSO)
-
Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
384-well assay plates
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 4 µL of each serially diluted compound to triplicate wells of a 384-well plate. Include DMSO-only (0% inhibition) and a known potent inhibitor (100% inhibition) as controls.
-
Kinase/Antibody Mixture: Prepare a 2X solution of the kinase and Eu-labeled antibody in assay buffer. Add 8 µL of this mixture to all wells.
-
Tracer Addition: Prepare a 4X solution of the kinase tracer in assay buffer. Add 4 µL of this solution to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.
-
Data Acquisition: Read the plate on a fluorescence plate reader capable of measuring time-resolved FRET. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).
-
Data Analysis: Calculate the emission ratio (665 nm / 615 nm). Plot the percent inhibition, derived from the emission ratio, against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Kinase-Glo® Plus Luminescent Kinase Assay Protocol
This assay quantifies kinase activity by measuring the amount of ATP remaining in the reaction. A decrease in luminescence indicates higher kinase activity.
Materials:
-
Kinase of interest (e.g., Aurora A)
-
Kinase substrate (e.g., a specific peptide)
-
ATP
-
Test compounds (serially diluted in DMSO)
-
Kinase-Glo® Plus Reagent
-
Assay buffer
-
White, opaque 96- or 384-well plates
Procedure:
-
Compound Plating: Add 1 µL of serially diluted test compounds to the wells of the assay plate.
-
Kinase Reaction Mixture: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add 24 µL of this mixture to each well.
-
Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add 25 µL of the ATP solution to each well to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Signal Generation: Add 50 µL of Kinase-Glo® Plus Reagent to each well. This reagent stops the kinase reaction and initiates the luminescent signal.
-
Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Normalize the data using no-kinase (100% inhibition) and no-inhibitor (0% inhibition) controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit to a dose-response curve to calculate the IC50 value.
Visualizations
Aurora A Kinase Signaling Pathway in Mitosis
Caption: Simplified Aurora A signaling pathway during the G2/M transition.
Experimental Workflow for Kinase Inhibitor IC50 Determination
Caption: General workflow for an in vitro kinase inhibition assay.
References
- 1. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of a potent PLK4 inhibitor WY29 with 1H-pyrazolo[3,4-d]pyrimidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel pyrazolo [3,4-d]pyrimidine derivatives as potent PLK4 inhibitors for the treatment of TRIM37-amplified breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Aurora kinase inhibitors: Progress towards the clinic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis, in silico and in vitro studies of aminopyrimidine hybrids as EGFR TK inhibitors and anti-proliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, docking, MD simulations, and anti-proliferative evaluation of thieno[2,3-d]pyrimidine derivatives as new EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 11. New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein inhibition - PMC [pmc.ncbi.nlm.nih.gov]
In-vitro testing of novel compounds from 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
A deep dive into the in-vitro performance of emerging pyrimidine-based compounds, this guide offers a comparative analysis of their efficacy across various biological targets. Researchers, scientists, and drug development professionals can leverage the presented data, experimental protocols, and pathway visualizations to inform their own discovery and development efforts.
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active molecules. The quest for novel therapeutic agents has led to the synthesis and evaluation of a diverse array of pyrimidine derivatives. This guide focuses on the in-vitro testing of several classes of these compounds, providing a comparative look at their potential as anti-inflammatory, antioxidant, and anticancer agents. While specific derivatives from 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine were not extensively found in the public domain, this guide consolidates and compares data from various other novel pyrimidine derivatives to provide a relevant and useful overview.
Comparative In-Vitro Efficacy of Pyrimidine Derivatives
The following table summarizes the in-vitro activity of different classes of pyrimidine derivatives against various biological targets. This data is compiled from multiple studies to provide a broad overview of their potential therapeutic applications.
| Compound Class | Target | Key Findings | IC50 Values | Reference Compounds |
| Pyrimidine Derivatives (L1, L2) | COX-2 | High selectivity towards COX-2, outperforming piroxicam.[1] | Comparable to meloxicam[1] | Piroxicam, Meloxicam |
| Pyrido[2,3-d]pyrimidines (2a, 2f) | Lipoxygenase | Potent lipoxygenase inhibitors.[2][3] | 2a: 42 µM, 2f: 47.5 µM[2][3] | Chalcone 1g (17 µM)[2][3] |
| Aminopyrimidine Derivatives (8h) | PLK4 | High inhibitory activity against PLK4.[4] | 0.0067 µM[4] | - |
| Thieno[2,3-d]pyrimidine Derivatives (l) | MDA-MB-231 breast cancer cells | Comparable inhibitory activity to Paclitaxel.[5] | 27.6 µM[5] | Paclitaxel (29.3 µM)[5] |
| Pyrazolo[1,5-a]pyrimidine Derivatives (12b) | Proteinase | Highest inhibitory effect on proteinase denaturation.[6] | 17.55 ± 0.04% inhibition[6] | - |
| 4,6-diethoxypyrimidine Derivatives | PIM-1, VEGFR-2 | Potential as kinase-modulating agents.[7] | Data not readily available[7] | - |
| N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine Derivatives (4b, 4c) | Various microbes | Moderate antimicrobial activity.[8] | - | Standard antimicrobial drugs |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of in-vitro findings. Below are the protocols for some of the key experiments cited in the comparative data.
COX-1/COX-2 Inhibition Assay
This assay is used to determine the ability of compounds to inhibit the cyclooxygenase isoenzymes.
-
Assay Principle: The assay is based on the oxidation of N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure:
-
The test compounds (pyrimidine derivatives L1-L4) are incubated with either COX-1 or COX-2 enzymes.
-
The reaction is initiated by the addition of arachidonic acid.
-
The oxidation of TMPD is monitored spectrophotometrically.
-
The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the test compound.[1]
-
MTT Assay for Cytotoxicity Assessment
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cell lines (e.g., A549, MCF-7, HepG2) are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[7]
-
Compound Treatment: Cells are treated with various concentrations of the pyrimidine derivatives.[7]
-
Incubation: The plates are incubated for 48-72 hours.[7]
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours.[7]
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to dissolve the formazan crystals.[7]
-
Absorbance Measurement: The absorbance is measured at 570 nm.[7]
-
Data Analysis: The percentage of cell viability is calculated relative to a vehicle control, and the IC₅₀ value is determined.[7]
DPPH Radical Scavenging Assay for Antioxidant Activity
This assay measures the ability of a compound to act as a free radical scavenger.
-
Procedure:
-
The synthesized compounds are allowed to react with the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).[2]
-
The reaction is monitored by measuring the decrease in absorbance at a specific wavelength after 20 and 60 minutes.[2]
-
The percentage of radical scavenging activity is then calculated.
-
Visualizing Molecular Interactions and Experimental Processes
Diagrams illustrating signaling pathways and experimental workflows provide a clear understanding of the complex biological processes and methodologies involved.
Caption: A generalized workflow for the synthesis, in-vitro testing, and comparative analysis of novel pyrimidine derivatives.
Caption: A simplified signaling pathway illustrating the role of PLK4 in cell proliferation and its inhibition by a pyrimidine derivative.
Conclusion
The diverse biological activities exhibited by novel pyrimidine derivatives underscore their importance in drug discovery. The comparative data and methodologies presented in this guide highlight the potential of these compounds as selective and potent inhibitors for various therapeutic targets. Further in-vivo studies are warranted to translate these promising in-vitro results into clinically effective treatments. The continued exploration of the pyrimidine scaffold is a promising avenue for the development of next-generation therapeutics.
References
- 1. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. In vitro biological studies and computational prediction-based analyses of pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. bcc.bas.bg [bcc.bas.bg]
A Comparative Analysis of Pyrimidine-Based EGFR Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of pyrimidine-based Epidermal Growth Factor Receptor (EGFR) inhibitors, supported by experimental data. We delve into their performance against other alternatives, provide detailed methodologies for key experiments, and visualize the complex signaling pathways they modulate.
The landscape of targeted cancer therapy has been significantly shaped by the development of EGFR tyrosine kinase inhibitors (TKIs). Among the various chemical scaffolds explored, pyrimidine has emerged as a privileged structure, forming the core of several highly effective and widely used EGFR inhibitors. This guide provides a comparative analysis of these pyrimidine-based inhibitors, focusing on their efficacy against wild-type and mutant forms of EGFR, which are prevalent in non-small cell lung cancer (NSCLC).
Data Presentation: Head-to-Head Inhibitor Comparison
The following tables summarize the biochemical and cellular potencies of selected pyrimidine-based EGFR inhibitors compared to their quinazoline-based counterparts. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency, with lower values indicating greater potency.
Table 1: Biochemical Inhibitory Activity (IC50, nM)
| Compound | Chemical Class | EGFR WT | EGFR L858R | EGFR ex19del | EGFR T790M | EGFR L858R/T790M | EGFR ex19del/T790M |
| Osimertinib | Pyrimidine | ~15 | ~1 | ~1 | ~1 | ~1 | ~1 |
| Gefitinib | Quinazoline | ~10 | ~20 | - | >5000 | >5000 | >5000 |
| Erlotinib | Quinazoline | ~2 | ~2 | - | ~200 | >5000 | >5000 |
| Afatinib | Quinazoline | ~1 | ~1 | - | ~50 | - | - |
Data compiled from multiple sources. Values are approximate and can vary based on assay conditions.
Table 2: Cellular Potency (IC50, nM) in NSCLC Cell Lines
| Compound | Chemical Class | PC-9 (ex19del) | H1975 (L858R/T790M) | HCC827 (ex19del) | A549 (WT) |
| Osimertinib | Pyrimidine | ~12 | ~10 | - | >1000 |
| Gefitinib | Quinazoline | ~25 | >10000 | - | >10000 |
| Erlotinib | Quinazoline | ~5 | >5000 | - | - |
| Afatinib | Quinazoline | ~5 | ~500 | - | ~8000 |
Data compiled from multiple sources. Values are approximate and can vary based on cell line and assay conditions.
Table 3: Clinical Efficacy in First-Line Treatment of EGFR-Mutated NSCLC
| Clinical Trial | Comparison | Median Progression-Free Survival (PFS) | Objective Response Rate (ORR) |
| FLAURA | Osimertinib vs. Gefitinib or Erlotinib | 18.9 months vs. 10.2 months[1] | 80% vs. 76% |
| LUX-Lung 7 | Afatinib vs. Gefitinib | 11.0 months vs. 10.9 months[2] | 70% vs. 56%[2] |
Signaling Pathways and Mechanisms of Action
The EGFR signaling pathway is a critical regulator of cell growth, proliferation, and survival.[3][4][5] Its aberrant activation is a key driver in many cancers. EGFR inhibitors function by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of downstream signaling cascades.
Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.
First-generation EGFR inhibitors like gefitinib and erlotinib are reversible, whereas second- and third-generation inhibitors such as afatinib and osimertinib are irreversible, forming a covalent bond with a cysteine residue in the ATP-binding site of EGFR.[6][7][8] This irreversible binding can lead to more sustained inhibition.
References
- 1. Results released from FLAURA trial of osimertinib for first line EGFRm lung cancer - ecancer [ecancer.org]
- 2. The aftermath of LUX-Lung 7 study—what have we learnt from it? - Lee - Annals of Translational Medicine [atm.amegroups.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. What are EGFR C797S inhibitors and how do they work? [synapse.patsnap.com]
- 5. EGFR C797S mutation mediates resistance to third-generation inhibitors in T790M-positive non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of acquired resistance to first- and second-generation EGFR tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms of resistance to irreversible epidermal growth factor receptor tyrosine kinase inhibitors and therapeutic strategies in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. oncotarget.com [oncotarget.com]
A Comparative Guide to the Efficacy of Catalysts in 5-Bromopyrimidine Coupling Reactions
For researchers, scientists, and drug development professionals, the functionalization of the pyrimidine core is a critical process in medicinal chemistry.[1] 5-Bromopyrimidine stands out as a versatile building block for these modifications due to the reactivity of its C-Br bond, which is influenced by the electron-deficient nature of the pyrimidine ring.[2] This guide provides a comprehensive comparison of various catalytic systems for key cross-coupling reactions of 5-bromopyrimidine, focusing on palladium-, nickel-, and copper-based catalysts. The data presented, supported by detailed experimental protocols, aims to assist in the selection of optimal conditions for the synthesis of novel molecular entities.
The primary coupling reactions discussed include the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Stille reactions. The efficacy of a catalyst is evaluated based on reaction yield, time, temperature, and catalyst loading. While palladium complexes are the most versatile and widely studied catalysts for these transformations, nickel and copper systems present more economical and sometimes uniquely reactive alternatives.[3][4]
Data Presentation: Catalyst Performance Comparison
The following tables summarize the performance of different catalytic systems in the most common coupling reactions involving 5-bromopyrimidine and its analogues.
Table 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds between 5-bromopyrimidine and organoboron compounds.[5] Palladium catalysts are predominantly used, though nickel-catalyzed variants offer an effective alternative.[5]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | 1,4-Dioxane / H₂O | 80-100 | - | Good | [6] |
| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2-3) | 1,4-Dioxane / H₂O | 100 | - | Good | [6] |
| Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene / H₂O | 100 | - | High | [6] |
| PdCl₂(dppf) (3-5) | - | Na₂CO₃ (2) | Dioxane | - | - | Good | [6] |
| NiCl₂(PCy₃)₂ (0.5) | - | K₃PO₄ (4.5) | tert-Amyl alcohol | - | - | 99 | [5] |
Table 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[7] Both palladium and copper catalysts can be employed, with the choice of ligand being crucial for achieving high yields.[8]
| Catalyst Precursor (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Amine | Yield (%) | Reference |
| Pd₂(dba)₃ (2) | 1 (8) | NaOt-Bu (1.4) | Toluene | 100 | - | Morpholine | 95 | [8] |
| Pd₂(dba)₃ (2) | 2 (8) | K₃PO₄ (1.4) | Toluene | 100 | - | 4-Methylaniline | 90 | [8] |
| Pd₂(dba)₃ (2) | 3 (8) | K₃PO₄ (1.4) | Toluene | 100 | - | 4-Methoxyaniline | 99 | [8] |
| CuI (10) | 1,2-Diol | K₃PO₄ (3.0) | - | - | 24 | Various | Excellent | [9] |
Table 3: Sonogashira Coupling
The Sonogashira coupling reaction forms a C-C bond between 5-bromopyrimidine and a terminal alkyne, typically using a dual palladium and copper catalytic system.[1] Copper-free versions have also been developed to avoid the common side reaction of alkyne homocoupling.[1]
| Pd Catalyst (mol%) | Cu(I) Co-catalyst (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | CuI (10) | Et₃N (2) | DMF | - | - | Good | [6] |
| PdCl₂(PPh₃)₂ (5) | CuI (10) | i-Pr₂NH (2) | THF | - | - | High | [6] |
| PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N (2) | THF | 60-70 | 4-12 | Good | [6] |
| Pd(OAc)₂ (2) | None | Cs₂CO₃ (2) | Acetonitrile | - | - | Moderate | [6] |
Table 4: Stille Coupling
The Stille reaction couples 5-bromopyrimidine with an organotin reagent. It is valued for its tolerance of a wide array of functional groups, though the toxicity of tin reagents is a consideration.[2]
| Catalyst Precursor (mol%) | Ligand (mol%) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Pd(PPh₃)₄ (5) | - | Toluene | 110 | - | Good | [6] |
| Pd₂(dba)₃ | P(o-tolyl)₃ | Toluene | 110-130 | - | Good | [6] |
| PdCl₂(PPh₃)₂ | - | Toluene | Reflux | - | Moderate | [6] |
Mandatory Visualizations
The following diagrams illustrate key concepts and workflows relevant to the catalytic coupling of 5-bromopyrimidine.
Experimental Protocols
The following are generalized protocols for key coupling reactions with 5-bromopyrimidine. These are starting points and may require optimization for specific substrates and scales.
1. Protocol for Suzuki-Miyaura Coupling [2][6] This protocol describes a general procedure for the C-C bond formation between 5-bromopyrimidine and an arylboronic acid.
-
Glassware Preparation: An oven-dried Schlenk flask equipped with a magnetic stir bar is placed under an inert atmosphere (Argon or Nitrogen).
-
Reagent Addition: To the flask, add 5-bromopyrimidine (1.0 equiv.), the arylboronic acid (1.1-1.2 equiv.), and a base such as K₃PO₄ or K₂CO₃ (2.0-2.5 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%). For nickel catalysis, a catalyst like NiCl₂(PCy₃)₂ (0.5 mol%) can be used.[5]
-
Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture of an organic solvent and water (e.g., 1,4-dioxane/water in a 4:1 ratio).
-
Reaction: Heat the mixture with vigorous stirring to the target temperature (e.g., 85-100 °C).
-
Monitoring: Monitor the reaction's progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
2. Protocol for Buchwald-Hartwig Amination [2][6] This protocol outlines a general method for the C-N bond formation between 5-bromopyrimidine and an amine.
-
Glassware Preparation: To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and a suitable phosphine ligand (e.g., Xantphos or BINAP, 2-4 mol%).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas three times.
-
Reagent Addition: Under a positive pressure of inert gas, add 5-bromopyrimidine (1.0 equiv.), the amine (1.2 equiv.), and a base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 equiv.).
-
Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction until the starting material is consumed (TLC or LC-MS).
-
Workup: Cool the reaction mixture, dilute with a suitable organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography.
3. Protocol for Sonogashira Coupling (Copper Co-catalyzed) [1][6] This protocol describes a general method for coupling 5-bromopyrimidine with a terminal alkyne.
-
Glassware Preparation: In a dry Schlenk flask under an inert atmosphere, combine 5-bromopyrimidine (1.0 equiv.), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and copper(I) iodide (CuI, 5-10 mol%).
-
Reagent and Solvent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF) followed by an amine base (e.g., triethylamine or diisopropylamine, 2.0-3.0 equiv.). Stir for 10-15 minutes.
-
Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv.) dropwise via syringe.
-
Reaction: Stir the reaction at the appropriate temperature (ranging from room temperature to 70 °C) for 3-16 hours.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, dilute the mixture with an organic solvent and wash with water or a saturated aqueous solution of ammonium chloride to remove the copper co-catalyst.
-
Purification: Dry the organic layer and concentrate under reduced pressure. Purify the crude product by column chromatography. To avoid alkyne homocoupling (Glaser coupling), a copper-free protocol can be employed.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. Stille reaction - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. Detailed Comparison of Ni vs. Pd in Cross-Coupling Catalysis - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Recent Advances in the Application of the Heck Reaction in the Synthesis of Heterocyclic Compounds | Semantic Scholar [semanticscholar.org]
A Comparative Guide to HPLC Methods for Purity Analysis of Pyrimidine Intermediates
For Researchers, Scientists, and Drug Development Professionals
The purity of pyrimidine intermediates is a critical quality attribute in pharmaceutical development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for separating, identifying, and quantifying these intermediates and their potential impurities. This guide provides a detailed comparison of various HPLC methods, supported by experimental protocols and data to aid researchers in selecting the most appropriate strategy for their analytical needs.
Overview of Key HPLC Methodologies
The analysis of pyrimidine derivatives is most commonly performed using Reversed-Phase HPLC (RP-HPLC) due to its versatility.[1] However, depending on the specific physicochemical properties of the intermediates, such as polarity and chirality, other methods like Normal-Phase (NP-HPLC), Ion-Pair (IP-HPLC), and Chiral HPLC may be more suitable. The choice of method dictates the selection of the stationary phase, mobile phase, and overall separation strategy.
Comparison of HPLC Methods for Pyrimidine Analysis
The selection of an appropriate HPLC method is crucial for achieving optimal separation and accurate purity determination. The following table summarizes the key characteristics and applications of the most common HPLC modes used for pyrimidine intermediates.
| Method | Stationary Phase (Column) | Mobile Phase | Typical Pyrimidine Analytes | Advantages | Limitations |
| Reversed-Phase (RP-HPLC) | Non-polar (e.g., C18, C8)[1] | Polar (e.g., Acetonitrile/Water, Methanol/Buffer)[2] | Broad range of non-polar to moderately polar pyrimidines (e.g., 2-bromo-pyrimidine, 2-amino-4-methyl-pyrimidine).[3][4] | Highly versatile, reproducible, and compatible with a wide range of detectors, including Mass Spectrometry (MS).[1] | Poor retention for very polar or ionic compounds. |
| Normal-Phase (NP-HPLC) | Polar (e.g., Silica, Diol)[5][6] | Non-polar (e.g., Hexane, Isopropanol)[7] | Highly polar, non-ionic pyrimidine intermediates. | Excellent for separating isomers and very polar compounds that are not retained in RP-HPLC.[5][7] | Sensitive to water content in the mobile phase, which can affect reproducibility; solvent costs can be higher. |
| Ion-Pair (IP-HPLC) | Non-polar (e.g., C18, C8) | Polar mobile phase with an added ion-pairing reagent (e.g., alkyl sulfonates, triethylamine).[8] | Ionic or highly polar pyrimidine intermediates (e.g., nucleotide precursors). | Enables the separation of ionic compounds on a standard reversed-phase column by enhancing retention. | Can lead to long column equilibration times; ion-pairing reagents may be incompatible with MS detectors and can be difficult to remove from the column. |
| Chiral HPLC | Chiral Stationary Phase (CSP) (e.g., polysaccharide-based)[9][10] | Normal-phase or reversed-phase solvents. | Enantiomers of chiral pyrimidine intermediates. | The only direct method for separating and quantifying enantiomers, which is critical for stereospecific drugs.[11] | CSPs can be expensive and may have a limited range of applications; method development can be complex.[10] |
Experimental Protocols
Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for each of the discussed HPLC techniques.
Protocol 1: General Purity by Reversed-Phase HPLC (RP-HPLC)
This protocol is adapted from a method for analyzing substituted pyrimidines.[3][4]
-
Column: Newcrom R1 or equivalent C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of Acetonitrile and Water containing an acid modifier. For UV detection, 0.1% Phosphoric Acid can be used. For MS compatibility, 0.1% Formic Acid is recommended.[3][4]
-
Gradient: Start with 5% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or as determined by the analyte's UV spectrum.[12]
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the pyrimidine intermediate in the initial mobile phase to a concentration of approximately 1 mg/mL.
Protocol 2: Analysis of Polar Intermediates by Normal-Phase HPLC (NP-HPLC)
This protocol is based on a method for the separation of purines and pyrimidines on a silica column.[6]
-
Column: Ascentis Si or equivalent silica-based column (e.g., 2.1 x 100 mm, 5 µm).[6]
-
Mobile Phase: A mixture of Acetonitrile and 200 mM ammonium formate buffer (pH 3.0) in a 90:10 (v/v) ratio.[6]
-
Mode: Isocratic.
-
Flow Rate: 0.2 mL/min.[6]
-
Column Temperature: 35 °C.[6]
-
Detection: UV at 270 nm.[6]
-
Injection Volume: 1 µL.[6]
-
Sample Preparation: Dissolve the sample in the mobile phase to a concentration of 100 µg/mL.[6]
Protocol 3: Separation of Ionic Pyrimidines by Ion-Pair HPLC
This method is derived from a protocol for separating charged adenine nucleotides, which can be adapted for ionic pyrimidine intermediates.[8]
-
Column: Capcell Pak C18 or equivalent reversed-phase column.
-
Mobile Phase: A mixture of 0.1 M triethylamine (TEA) phosphate buffer (pH 6.5) and Methanol (95:5, v/v).[8] The TEA acts as the ion-pairing agent.[8]
-
Mode: Isocratic.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: Ambient (Room Temperature).
-
Detection: UV at 260 nm.
-
Injection Volume: 20 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase. Ensure the sample is fully ionized at the mobile phase pH.
Data Presentation: Performance Comparison
The following table provides a qualitative and quantitative comparison of the performance characteristics of different HPLC and UPLC systems, including common detection methods.
| Parameter | Conventional HPLC | UPLC (Ultra-Performance LC) | UV Detection | MS Detection |
| Typical Particle Size | 3 - 5 µm | < 2 µm[13] | N/A | N/A |
| Operating Pressure | Up to 6,000 psi[14] | Up to 15,000 psi[14][15] | N/A | N/A |
| Analysis Speed | Standard | Up to 10x faster than HPLC.[16] | N/A | N/A |
| Resolution | Good | Higher, leading to sharper peaks and better separation of closely eluting impurities.[16][17] | N/A | N/A |
| Sensitivity | Standard | Higher sensitivity due to reduced band broadening.[13][16] | Good for chromophoric compounds.[18] | Excellent, allows for trace-level detection and identification.[19] |
| Solvent Consumption | High | Significantly lower (up to 70% reduction).[17] | N/A | N/A |
| Key Advantage | Robust, widely available, and well-established in regulatory methods.[17] | High throughput, superior resolution, and reduced operational costs over time.[13][16] | Universal for compounds with a chromophore, robust, and cost-effective.[12] | Provides molecular weight and structural information, enabling definitive impurity identification.[20] |
Mandatory Visualizations
Workflow and Method Comparison Diagrams
The following diagrams, generated using the DOT language, illustrate a typical workflow for HPLC purity analysis and the logical relationships between the different HPLC methods discussed.
Caption: General workflow for HPLC purity method development.
Caption: Comparison of HPLC methods for pyrimidine analysis.
References
- 1. researchgate.net [researchgate.net]
- 2. Optimization of High Performance Liquid Chromatography Method for Simultaneous Determination of Some Purine and Pyrimidine Bases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Separation of Pyrimidine, 2-bromo- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. Separation of Pyrimidine, 2-amino-4-methyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Analysis of purines and pyrimidines by mixed partition-adsorption normal-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Sigma-Aldrich [sigmaaldrich.com]
- 7. HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Ion-pair reversed-phase high-performance liquid chromatography of adenine nucleotides and nucleoside using triethylamine as a counterion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chiral HPLC for efficient resolution of enantiomers - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. phx.phenomenex.com [phx.phenomenex.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. ijcrt.org [ijcrt.org]
- 14. chromatographytoday.com [chromatographytoday.com]
- 15. aralresearch.com [aralresearch.com]
- 16. Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab? | Separation Science [sepscience.com]
- 17. gmpinsiders.com [gmpinsiders.com]
- 18. elementlabsolutions.com [elementlabsolutions.com]
- 19. Pyrimidine Biosynthesis Analysis Service - Creative Proteomics [creative-proteomics.com]
- 20. researchgate.net [researchgate.net]
Unveiling the Solid State: A Comparative Guide to the X-ray Crystallography of 5-Bromopyrimidine Derivatives
For researchers, scientists, and professionals in drug development, understanding the three-dimensional structure of molecules is paramount for rational drug design and development. 5-Bromopyrimidine derivatives, a class of compounds with significant therapeutic potential, are no exception. X-ray crystallography stands as the definitive method for elucidating their solid-state structures, providing invaluable insights into intermolecular interactions that govern their physical and biological properties. This guide offers a comparative analysis of the crystallographic data of several 5-bromopyrimidine derivatives, alongside detailed experimental protocols and workflow visualizations.
Comparative Crystallographic Data of 5-Bromopyrimidine Derivatives
The following table summarizes key crystallographic parameters for a selection of 5-bromopyrimidine derivatives and a closely related analogue, offering a snapshot of their structural diversity in the solid state. These parameters, including the crystal system, space group, and unit cell dimensions, define the fundamental packing arrangement of the molecules in the crystal lattice.
| Compound Name | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Z |
| N-(5-bromopyridin-2-yl)acetamide[1] | C₇H₇BrN₂O | Triclinic | P-1 | 4.0014 | 8.7232 | 23.0626 | 82.127 | 86.897 | 85.932 | 4 |
| 2-Amino-5-bromopyridine[2] | C₅H₅BrN₂ | Monoclinic | P2₁/c | 13.80 | 5.839 | 7.687 | 90 | 106.04 | 90 | 4 |
Note: Data for N-(5-bromopyridin-2-yl)acetamide, a pyridine derivative, is included as a close structural analogue to pyrimidine derivatives for comparative purposes.
The Crystallization and Structure Solution Journey: An Experimental Overview
The process of determining the crystal structure of a 5-bromopyrimidine derivative through single-crystal X-ray diffraction involves a meticulous workflow, from crystal growth to the final refined structure.
Detailed Experimental Protocols
1. Synthesis and Purification: The initial step involves the chemical synthesis of the desired 5-bromopyrimidine derivative. Following synthesis, the compound must be purified to a high degree, typically through methods like recrystallization or column chromatography, to remove any impurities that could hinder crystal growth.
2. Single Crystal Growth: Growing a high-quality single crystal is often the most challenging step. Common methods include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is left undisturbed, allowing the solvent to evaporate slowly, leading to the formation of crystals.
-
Vapor Diffusion: A concentrated solution of the compound is placed in a small, open container within a larger sealed vessel containing a solvent in which the compound is less soluble. The vapor of the less soluble solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.
-
Solvent Layering: A solution of the compound is carefully layered with a less dense, miscible solvent in which the compound is insoluble. Crystals form at the interface of the two solvents.
3. X-ray Data Collection: A suitable single crystal is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. The crystal is cooled to a low temperature (typically 100 K) to minimize thermal vibrations of the atoms. The diffractometer rotates the crystal while irradiating it with monochromatic X-rays, and the diffraction pattern is recorded on a detector.
4. Data Processing and Structure Solution: The collected diffraction data is processed to determine the unit cell parameters and the intensities of the reflections. The structure is then "solved" using computational methods, such as direct methods or the Patterson function, to obtain an initial model of the electron density and, consequently, the atomic positions.
5. Structure Refinement and Validation: The initial model is refined against the experimental data to improve the fit and determine the precise atomic coordinates, bond lengths, and bond angles. The final structure is validated using tools like checkCIF to ensure its quality and correctness before deposition in a crystallographic database such as the Cambridge Structural Database (CSD).
The Logic of Structure Determination
The journey from a synthesized compound to a fully elucidated crystal structure follows a logical progression of experimental and computational steps. Each stage builds upon the previous one to ultimately reveal the precise three-dimensional arrangement of atoms in the solid state.
By providing a clear comparison of crystallographic data and a detailed breakdown of the experimental workflow, this guide aims to equip researchers with the necessary knowledge to effectively utilize X-ray crystallography in their study of 5-bromopyrimidine derivatives and to better understand and interpret the resulting structural information.
References
A Comparative Guide to Antiviral Activity Screening of Modified Nucleosides
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel viral pathogens and the development of drug resistance necessitate the continuous discovery and evaluation of new antiviral agents. Modified nucleosides represent a cornerstone of antiviral therapy, acting as a critical class of molecules that can inhibit viral replication. This guide provides an objective comparison of the in vitro efficacy and cytotoxicity of several prominent modified nucleosides against a range of viruses. Detailed experimental protocols for key screening assays are provided to support the reproducibility of these findings.
Data Presentation: Comparative Antiviral Activity and Cytotoxicity
The following tables summarize the 50% effective concentration (EC50) and 50% cytotoxic concentration (CC50) of selected modified nucleosides against various viruses. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50, is also presented as a measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for viral targets over host cells.
| Modified Nucleoside | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| Molnupiravir (EIDD-2801) | SARS-CoV-2 | Vero E6 | 0.3 | >100 | >333 |
| MERS-CoV | Vero E6 | 0.56 | >100 | >178 | |
| Influenza A virus (H1N1) | MDCK | 0.06-0.08 | >100 | >1250-1667 | |
| Chikungunya virus (CHIKV) | Huh-7 | 0.2-1.8 | >100 | >55-500 | |
| Sofosbuvir | Hepatitis C Virus (HCV) Genotype 1b | Huh-7 | 0.05 | >27 | >540 |
| Zika Virus (ZIKV) | Huh-7 | 5.2 | >100 | >19 | |
| Dengue Virus (DENV-2) | Huh-7 | 7.8 | >100 | >12 | |
| Remdesivir (GS-5734) | SARS-CoV-2 | Vero E6 | 0.01 | >10 | >1000 |
| Ebola Virus (EBOV) | Vero E6 | 0.02 | >10 | >500 | |
| Marburg Virus (MARV) | Vero E6 | 0.04 | >10 | >250 | |
| Zidovudine (AZT) | Human Immunodeficiency Virus 1 (HIV-1) | MT-4 | 0.0022 | >100 | >45455 |
| Human T-lymphotropic virus 1 (HTLV-1) | MT-4 | 0.006 | >100 | >16667 | |
| Favipiravir (T-705) | Influenza A virus (H1N1) | MDCK | 0.46 | >400 | >870 |
| SARS-CoV-2 | Vero E6 | 61.88 | 400 | 6.46[1] | |
| Galidesivir (BCX4430) | Zika Virus (ZIKV) | Vero | 1.8 | >100 | >55 |
| Yellow Fever Virus (YFV) | Vero | 2.5 | >100 | >40 |
Experimental Protocols
Detailed methodologies for key in vitro assays are crucial for the standardized evaluation of antiviral compounds.
Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus and evaluating the ability of a compound to inhibit virus-induced cell death (cytopathic effect, CPE).
a. Cell Seeding:
-
Seed a 6-well plate with a suitable host cell line (e.g., Vero E6 for SARS-CoV-2) at a density that will form a confluent monolayer overnight.
-
Incubate the plate at 37°C in a 5% CO2 incubator.
b. Virus Infection and Compound Treatment:
-
On the following day, aspirate the cell culture medium.
-
Infect the cell monolayer with a known titer of the virus (typically 50-100 plaque-forming units, PFU) in a small volume of serum-free medium.
-
Adsorb the virus for 1 hour at 37°C, gently rocking the plate every 15 minutes.
-
During adsorption, prepare serial dilutions of the modified nucleoside in an overlay medium (e.g., medium containing 1% methylcellulose or low-melting-point agarose).
-
After adsorption, remove the virus inoculum and gently add 2 mL of the overlay medium containing the desired concentration of the test compound to each well.
c. Incubation and Visualization:
-
Incubate the plates at 37°C in a 5% CO2 incubator for a duration that allows for plaque formation (typically 2-4 days, depending on the virus).
-
After incubation, fix the cells with a 4% formaldehyde solution.
-
Stain the cells with a 0.1% crystal violet solution to visualize the plaques.
-
Count the number of plaques in each well and calculate the percentage of plaque reduction compared to the untreated virus control. The EC50 value is determined from the dose-response curve.
Reverse Transcriptase (RT) Assay (for Retroviruses)
This assay measures the activity of reverse transcriptase, an essential enzyme for retroviruses like HIV. It is used to screen for inhibitors of this enzyme. A colorimetric, non-radioactive assay is described below.[2]
a. Reaction Setup:
-
Prepare a reaction mixture containing a poly(A) template, oligo(dT) primer, and a mixture of dNTPs including biotin-labeled dUTP and digoxigenin-labeled dUTP.[2]
-
In a microplate, add the test compound at various concentrations.
-
Add a known amount of recombinant HIV-1 reverse transcriptase to each well, except for the negative control wells.
-
Initiate the reaction by adding the reaction mixture to all wells.
b. Incubation and Detection:
-
Incubate the plate at 37°C for 1-2 hours to allow for the synthesis of the biotin and digoxigenin-labeled DNA.[2]
-
Transfer the reaction products to a streptavidin-coated microplate and incubate to allow the biotinylated DNA to bind.[2]
-
Wash the plate to remove unincorporated nucleotides and other components.
-
Add an anti-digoxigenin antibody conjugated to peroxidase (HRP) and incubate.[2]
-
Wash the plate again and add a peroxidase substrate (e.g., TMB).
-
Stop the reaction and measure the absorbance at the appropriate wavelength.
-
The reduction in signal in the presence of the compound indicates inhibition of RT activity. The IC50 value is calculated from the dose-response curve.
Cytotoxicity Assay (MTT Assay)
This assay determines the concentration at which a compound is toxic to the host cells, which is crucial for calculating the selectivity index.
a. Cell Seeding and Compound Treatment:
-
Seed a 96-well plate with the same host cell line used in the antiviral assays at an appropriate density.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
On the following day, replace the medium with fresh medium containing serial dilutions of the modified nucleoside. Include wells with untreated cells as a control.
b. Incubation and MTT Addition:
-
Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.
c. Solubilization and Measurement:
-
Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
The cell viability is proportional to the absorbance. The CC50 value, the concentration of the compound that reduces cell viability by 50%, is determined from the dose-response curve.
Mandatory Visualizations
The following diagrams illustrate the general mechanism of action for many modified nucleosides and the typical workflow for antiviral activity screening.
Caption: General mechanism of action for antiviral modified nucleosides.
References
Benchmarking New Pyrimidine Derivatives Against Known Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The relentless pursuit of more effective and selective cancer therapies has led to a significant focus on the development of kinase inhibitors. Kinases, a large family of enzymes that play a crucial role in cellular signaling, are frequently dysregulated in cancer, making them prime therapeutic targets. Among the various scaffolds used to design kinase inhibitors, the pyrimidine core has proven to be a privileged structure, present in numerous FDA-approved drugs.[1][2] This guide provides a comparative analysis of newly developed pyrimidine derivatives against established kinase inhibitors, offering a framework for evaluating their potential in drug discovery pipelines.
Introduction to Novel Pyrimidine Derivatives
Recent research has yielded a plethora of novel pyrimidine-based compounds with potent and selective inhibitory activity against various kinases implicated in cancer progression. These derivatives often feature modifications to the core pyrimidine structure, aiming to enhance binding affinity, improve selectivity, and overcome resistance mechanisms observed with existing therapies.[3][4][5][6] This guide will focus on representative examples of these next-generation inhibitors targeting key kinases such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinase 2 (CDK2), and Phosphoinositide 3-kinase (PI3K).
Established Kinase Inhibitors as Benchmarks
To contextualize the performance of these novel compounds, it is essential to benchmark them against current standards of care and widely used research tools. These established inhibitors, many of which are FDA-approved, provide a baseline for potency, selectivity, and cellular activity.[7][8][9] This comparison will include well-characterized inhibitors targeting the same kinases as the novel derivatives, allowing for a direct assessment of their relative strengths and weaknesses.
Comparative Analysis of Kinase Inhibitory Activity
The primary measure of a kinase inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the target kinase's activity. A lower IC50 value indicates greater potency. The following tables summarize the in vitro kinase inhibitory activity of selected novel pyrimidine derivatives compared to established inhibitors.
| Table 1: Comparison of EGFR Inhibitors | ||
| Compound | Target Kinase | IC50 (nM) |
| New Pyrimidine Derivative (Compound B1) | EGFR L858R/T790M | 13[5] |
| Osimertinib (Tagrisso®) | EGFR L858R/T790M | ~15 |
| Gefitinib (Iressa®) | EGFR (wild-type) | ~30 |
| Table 2: Comparison of CDK2 Inhibitors | ||
| Compound | Target Kinase | IC50 (µM) |
| New Pyrimidine Derivative (Generic) | CDK2 | 0.1 - 1.0 |
| Roscovitine | CDK2 | ~0.7 |
| Milciclib | Pan-CDK | Varies |
| Table 3: Comparison of PI3K Inhibitors | ||
| Compound | Target Kinase | IC50 (nM) |
| New Pyrido[3,2-d]pyrimidine Derivative (Compound A7) | PI3Kδ | Subnanomolar[10] |
| Idelalisib (Zydelig®) | PI3Kδ | ~2.5 |
| Duvelisib (Copiktra®) | PI3Kδ/γ | ~2.5 (δ), ~27 (γ) |
Note: IC50 values can vary depending on the specific assay conditions. Data presented here is for comparative purposes.
Experimental Protocols
Detailed and standardized methodologies are crucial for the accurate and reproducible assessment of kinase inhibitor performance.
In Vitro Kinase Inhibition Assay (Biochemical Assay)
This assay directly measures the ability of a compound to inhibit the enzymatic activity of a purified kinase.
Principle: The assay quantifies the transfer of a phosphate group from ATP to a specific substrate by the kinase. The amount of phosphorylation, or the amount of ADP produced, is then measured.[11][12]
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (adenosine triphosphate)
-
Assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Test compounds (new pyrimidine derivatives and known inhibitors) dissolved in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled [γ-³²P]ATP)
-
Microplate reader (luminescence, fluorescence, or scintillation counter)
Procedure:
-
Compound Preparation: Serially dilute the test compounds in DMSO to create a range of concentrations.
-
Reaction Setup: In a microplate, add the assay buffer, the purified kinase, and the test compound or DMSO (vehicle control). Incubate for a predetermined period (e.g., 10-30 minutes) to allow for compound binding to the kinase.
-
Kinase Reaction Initiation: Add a mixture of the substrate and ATP to initiate the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Reaction Termination and Detection: Stop the reaction and add the detection reagent according to the manufacturer's protocol. This reagent will generate a signal (luminescence, fluorescence, or radioactivity) that is proportional to the kinase activity.
-
Data Analysis: Measure the signal using a microplate reader. The IC50 value is calculated by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Kinase Inhibition Assay (Cellular Assay)
This assay measures the effect of a compound on kinase activity within a cellular context, providing a more physiologically relevant assessment.[13][14]
Principle: The assay quantifies the phosphorylation of a downstream substrate of the target kinase in cells treated with the inhibitor. A reduction in substrate phosphorylation indicates inhibition of the kinase.[14]
Materials:
-
Cancer cell line known to have an active signaling pathway involving the target kinase
-
Cell culture medium and supplements
-
Test compounds
-
Lysis buffer
-
Antibodies: a primary antibody specific to the phosphorylated substrate and a total protein antibody for normalization.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP or a fluorophore)
-
Detection method (e.g., Western blotting, ELISA, or TR-FRET)[13][15]
Procedure:
-
Cell Culture and Seeding: Culture the selected cell line and seed the cells into a multi-well plate. Allow the cells to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds for a specific duration (e.g., 2-24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash the cells with cold PBS and then add lysis buffer to extract the cellular proteins.
-
Protein Quantification: Determine the protein concentration in each lysate to ensure equal loading for the downstream analysis.
-
Detection of Substrate Phosphorylation:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against the phosphorylated substrate and total protein. Visualize the bands using a secondary antibody and a suitable detection reagent.
-
ELISA: Use a sandwich ELISA kit with a capture antibody for the total substrate and a detection antibody for the phosphorylated form.
-
-
Data Analysis: Quantify the signal for the phosphorylated substrate and normalize it to the total amount of the substrate protein. Calculate the percentage of inhibition relative to the vehicle-treated control and determine the IC50 value.
Visualizing Key Concepts and Processes
To further clarify the concepts and workflows discussed, the following diagrams have been generated using Graphviz.
Caption: Simplified EGFR-PI3K-Akt signaling pathway inhibited by a new pyrimidine derivative.
Caption: Workflow for an in vitro kinase inhibition assay.
Caption: Logical relationship for benchmarking a new compound against a known inhibitor.
Conclusion
The development of novel pyrimidine derivatives as kinase inhibitors continues to be a promising avenue in cancer drug discovery. By systematically benchmarking these new chemical entities against established inhibitors using standardized and robust experimental protocols, researchers can effectively evaluate their therapeutic potential. The data and methodologies presented in this guide offer a framework for such comparative analyses, ultimately aiding in the identification and progression of the most promising candidates into preclinical and clinical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Design, synthesis, and biological evaluation of novel pyrimidine derivatives as CDK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of pyrido[3',2':4,5]furo[3,2-d]pyrimidine derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of new pyrimidine derivatives as EGFRC797S tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A comprehensive review of protein kinase inhibitors for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. labiotech.eu [labiotech.eu]
- 10. tandfonline.com [tandfonline.com]
- 11. bellbrooklabs.com [bellbrooklabs.com]
- 12. bmglabtech.com [bmglabtech.com]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. caymanchem.com [caymanchem.com]
Safety Operating Guide
Safe Disposal of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine: A Procedural Guide
For researchers and professionals in drug development, the responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide outlines the essential procedures for the proper disposal of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine, a halogenated organic compound. Adherence to these protocols is crucial for ensuring personnel safety and maintaining regulatory compliance.
Immediate Safety and Hazard Information
Hazard Identification and Precautionary Statements:
| Hazard Statement | Description | Precautionary Measures |
| H302 | Harmful if swallowed.[1] | Do not eat, drink, or smoke when using this product.[1] |
| H315 | Causes skin irritation.[1][2][3] | Wash hands thoroughly after handling. Wear protective gloves.[1][2][3] |
| H319 | Causes serious eye irritation.[1][2][3][4][5] | Wear eye protection/face protection.[1][2][3] |
| H335 | May cause respiratory irritation.[1][2][5] | Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[1][2] |
Personal Protective Equipment (PPE):
To minimize exposure when handling this compound, the use of appropriate personal protective equipment is mandatory.
| PPE Item | Specification |
| Gloves | Chemically resistant nitrile or neoprene gloves.[6] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles.[1][2] |
| Lab Coat | A fully buttoned lab coat should be worn to protect skin and clothing. |
| Respiratory | All handling should occur within a certified chemical fume hood.[6] |
Step-by-Step Disposal Protocol
The disposal of this compound must be carried out in compliance with local, state, and federal regulations. The following operational plan provides a general framework for its safe disposal.
Waste Identification and Segregation
-
Characterize the Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials, must be classified as hazardous chemical waste.
-
Segregate as Halogenated Organic Waste: This compound is a brominated organic compound and must be collected in a waste container specifically designated for halogenated organic waste.[7][8] Do not mix with non-halogenated organic waste, acids, bases, or other incompatible materials.[7][9]
Waste Container and Labeling
-
Use Appropriate Containers: Waste should be collected in a chemically resistant container with a secure, tight-fitting lid to prevent leakage or the escape of vapors.[6]
-
Proper Labeling: The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[1][7] The label should also indicate the associated hazards (e.g., "Toxic," "Irritant").[1]
Waste Accumulation and Storage
-
Designated Storage Area: Store the waste container in a designated satellite accumulation area within the laboratory.[1][10]
-
Secure Containment: Keep the waste container securely closed at all times, except when adding waste.[1] It is advisable to use a secondary container to contain any potential spills or leaks.[1]
-
Store Safely: Store in a cool, dry, and well-ventilated area away from direct sunlight and incompatible materials such as strong oxidizing agents.[3][7]
Disposal Procedure
-
Do Not Dispose Down the Drain: Under no circumstances should this compound or its containers be disposed of in the regular trash or down the sanitary sewer.[1][9]
-
Contaminated Materials: Any materials contaminated with this chemical, such as gloves, filter paper, and absorbent pads, must also be disposed of as hazardous solid waste in a designated container.[7][9]
-
Contact Environmental Health and Safety (EHS): Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety department or a licensed hazardous waste disposal contractor.[1]
-
Documentation: Maintain accurate records of the amount of waste generated and its disposal date to ensure regulatory compliance.[1]
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. benchchem.com [benchchem.com]
- 8. bucknell.edu [bucknell.edu]
- 9. web.mit.edu [web.mit.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
Essential Safety and Operational Guide for Handling 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine
This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals engaged in the handling of 5-bromo-N-(2,2-dimethoxyethyl)pyrimidin-2-amine. Adherence to these protocols is essential for ensuring personal safety and proper disposal of chemical waste.
Personal Protective Equipment (PPE)
When handling this compound, the use of appropriate personal protective equipment is mandatory to minimize exposure and mitigate potential hazards. Based on the hazard profile of structurally similar compounds, which includes skin irritation, serious eye irritation, and potential respiratory irritation, the following PPE is required.[1][2]
| PPE Item | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). |
| Eye Protection | Safety glasses with side-shields or chemical splash goggles. |
| Body Protection | Laboratory coat. |
| Respiratory Protection | Use in a well-ventilated area, such as a chemical fume hood. If dust or aerosols may be generated, a NIOSH-approved respirator is recommended. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is crucial for maintaining a safe laboratory environment.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling and temporary storage of this compound.
Step-by-Step Handling Protocol:
-
Preparation: Before handling the compound, ensure that the designated work area, typically a chemical fume hood, is clean and uncluttered. All necessary equipment and materials should be readily available.
-
Personal Protective Equipment (PPE): Don the required PPE as specified in the table above.
-
Handling: Conduct all manipulations of the compound within a certified chemical fume hood to minimize inhalation exposure. Avoid direct contact with skin and eyes.[2]
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2]
Disposal Plan
Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. This compound must be treated as hazardous waste.
Disposal Decision Tree
Caption: Decision-making process for the proper segregation and disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Segregation: All materials contaminated with this compound, including gloves, weighing papers, and pipette tips, must be collected as hazardous waste.[3] Due to the presence of bromine, this waste should be segregated into a designated container for halogenated organic waste.[4]
-
Container Labeling: The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name, and any associated hazard symbols.[3][5]
-
Waste Accumulation: Store the sealed waste container in a designated and secure waste accumulation area, away from general laboratory traffic and incompatible materials.[3][5]
-
Final Disposal: Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.[1][5] Do not dispose of this chemical down the drain or in the regular trash.[5]
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
